molecular formula C13H16N4O2 B1270019 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine CAS No. 251658-55-6

3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Cat. No.: B1270019
CAS No.: 251658-55-6
M. Wt: 260.29 g/mol
InChI Key: WVQSWOBETMRYCD-UHFFFAOYSA-N
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Description

3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-tert-butyl-2-(4-nitrophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-13(2,3)11-8-12(14)16(15-11)9-4-6-10(7-5-9)17(18)19/h4-8H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQSWOBETMRYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361679
Record name 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
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Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251658-55-6
Record name 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
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Record name 251658-55-6
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Foundational & Exploratory

An In-depth Technical Guide to 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, a heterocyclic compound with significant applications in pharmaceutical and agricultural research. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Identification

This compound is a pyrazole derivative characterized by the presence of a tert-butyl group at the 3-position, a 4-nitrophenyl group at the 1-position of the pyrazole ring, and an amine group at the 5-position. Its structural features make it a valuable intermediate in the synthesis of various bioactive molecules.[1][2]

Table 1: General Chemical Properties

PropertyValueReference
IUPAC Name 3-(tert-butyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amineN/A
Synonyms 5-tert-butyl-2-(4-nitrophenyl)-2H-pyrazol-3-ylamine[1]
CAS Number 251658-55-6[1]
Molecular Formula C₁₃H₁₆N₄O₂[1]
Molecular Weight 260.3 g/mol [1]
Appearance Yellow crystals[1]
Melting Point 169-176 °C[1]

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

NucleusChemical Shift (δ) ppmMultiplicity / Assignment
¹H NMR ~1.3singlet (9H, tert-butyl)
7.5 - 8.5multiplet (aromatic protons)
¹³C NMR ~28 - 35tert-butyl carbons
~125 - 150nitro group carbons

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

TechniqueKey Peaks / ValuesInterpretation
IR Spectroscopy ~1520 cm⁻¹Strong absorption for NO₂ group
~3300 cm⁻¹Strong absorption for NH₂ group
Mass Spectrometry Molecular Ion Peak (M⁺)Consistent with C₁₃H₁₆N₄O₂
FragmentationLoss of NO₂ (46 amu) or tert-butyl (57 amu)

Synthesis Protocol

Inferred Experimental Protocol:

A mixture of 4-nitrophenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile is heated in the presence of a catalytic amount of acid (e.g., hydrochloric acid) in a suitable solvent. The reaction mixture is then neutralized to precipitate the crude product, which can be further purified by recrystallization.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-nitrophenylhydrazine 4-nitrophenylhydrazine Condensation Reaction Condensation Reaction 4-nitrophenylhydrazine->Condensation Reaction 4,4-dimethyl-3-oxopentanenitrile 4,4-dimethyl-3-oxopentanenitrile 4,4-dimethyl-3-oxopentanenitrile->Condensation Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Condensation Reaction Heating Heating Heating->Condensation Reaction Neutralization Neutralization Condensation Reaction->Neutralization Purification Purification Neutralization->Purification This compound This compound Purification->this compound

Figure 1: Inferred synthetic workflow for the target compound.

Biological Activity and Signaling Pathway

Derivatives of pyrazole are known to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.[4] Research suggests that this compound and related compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain.

The inhibition of the COX pathway by this compound would lead to a reduction in the production of prostaglandins, thereby mitigating inflammatory responses and pain signaling.

G cluster_upstream Upstream Signaling cluster_cox Cyclooxygenase Pathway cluster_downstream Downstream Effects Cell Membrane Phospholipids Cell Membrane Phospholipids Phospholipase A2 Phospholipase A2 Cell Membrane Phospholipids->Phospholipase A2 cleavage Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 conversion Phospholipase A2->Arachidonic Acid Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) synthesis Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, PGI2, etc.)->Inflammation & Pain mediates Inhibitor This compound Inhibitor->COX-1 / COX-2 inhibition

Figure 2: Proposed mechanism of action via COX pathway inhibition.

Applications

The unique chemical structure of this compound makes it a versatile compound with potential applications in:

  • Pharmaceutical Development: As a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting inflammatory pathways.[1][2]

  • Agrochemical Chemistry: In the formulation of pesticides and herbicides to improve crop yields and provide protection against pests.[1]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the realms of medicinal and agricultural chemistry. Its well-defined chemical properties and the potential for straightforward synthesis make it an attractive scaffold for the development of new and effective molecules. Further research into its biological activities and mechanism of action is warranted to fully elucidate its therapeutic and agrochemical potential.

References

An In-depth Technical Guide to the Synthesis of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, a versatile heterocyclic compound with applications in pharmaceutical and agrochemical research.[1][2] The described methodology is based on the established synthesis of its structural isomer, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, and follows a classical approach for the formation of 5-aminopyrazoles.[3]

Core Synthesis Pathway

The primary route for synthesizing 5-aminopyrazoles involves the condensation reaction between a β-ketonitrile and a substituted hydrazine.[4][5] In this specific case, the synthesis of this compound is achieved through the reaction of 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile) with 4-nitrophenylhydrazine.

The reaction proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization through the addition of the other nitrogen atom of the hydrazine to the nitrile carbon. This sequence ultimately leads to the formation of the stable pyrazole ring.

Experimental Protocol

The following protocol is adapted from the synthesis of the 3-nitro structural isomer and is expected to yield the desired 4-nitro product with high efficiency.[3]

Materials:

  • 4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile)

  • 4-Nitrophenylhydrazine

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Water

  • Crushed Ice

Procedure:

  • To a solution of concentrated hydrochloric acid (3.8 mL) in water (33 mL), add 4-nitrophenylhydrazine (9.87 mmol) and 4,4-dimethyl-3-oxopentanenitrile (14.80 mmol).

  • Heat the reaction mixture at 70°C for 1 hour.

  • Add an additional portion of concentrated hydrochloric acid (3.8 mL) to the mixture and continue heating at 70°C for another hour.

  • After the second hour of heating, cool the reaction mixture and add crushed ice.

  • Neutralize the mixture with concentrated ammonium hydroxide.

  • The resulting solid product is then collected by filtration under reduced pressure.

  • Wash the filtered solid with cold water (3 x 5 mL).

  • Dry the purified solid at ambient temperature to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis, based on the reported values for the 3-nitro isomer.[3] Actual results for the 4-nitro isomer may vary.

ParameterExpected Value
Yield ~68%
Melting Point ~375 K
Molecular Formula C₁₃H₁₆N₄O₂
Molecular Weight 260.30 g/mol

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical workflow of the synthesis.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_workup Workup & Purification cluster_product Final Product 4_4_dimethyl_3_oxopentanenitrile 4,4-dimethyl-3-oxopentanenitrile Reaction_Vessel Reaction Vessel (Water, HCl) 4_4_dimethyl_3_oxopentanenitrile->Reaction_Vessel 4_nitrophenylhydrazine 4-nitrophenylhydrazine 4_nitrophenylhydrazine->Reaction_Vessel Heating Heating at 70°C Reaction_Vessel->Heating 1 hour Neutralization Neutralization (NH4OH) Reaction_Vessel->Neutralization Cooling & Ice Heating->Reaction_Vessel Add HCl, 1 more hour Filtration Filtration Neutralization->Filtration Washing Washing (Cold Water) Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Synthetic workflow for this compound.

Chemical_Reaction Reactant1 4,4-dimethyl-3-oxopentanenitrile Arrow HCl, H₂O 70°C Reactant1->Arrow Reactant2 4-nitrophenylhydrazine Reactant2->Arrow Product This compound Plus + Arrow->Product

Caption: Overall chemical reaction scheme.

References

3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring structure. This molecule has garnered interest within the medicinal chemistry field due to its potential as a scaffold for the development of novel therapeutic agents.[1] It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.[1][2] The structural features of this pyrazole derivative, including the tert-butyl group and the nitrophenyl moiety, are thought to be significant contributors to its biological activity.[1] While direct and extensive research on the specific mechanism of action of this parent compound is limited in publicly available literature, studies on its derivatives suggest a potential pathway for its pharmacological effects. This guide synthesizes the available information and proposes a likely mechanism of action based on the activities of closely related compounds.

Proposed Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary proposed mechanism of action for the anti-inflammatory and analgesic effects of derivatives of this compound is the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes (both COX-1 and COX-2 isoforms) are crucial for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, the production of prostaglandins is reduced, leading to anti-inflammatory and analgesic effects.

The general pathway is as follows:

  • Cellular Damage/Stimuli: Various stimuli, such as injury or infection, trigger the release of arachidonic acid from the cell membrane.

  • COX Enzyme Action: The COX enzymes metabolize arachidonic acid into prostaglandin H2 (PGH2).

  • Prostaglandin Synthesis: PGH2 is then converted by other enzymes into various prostaglandins (like PGE2, PGI2, etc.) that mediate inflammation, pain, and fever.

  • Inhibition by Pyrazole Derivatives: It is hypothesized that this compound or its active derivatives bind to the active site of COX enzymes, preventing arachidonic acid from being converted into PGH2. This blockade leads to a reduction in prostaglandin levels, thereby mitigating the inflammatory response and pain signaling.

While some pyrazole derivatives exhibit selective inhibition of COX-2 over COX-1, which is associated with a more favorable gastrointestinal safety profile, the specific selectivity of this compound has not been explicitly detailed in the available literature.

Signaling Pathway Diagram

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-1 / COX-2 COX1 COX-1 COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation TargetCompound 3-tert-butyl-1-(4-nitrophenyl) -1H-pyrazol-5-amine TargetCompound->COX1 Inhibition TargetCompound->COX2 Inhibition

Caption: Proposed mechanism of action via inhibition of COX-1 and COX-2 pathways.

Quantitative Data Summary

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Derivative A 15.20.819.0
Derivative B 25.55.15.0
Celecoxib (Control) >1000.04>2500
Ibuprofen (Control) 5.335.00.15

Note: Data is hypothetical and for illustrative purposes.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
Derivative A 1045.2%
Derivative B 1038.7%
Indomethacin (Control) 1055.8%
Vehicle Control -0%

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed experimental protocols for the direct evaluation of this compound are not available. However, the following are standard and widely accepted methodologies for assessing the anti-inflammatory and analgesic properties of novel compounds.

In Vitro COX-1/COX-2 Inhibition Assay
  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme in a reaction buffer (e.g., Tris-HCl) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a set time (e.g., 10 minutes) and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is determined by non-linear regression analysis of the concentration-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay
  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow Diagram

Experimental_Workflow cluster_screening Screening Workflow for Anti-inflammatory Activity Start Compound Synthesis (3-tert-butyl-1-(4-nitrophenyl) -1H-pyrazol-5-amine derivatives) InVitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) Start->InVitro InVivo In Vivo Efficacy Testing (Carrageenan-Induced Paw Edema) InVitro->InVivo Active Compounds Toxicity Preliminary Toxicity Assessment InVivo->Toxicity Efficacious Compounds Lead Lead Compound Identification Toxicity->Lead Safe & Efficacious Compounds

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of the synthetic compound 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. This document collates available information on the biological context of pyrazole-based compounds, details relevant experimental protocols for assessing their activity, and presents quantitative data for structurally related analogs to infer the potential efficacy of this compound. The primary focus is on its potential as a modulator of the inflammatory cascade, particularly through the inhibition of cyclooxygenase (COX) enzymes.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a foundational structure in many biologically active molecules.[1] The unique substitution pattern, including a bulky tert-butyl group and an electron-withdrawing nitrophenyl moiety, suggests the potential for specific interactions with biological targets.[1] Pyrazole derivatives are known to exhibit a wide range of biological activities, positioning them as valuable scaffolds in medicinal chemistry and drug discovery.[2] This compound serves as a crucial intermediate in the synthesis of other bioactive molecules and has been investigated for its potential anti-inflammatory and analgesic properties.[1][3] Furthermore, its applications extend to agricultural chemistry, where it is used in the formulation of pesticides and herbicides.[3][4]

Potential Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

The primary speculated biological activity of this compound is its anti-inflammatory effect, likely mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are pivotal mediators of inflammation, pain, and fever.[5]

dot

COX_Pathway cluster_0 Arachidonic Acid Cascade Arachidonic_Acid Arachidonic_Acid COX_2 COX_2 Arachidonic_Acid->COX_2 COX_1 COX_1 Prostaglandins_Thromboxanes Prostaglandins_Thromboxanes COX_1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins COX_2->Prostaglandins Platelet_Aggregation_Stomach_Lining Platelet_Aggregation_Stomach_Lining Prostaglandins_Thromboxanes->Platelet_Aggregation_Stomach_Lining Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever 3_tert_butyl_1_4_nitrophenyl_1H_pyrazol_5_amine 3_tert_butyl_1_4_nitrophenyl_1H_pyrazol_5_amine

Caption: Putative inhibition of the COX-2 pathway by this compound.

Analgesic Activity

Closely linked to its anti-inflammatory potential, the compound is also expected to exhibit analgesic effects. By inhibiting prostaglandin synthesis, it can reduce the sensitization of nociceptors, thereby alleviating pain.[1]

Quantitative Data for Structurally Related Pyrazole Derivatives

While experimental data for the title compound is pending, the following tables summarize the COX inhibitory activity of other pyrazole derivatives, providing a benchmark for potential efficacy.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
PYZ31 - 0.01987 - [6]
PYZ37 - 0.2 - [6]
PYZ38 >80 1.33 >60 [6]
ODZ2 63.8 0.48 132.83 [6]
HYB20 7.23 0.84 8.60 [6]
HYB21 5.5 0.62 8.85 [6]
4d(O) <200 - - [7]
4e(O) <200 - - [7]
4g(O) - 78.0 - [7]

Note: The compound identifiers are as designated in the cited literature.

Detailed Experimental Protocols

To facilitate further research and standardized evaluation of this compound, detailed protocols for key biological assays are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (dissolved in DMSO)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • Assay Reaction: a. To each well of a 96-well plate, add the assay buffer, diluted cofactor, and the probe. b. Add the diluted test compound or reference inhibitor. Include a DMSO control for 100% enzyme activity. c. Add the diluted COX-1 or COX-2 enzyme to the appropriate wells. d. Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength over a set period. The rate of change is proportional to COX activity.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[8]

dot

Assay_Workflow start Start prep Prepare Reagents: Enzyme, Compound, Substrate start->prep plate Plate Setup: Buffer, Cofactor, Probe, Compound/Control prep->plate add_enzyme Add COX-1 or COX-2 Enzyme plate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate add_substrate Initiate Reaction: Add Arachidonic Acid incubate->add_substrate measure Measure Absorbance/Fluorescence add_substrate->measure analyze Data Analysis: Calculate % Inhibition and IC50 measure->analyze end_node End analyze->end_node Edema_Workflow start Start acclimatize Acclimatize Rats start->acclimatize grouping Group Animals: Control, Reference, Test acclimatize->grouping administer Administer Compound/Vehicle grouping->administer induce Induce Edema: Inject Carrageenan administer->induce measure_volume Measure Paw Volume (0, 1, 2, 3, 4 hours) induce->measure_volume analyze Data Analysis: % Inhibition of Edema measure_volume->analyze end_node End analyze->end_node

References

An In-depth Technical Guide to 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 251658-55-6

This technical guide provides a comprehensive overview of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a pyrazole derivative characterized by a tert-butyl group at the 3-position, a 4-nitrophenyl group at the 1-position, and an amine group at the 5-position of the pyrazole ring. Its chemical structure plays a crucial role in its biological activity and utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 251658-55-6[1]
Molecular Formula C₁₃H₁₆N₄O₂[1]
Molecular Weight 260.29 g/mol [2]
Appearance Yellow crystals[1]
Melting Point 169-176 °C[1]
Purity ≥95%[2]
Storage Conditions 0-8 °C[1]

Table 2: Spectroscopic Data Interpretation

TechniqueExpected Observations
¹H NMR A singlet for the nine protons of the tert-butyl group is expected around 1.3 ppm. The aromatic protons of the nitrophenyl group would likely appear as splitting patterns in the range of 7.5–8.5 ppm.[2]
¹³C NMR The carbons of the tert-butyl group are expected to resonate at approximately 28–35 ppm. The carbons of the nitrophenyl group attached to the nitro group are anticipated in the 125–150 ppm region.[2]
IR Spectroscopy Characteristic strong absorption bands are expected for the nitro group (NO₂) around 1520 cm⁻¹ and for the primary amine (NH₂) at about 3300 cm⁻¹.[2]
Mass Spectrometry The molecular ion peak should correspond to the molecular formula. Common fragmentation patterns would likely involve the loss of a nitro group (NO₂, 46 amu) or a tert-butyl group (57 amu).[2]

Synthesis and Experimental Protocols

2.1. Proposed Synthesis of this compound

The synthesis involves a condensation reaction between (4-nitrophenyl)hydrazine and 4,4-dimethyl-3-oxopentanenitrile.

Experimental Protocol (Adapted from the synthesis of the 3-nitro isomer)[3]

  • To a solution of concentrated hydrochloric acid (3.8 ml) in water (33 ml), add (4-nitrophenyl)hydrazine (9.87 mmol) and 4,4-dimethyl-3-oxopentanenitrile (14.80 mmol).

  • Heat the mixture at 70 °C for 1 hour.

  • Add an additional portion of concentrated hydrochloric acid (3.8 ml) and continue heating for another hour.

  • After cooling the reaction mixture, add crushed ice and neutralize with concentrated ammonium hydroxide.

  • Filter the resulting solid under reduced pressure.

  • Wash the solid with cold water (3 x 5 ml).

  • Dry the solid at ambient temperature to yield the final product.

Diagram 1: Proposed Synthesis Workflow

G Synthesis of this compound reagents Starting Materials: (4-nitrophenyl)hydrazine 4,4-dimethyl-3-oxopentanenitrile Conc. HCl reaction Reaction: Heat at 70°C reagents->reaction workup Workup: Cooling, Neutralization with NH4OH reaction->workup isolation Isolation: Filtration, Washing with H2O workup->isolation product Final Product: This compound isolation->product

Caption: Proposed workflow for the synthesis of the target compound.

Potential Applications and Biological Relevance

This compound is a compound of interest in medicinal and agricultural chemistry.[1][4]

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] Derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[2]

  • Agrochemicals: This pyrazole derivative is also used in the formulation of agrochemicals, including herbicides and pesticides.[4]

The biological activity of this class of compounds is attributed to the pyrazole core, which is a well-known pharmacophore, and the specific substitutions on the ring that allow for targeted interactions with biological macromolecules.[2] The nitrophenyl group, in particular, may participate in redox reactions within biological systems.[2]

Diagram 2: Drug Discovery and Development Workflow

G General Drug Discovery Workflow for Pyrazole-Based Compounds synthesis Synthesis of 3-tert-butyl-1-(4-nitrophenyl) -1H-pyrazol-5-amine derivatization Chemical Derivatization synthesis->derivatization screening High-Throughput Screening (e.g., Enzyme Inhibition Assays) derivatization->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt Identified Hits preclinical Preclinical Studies (In vitro and in vivo toxicology) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

References

Spectroscopic Profile of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine (CAS No. 251658-55-6). This pyrazole derivative is of significant interest in medicinal chemistry and drug discovery. The following sections detail its characteristic spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural integrity and key functional groups of this compound can be confirmed through a combination of spectroscopic techniques. The expected and observed data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.3 - 8.5Doublet2HAr-H (ortho to NO₂)
~7.7 - 7.9Doublet2HAr-H (meta to NO₂)
~5.7Singlet1HPyrazole-H (C4-H)
~4.5Broad Singlet2H-NH₂
~1.3Singlet9H-C(CH₃)₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmCarbon TypeAssignment
~155QuaternaryPyrazole-C3
~148QuaternaryPyrazole-C5
~145QuaternaryAr-C (para to pyrazole)
~143QuaternaryAr-C (ipso to NO₂)
~125TertiaryAr-CH (ortho to NO₂)
~120TertiaryAr-CH (meta to NO₂)
~95TertiaryPyrazole-C4
~32Quaternary-C (CH₃)₃
~30Primary-C(C H₃)₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The data presented is based on the experimentally determined fragmentation of its isomer, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, which is expected to have a similar fragmentation pattern[1].

m/zRelative Intensity (%)Assignment
26055[M]⁺ (Molecular Ion)
245100[M - CH₃]⁺
21888[M - C₃H₆]⁺ or [M - NO]⁺
19073[M - C₄H₉ - H]⁺ or [M - NO₂ - C₂H₂]⁺
Infrared (IR) Spectroscopy

IR spectroscopy helps in the identification of functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3300Strong, BroadN-H stretch (Amine)
~2960MediumC-H stretch (Aliphatic)
~1595StrongC=N stretch (Pyrazole ring)
~1520StrongN-O asymmetric stretch (Nitro group)
~1340StrongN-O symmetric stretch (Nitro group)
~850StrongC-H out-of-plane bend (para-substituted benzene)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The electron energy is typically set at 70 eV.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Analysis: The absorption bands in the spectrum are assigned to the corresponding functional group vibrations.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of 3-tert-butyl-1-(4-nitrophenyl) -1H-pyrazol-5-amine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Data_Analysis Spectral Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

References

An In-depth Technical Guide on the Solubility of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique properties of pyrazole derivatives like 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine make them valuable as intermediates in the synthesis of novel therapeutic agents and crop protection products.[1][2] Understanding their solubility in a versatile solvent like DMSO is fundamental for handling, formulation, and screening in drug discovery and development.[3][4][5]

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility values for this compound in DMSO. The following table is provided as a template for researchers to document their experimental findings in a structured manner.

ParameterValueUnitConditionsMethod
Solubility Data not availablemg/mLRoom TemperatureGravimetric
Molar Solubility Data not availablemol/LRoom TemperatureSpectroscopic
Solubility Data not availablemg/mL37 °CHPLC
Molar Solubility Data not availablemol/L37 °CNMR

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of a compound such as this compound in DMSO. This protocol is based on the widely used shake-flask method coupled with modern analytical techniques for quantification.

Objective: To determine the equilibrium solubility of this compound in DMSO at a specified temperature.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (≥99.9%)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • Calibrated micropipettes

  • Appropriate vials with tight-fitting caps (e.g., glass HPLC vials)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or qNMR)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of the compound into a series of vials. The amount should be more than what is expected to dissolve.

    • Add a precise volume of DMSO to each vial.

    • Tightly cap the vials to prevent solvent evaporation or water absorption, as DMSO is hygroscopic.

  • Equilibration:

    • Place the vials in a shaker incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The solid and liquid phases should be in constant contact.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Gravimetric Method (for non-volatile solutes):

      • Accurately weigh an empty, dry container.

      • Transfer a known volume of the supernatant to the container.

      • Evaporate the DMSO under vacuum at a controlled temperature.

      • Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved compound.

    • Spectroscopic/Chromatographic Method:

      • Prepare a series of standard solutions of the compound in DMSO with known concentrations.

      • Generate a calibration curve using the analytical instrument of choice (e.g., by measuring absorbance at a specific wavelength for UV-Vis, or peak area for HPLC).

      • Dilute the supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

      • Analyze the diluted sample and determine its concentration using the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Report the temperature at which the solubility was determined.

    • Mention the analytical method used for quantification.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a chemical compound in DMSO.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification weigh Weigh excess compound add_dmso Add precise volume of DMSO weigh->add_dmso shake Agitate at constant temperature (24-48 hours) add_dmso->shake centrifuge Centrifuge to pellet solid shake->centrifuge supernatant Collect clear supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute analyze Analyze via HPLC, UV-Vis, or NMR dilute->analyze calculate Calculate solubility analyze->calculate report Report Solubility Data (mg/mL or mol/L) calculate->report

Caption: A flowchart of the experimental workflow for determining compound solubility in DMSO.

References

Stability and Storage of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of the research chemical 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Due to the limited availability of specific stability data for this compound, this guide integrates information on its known physicochemical properties with established principles for handling structurally related molecules, particularly pyrazole derivatives and nitroaromatic compounds. It outlines recommended storage conditions, potential degradation pathways, and standardized protocols for stability assessment.

Compound Profile and Physicochemical Properties

This compound is a heterocyclic compound utilized as a key intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a stable pyrazole core, a tert-butyl group, and a nitrophenyl substituent, makes it a valuable scaffold in drug discovery for targeting various biological pathways.[1]

A summary of its known properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 251658-55-6Chem-Impex
Molecular Formula C₁₃H₁₆N₄O₂Chem-Impex
Molecular Weight 260.3 g/mol Chem-Impex
Appearance Yellow crystals / crystalline powderChem-Impex
Melting Point 169-176 °CChem-Impex
Purity ≥ 99% (by HPLC)Chem-Impex
Solubility No data available-

Stability Profile and Potential Degradation Pathways

While specific kinetic data on the degradation of this compound is not publicly available, an assessment of its structural components allows for an informed projection of its stability.

  • Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle known for its significant chemical and metabolic stability. This moiety is a "privileged scaffold" in medicinal chemistry, featured in numerous FDA-approved drugs, which attests to its robust nature.[2][3][4]

  • Nitroaromatic Group: The 4-nitrophenyl group is generally resistant to oxidation due to the electron-withdrawing nature of the nitro group.[5] However, this group represents the most likely site of chemical transformation. The primary anticipated degradation pathway is the reduction of the nitro group to an amino group (-NH₂), forming the corresponding aniline derivative.[6] This reaction can be facilitated by various reducing agents or certain catalytic conditions. Other potential, though less common, pathways could involve nucleophilic substitution on the nitrophenyl ring.

Given these characteristics, the compound is expected to be relatively stable under standard storage conditions, with the nitro group being the most reactive site for potential degradation.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended.

Storage Conditions

The recommended storage conditions are summarized in Table 2.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationaleSource(s)
Temperature 0-8 °C (Refrigerated)To minimize the rate of potential chemical degradation.Chem-Impex
Light Store in the dark (e.g., amber vial or opaque container)To prevent potential photolytic degradation, a standard precaution for nitroaromatic compounds.[7]General Best Practice
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) if possible.To protect from moisture and atmospheric oxygen, which could participate in degradation reactions.General Best Practice
Moisture Store in a dry environment. Use of a desiccator is recommended for long-term storage.To prevent hydrolysis.[7]
Safe Handling

Standard laboratory safety protocols should be observed when handling this compound.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.[7]

  • Avoid contact with skin and eyes.

  • Store segregated from incompatible materials, such as strong oxidizing agents and strong acids or bases.[8][9]

Experimental Protocols for Stability Assessment

For researchers requiring quantitative stability data, a comprehensive stability study should be conducted. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify likely degradation products and establish the intrinsic stability of the molecule.[10][11] This is achieved by subjecting the compound to conditions more severe than accelerated stability testing. A typical workflow for a forced degradation study is illustrated below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare stock solution of compound (e.g., 1 mg/mL in ACN/H₂O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to stress Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Prep->Oxidation Expose to stress Thermal Thermal Stress (Solid) (e.g., 80°C) Photo Photolytic Stress (Solid/Solution) (ICH Q1B conditions) Prep->Photo Expose to stress Analysis Analyze samples at time points (e.g., 0, 2, 6, 24, 48h) by Stability-Indicating HPLC-UV/MS Acid->Analysis Neutralize/Dilute Base->Analysis Neutralize/Dilute Oxidation->Analysis Neutralize/Dilute Thermal->Analysis Neutralize/Dilute Photo->Analysis Neutralize/Dilute Outcome Identify degradation products Determine degradation pathways Validate analytical method Analysis->Outcome

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.[12]

  • Stress Conditions: Expose the compound (in both solid and solution states) to the following conditions. The goal is to achieve 5-20% degradation.[12]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60-80°C).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60-80°C).

    • Oxidation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Store the solid compound at a high temperature (e.g., 10°C above the accelerated testing temperature).

    • Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify degradation products.[13]

Long-Term and Accelerated Stability Studies

These studies are performed to determine the re-test period or shelf life of the compound under recommended storage conditions.[14]

Long_Term_Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions (ICH) cluster_analysis Testing Schedule cluster_tests Analytical Tests Prep Package solid compound in final container closure system LongTerm Long-Term (e.g., 5°C ± 3°C) Prep->LongTerm Store samples Accelerated Accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) Prep->Accelerated Store samples Analysis Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) LongTerm->Analysis Pull samples Accelerated->Analysis Pull samples Tests Perform tests: - Appearance - Assay (HPLC) - Purity/Degradation Products (HPLC) Analysis->Tests Analyze

Caption: Workflow for long-term and accelerated stability studies.

Methodology:

  • Sample Preparation: Package the solid compound in vials that simulate the intended long-term storage container.

  • Storage: Place samples in controlled environmental chambers under the conditions outlined in Table 3.

  • Testing Schedule: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[15]

  • Analysis: At each time point, perform a series of tests to assess the compound's integrity.

Table 3: Conditions for Long-Term and Accelerated Stability Studies

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 0-8 °C (Recommended Storage)12 months (or longer)Every 3 months for the first year, every 6 months for the second year, then annually.[16]
Accelerated 25°C ± 2°C / 60% RH ± 5% RH6 months0, 3, and 6 months.[15]

The accelerated study helps to predict the shelf life in a shorter time frame, as significant degradation at these conditions suggests potential issues during long-term storage.

Conclusion

This compound is a valuable research chemical with a stability profile largely defined by its robust pyrazole core and reactive nitroaromatic moiety. While specific degradation data is scarce, adherence to recommended storage conditions—specifically refrigeration (0-8°C) and protection from light and moisture—is critical for preserving its purity and integrity. For applications requiring documented stability, conducting forced degradation and long-term stability studies using the standardized protocols outlined in this guide will provide the necessary data to ensure the quality and reliability of research outcomes.

References

An In-depth Technical Guide to 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole core. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and it is a common scaffold in medicinal chemistry due to its diverse biological activities.[1] The subject compound is substituted with a tert-butyl group, a 4-nitrophenyl group, and an amine group, which contribute to its specific physicochemical properties and potential biological effects.[2]

This technical guide provides a comprehensive review of the available literature on this compound, including its synthesis, potential therapeutic applications, and the general experimental workflows used to evaluate such compounds. Due to the limited publicly available data for this specific molecule, this guide also draws upon information from structurally related pyrazole derivatives to infer potential mechanisms of action and biological activities.

Chemical Properties and Synthesis

The chemical structure of this compound is characterized by the presence of both electron-donating (amine) and electron-withdrawing (nitrophenyl) groups, which can influence its reactivity and interactions with biological targets. The bulky tert-butyl group can also play a role in its binding selectivity.[2]

General Synthesis

The synthesis of 5-aminopyrazoles is a well-established process in organic chemistry. A common method involves the condensation reaction between a β-ketonitrile and a hydrazine derivative. For this compound, the synthesis would typically involve the reaction of 4,4-dimethyl-3-oxopentanenitrile with (4-nitrophenyl)hydrazine.[3]

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4,4-dimethyl-3-oxopentanenitrile C Condensation Reaction A->C B (4-nitrophenyl)hydrazine B->C D This compound C->D

Caption: General synthesis workflow for this compound.

Experimental Protocol: General Synthesis of a 5-Aminopyrazole Derivative

The following is a generalized experimental protocol for the synthesis of a 5-aminopyrazole derivative, based on procedures reported for similar compounds.[3]

  • Reaction Setup: To a solution of the appropriate β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the corresponding hydrazine derivative (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (2-24 h) and monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified.

  • Purification: Purification is commonly achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure 5-aminopyrazole product.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is scarce in peer-reviewed literature, the pyrazole scaffold is present in numerous compounds with a wide range of pharmacological activities.[1][4] Based on the activities of related pyrazole derivatives, this compound holds potential in several therapeutic areas.[2]

Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives are known to exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The structural features of this compound suggest it could potentially interact with the active site of COX enzymes, thereby reducing the production of prostaglandins that mediate pain and inflammation.[2]

Anticancer Activity

Certain pyrazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[5][6][7] The mechanism of action for such compounds can vary, but may involve the inhibition of protein kinases or interference with p53-MDM2 binding.[5][6] Further research would be necessary to determine if this compound possesses any anticancer activity.

Other Potential Applications

The versatility of the pyrazole core means that derivatives can be explored for a multitude of other biological activities, including antimicrobial, antiviral, and neuroprotective effects.[1][4][7] Additionally, this compound serves as a key intermediate in the synthesis of other bioactive molecules and is used in the formulation of some agrochemicals.[2][8]

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the biological evaluation of a novel compound like this compound.

G cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_invivo In vivo Evaluation cluster_adme ADME/Tox A In vitro Assays (e.g., Enzyme Inhibition, Cell Viability) B Mechanism of Action Studies (e.g., Western Blot, qPCR) A->B Elucidate Mechanism C Animal Models of Disease (e.g., Inflammation, Cancer) B->C Validate in vivo D Pharmacokinetics & Toxicology C->D Assess Safety & Efficacy

Caption: A generalized workflow for the biological evaluation of a candidate compound.

Quantitative Data

As of the latest literature search, specific quantitative biological data (e.g., IC₅₀, Kᵢ values) for this compound are not available in publicly accessible databases or peer-reviewed publications. The tables below are provided as templates for how such data would be presented if it were available.

Table 1: Template for In Vitro Activity Data

TargetAssay TypeIC₅₀ (µM)Kᵢ (µM)Reference
e.g., COX-2Enzyme InhibitionN/AN/AN/A
e.g., A549 cellsCell ViabilityN/AN/AN/A

Table 2: Template for Pharmacokinetic Data

ParameterValueUnitsAnimal ModelReference
BioavailabilityN/A%N/AN/A
Half-life (t½)N/AhN/AN/A
CₘₐₓN/Aµg/mLN/AN/A
TₘₐₓN/AhN/AN/A

Conclusion

This compound is a pyrazole derivative with potential applications in medicinal chemistry and agrochemicals.[2][8] While detailed biological studies on this specific compound are limited, the known activities of related pyrazole derivatives suggest that it may possess anti-inflammatory, analgesic, or anticancer properties.[1][2][5][6] Further research is warranted to fully elucidate the biological profile and therapeutic potential of this compound. The synthetic route is straightforward, making it an accessible molecule for further investigation by researchers in drug discovery and development.

References

The Pyrazole Scaffold: A Privileged Core in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies in oncology and beyond has solidified the role of protein kinases as critical drug targets. Among the myriad of scaffolds explored for kinase inhibition, the pyrazole ring has emerged as a "privileged" structure, consistently featuring in a multitude of approved and clinical-stage kinase inhibitors. Its synthetic tractability, coupled with its ability to establish key interactions within the ATP-binding pocket of kinases, has made it a cornerstone of modern medicinal chemistry. This in-depth technical guide delves into the discovery and development of pyrazole derivatives as potent and selective kinase inhibitors, offering a comprehensive overview of their structure-activity relationships, detailed experimental protocols, and their impact on crucial cellular signaling pathways.

Structure-Activity Relationship (SAR) and Quantitative Insights

The versatility of the pyrazole core allows for substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. A recurring theme in the SAR of pyrazole-based kinase inhibitors is the critical role of the pyrazole nitrogen atoms in forming hydrogen bonds with the hinge region of the kinase ATP-binding site.[1] Strategic modifications at other positions on the pyrazole ring and its substituents are then employed to exploit other pockets within the active site, thereby enhancing affinity and selectivity.

The following tables summarize the quantitative data for representative pyrazole derivatives against various key kinase targets.

Compound IDTarget Kinase(s)IC50 / KiTarget Cell Line(s)Cellular Activity (IC50/GI50)Reference
RuxolitinibJAK1, JAK2~3 nM (IC50)--[1]
Compound 3fJAK1, JAK2, JAK33.4 nM, 2.2 nM, 3.5 nM (IC50)HEL, K5620.35 µM, 0.37 µM[2]
Compound 11bJAKsPotent inhibition at 20 nMHEL, K5620.35 µM, 0.37 µM[2]
TK4gJAK2, JAK312.61 nM, 15.80 nM (IC50)--[3]

Table 1: Pyrazole Derivatives Targeting the JAK Family of Kinases. This table showcases the potent and often nanomolar inhibitory activity of pyrazole-containing compounds against Janus kinases, which are pivotal in cytokine signaling.

Compound IDTarget KinaseIC50Target Cell LineCellular Activity (IC50)Reference
Compound 6gEGFR0.024 µMA5491.537 µM[4]
Compound 4aEGFR0.31 µMHepG20.15 µM[5]

Table 2: Pyrazole Derivatives as EGFR Inhibitors. The epidermal growth factor receptor is a key target in various cancers, and these pyrazole derivatives demonstrate significant inhibitory potential.

Compound IDTarget Kinase(s)IC50 / KiTarget Cell Line(s)Cellular Activity (IC50)Reference
Compound 15CDK20.005 µM (Ki)A27800.127–0.560 µM[6]
Compound 5CDK20.56 µMHepG2, MCF-713.14 µM, 8.03 µM[7]
Compound 6CDK20.46 µM--[7]
Compound 11CDK20.45 µM--[7]

Table 3: Pyrazole Derivatives Targeting Cyclin-Dependent Kinases. CDKs are central regulators of the cell cycle, and their inhibition by these pyrazole compounds highlights a key mechanism for their anti-proliferative effects.

Experimental Protocols

A critical aspect of drug discovery is the robust and reproducible nature of the experimental methodologies. This section provides detailed protocols for the synthesis of a representative pyrazole kinase inhibitor and the key biological assays used to evaluate its efficacy.

Synthesis of Pyrazole-Thiadiazole Based EGFR Inhibitors (Exemplified by the synthesis of compound 6g)

This multi-step synthesis culminates in the formation of a pyrazole derivative linked to a thiadiazole moiety, a combination that has shown potent EGFR inhibitory activity.[4]

Step 1: Synthesis of 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one (1) To a solution of acetophenone and 4-nitrobenzaldehyde in methanol, a 40% potassium hydroxide solution is added. The mixture is stirred at room temperature, and the resulting precipitate is filtered, washed, and dried to yield the chalcone intermediate.

Step 2: Synthesis of 5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (2) The chalcone from the previous step is dissolved in ethanol and refluxed with hydrazine hydrate for 8 hours. Upon cooling, the pyrazoline product crystallizes and is collected by filtration.

Step 3: Synthesis of 2-Chloro-1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-yl)ethan-1-one (3) The pyrazoline is dissolved in tetrahydrofuran (THF) with triethylamine. Chloroacetyl chloride, dissolved in THF, is added dropwise to the cooled solution to yield the chloroacetylated pyrazoline.[8]

Step 4: Synthesis of Thiadiazole Intermediate (5g) A mixture of the appropriate acid hydrazide and phosphorus pentasulfide in pyridine is heated under reflux. The reaction mixture is then poured into water, and the resulting precipitate is collected.

Step 5: Synthesis of the Target Compound (6g) The chloroacetylated pyrazoline (3) and the thiadiazole intermediate (5g) are dissolved in ethanol with potassium carbonate and refluxed. After completion of the reaction, the mixture is cooled, and the final product is isolated by filtration.

In Vitro Kinase Inhibition Assay (General Protocol for EGFR)

This assay is designed to measure the ability of a test compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents and Materials : Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test compound.

  • Procedure :

    • The test compound is serially diluted to various concentrations.

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or fluorescence/luminescence-based assays that detect ADP production.[8]

    • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[9][10]

  • Cell Culture : Human cancer cell lines (e.g., A549 for lung cancer) are cultured in appropriate media and conditions.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

    • After a few hours of incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

    • The cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.[9]

Signaling Pathways and Mechanism of Action

Pyrazole derivatives exert their therapeutic effects by inhibiting specific kinases involved in critical signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways is crucial for rational drug design and for predicting the potential efficacy and side effects of these inhibitors.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Pyrazole inhibitors like Ruxolitinib effectively block the ATP-binding site of JAKs, preventing the phosphorylation cascade and subsequent gene transcription.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation P_STAT p-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Dimerization Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription STAT_Dimer->Gene_Transcription Nuclear Translocation

Caption: The JAK-STAT signaling pathway and its inhibition by pyrazole derivatives.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival. Pyrazole-based inhibitors competitively bind to the ATP pocket of the EGFR kinase domain, blocking its activity.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->EGFR Inhibition

Caption: EGFR signaling and its disruption by pyrazole-based inhibitors.

The CDK-Mediated Cell Cycle Regulation

Cyclin-Dependent Kinases (CDKs) are essential for the progression of the cell cycle. They form complexes with cyclins to phosphorylate key substrates, driving the cell from one phase to the next. Pyrazole inhibitors targeting CDKs can induce cell cycle arrest and apoptosis.

CDK_Cell_Cycle G1 G1 S S G1->S Restriction Point G2 G2 S->G2 M M G2->M M->G1 CDK4/6_CyclinD CDK4/6-Cyclin D CDK4/6_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->G2 CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Pyrazole_Inhibitor Pyrazole CDK2 Inhibitor Pyrazole_Inhibitor->CDK2_CyclinE Pyrazole_Inhibitor->CDK2_CyclinA

Caption: The cell cycle and the inhibitory effect of pyrazole derivatives on CDK2.

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. Its inherent drug-like properties and synthetic accessibility have cemented its place in the medicinal chemist's toolbox. The data and protocols presented in this guide underscore the significant progress made in developing pyrazole derivatives as potent and selective kinase inhibitors. Future efforts will likely focus on further optimizing their pharmacokinetic profiles, overcoming resistance mechanisms, and exploring their application in a wider range of diseases. The continued exploration of the chemical space around the pyrazole core promises to yield the next generation of targeted therapeutics.

References

The Structure-Activity Relationship of Nitrophenyl-Pyrazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. The incorporation of a nitrophenyl group onto the pyrazole core has been a particularly fruitful strategy in the development of potent modulators of various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitrophenyl-pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antiparasitic properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support researchers in the design and development of novel therapeutic agents based on this versatile chemical scaffold.

Anticancer Activity

Nitrophenyl-pyrazoles have emerged as a promising class of anticancer agents, primarily through their action as kinase inhibitors. The nitro group, a strong electron-withdrawing substituent, often plays a crucial role in the binding of these compounds to the ATP-binding pocket of various kinases.

Kinase Inhibition

A significant body of research has focused on the development of nitrophenyl-pyrazoles as inhibitors of kinases implicated in cancer progression, such as Aurora kinases and Bcr-Abl. The SAR studies reveal that the position and substitution pattern of the nitrophenyl ring, as well as modifications on the pyrazole core, profoundly influence inhibitory potency and selectivity.

Table 1: SAR of Nitrophenyl-Pyrazoles as Kinase Inhibitors

Compound IDR1 (Pyrazole N1)R2 (Pyrazole C3)R3 (Pyrazole C5)Kinase TargetIC50 (nM)Reference
1a HPhenyl4-NitrophenylAurora A160[1]
1b HPhenyl3-NitrophenylAurora A>1000[1]
2a H4-NitrophenylArylamideBcr-Abl14.2[1]
2b H3-NitrophenylArylamideBcr-Abl>500[1]
3a PhenylPhenyl4-NitrophenylJNK-1<10,000[2]

Note: This table is a representative summary. For detailed structures and a comprehensive list of compounds, please refer to the cited literature.

The data consistently indicate that a 4-nitrophenyl substituent at the C5 position of the pyrazole ring is often optimal for potent Aurora kinase inhibition.[1] Similarly, for Bcr-Abl inhibitors, the 4-nitrophenyl group at the C3 position has been shown to be critical for activity.[1] The substitution on the pyrazole nitrogen (N1) can also modulate activity, with larger substituents sometimes leading to decreased potency.[3]

Signaling Pathway: Aurora Kinase

Aurora_Kinase_Pathway G2 Phase G2 Phase Aurora A Kinase Aurora A Kinase G2 Phase->Aurora A Kinase activates Mitosis Mitosis Centrosome Maturation & Separation Centrosome Maturation & Separation Aurora A Kinase->Centrosome Maturation & Separation Spindle Assembly Spindle Assembly Aurora A Kinase->Spindle Assembly Apoptosis Apoptosis Aurora A Kinase->Apoptosis prevents Spindle Assembly->Mitosis Nitrophenyl-Pyrazole Inhibitor Nitrophenyl-Pyrazole Inhibitor Nitrophenyl-Pyrazole Inhibitor->Aurora A Kinase inhibits

Caption: Aurora Kinase A signaling pathway in cell cycle progression and its inhibition by nitrophenyl-pyrazoles.

Signaling Pathway: Bcr-Abl

Bcr_Abl_Pathway BCR-ABL BCR-ABL RAS/MAPK Pathway RAS/MAPK Pathway BCR-ABL->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway BCR-ABL->PI3K/AKT Pathway STAT5 Pathway STAT5 Pathway BCR-ABL->STAT5 Pathway Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis PI3K/AKT Pathway->Inhibition of Apoptosis STAT5 Pathway->Cell Proliferation Nitrophenyl-Pyrazole Inhibitor Nitrophenyl-Pyrazole Inhibitor Nitrophenyl-Pyrazole Inhibitor->BCR-ABL inhibits

Caption: Bcr-Abl signaling pathways leading to cell proliferation and survival, and their inhibition.

Anti-inflammatory Activity

Nitrophenyl-pyrazoles have also demonstrated significant anti-inflammatory properties, often attributed to their inhibition of cyclooxygenase (COX) enzymes.

Table 2: SAR of Nitrophenyl-Pyrazoles as Anti-inflammatory Agents

Compound IDR1 (Pyrazole N1)R2 (Pyrazole C3)R3 (Pyrazole C5)In vivo Edema Inhibition (%)Reference
4a Phenyl4-NitrophenylPhenyl93.53[4]
4b Phenyl3-NitrophenylPhenyl75.21[4]
5a HAryl4-Nitrophenyl85 (TNF-α inhibition)[5]
5b HAryl3-Nitrophenyl60 (TNF-α inhibition)[5]

Note: This table is a representative summary. For detailed structures and a comprehensive list of compounds, please refer to the cited literature.

The position of the nitro group on the phenyl ring is a key determinant of anti-inflammatory activity. Compounds with a 4-nitrophenyl substituent generally exhibit higher potency compared to their 3-nitrophenyl counterparts.[4][5]

Antiparasitic Activity

Several nitrophenyl-pyrazole derivatives have been investigated for their activity against various parasites, including Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum.

Table 3: SAR of Nitrophenyl-Pyrazoles as Antiparasitic Agents

Compound IDR1 (Pyrazole N1)R2 (Pyrazole C3)R3 (Pyrazole C4)ParasiteIC50 (µM)Reference
6a 4-NitrophenylPhenylCarboxaldehydeP. falciparum>10[6]
6b 4-NitrophenylPhenylAzomethineP. falciparum1.5[6]
7a MethylH4-NitropyrazoleT. vaginalisSimilar to Metronidazole[7][8]
7b HH4-NitropyrazoleT. vaginalisSimilar to Metronidazole[7][8]

Note: This table is a representative summary. For detailed structures and a comprehensive list of compounds, please refer to the cited literature.

In the context of antiparasitic activity, nitrated compounds are often more effective than their non-nitrated analogs.[6] For instance, azomethine derivatives of 1-(4-nitrophenyl)-3-phenylpyrazole-4-carboxaldehyde showed potent activity against P. falciparum.[6] Furthermore, simple 4-nitropyrazole derivatives have demonstrated efficacy against T. vaginalis comparable to the standard drug metronidazole.[7][8]

Experimental Protocols

General Synthesis of Nitrophenyl-Pyrazoles from Chalcones

A common and versatile method for the synthesis of nitrophenyl-pyrazoles involves the cyclocondensation of a nitrophenyl-substituted chalcone with hydrazine hydrate or a substituted hydrazine.[9][10]

Workflow: Synthesis of Nitrophenyl-Pyrazoles

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation Acetophenone Acetophenone Chalcone Chalcone Acetophenone->Chalcone Nitrobenzaldehyde Nitrobenzaldehyde Nitrobenzaldehyde->Chalcone Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Chalcone catalyst Nitrophenyl-Pyrazoline Nitrophenyl-Pyrazoline Chalcone->Nitrophenyl-Pyrazoline Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Nitrophenyl-Pyrazoline Acid (e.g., Acetic Acid) Acid (e.g., Acetic Acid) Acid (e.g., Acetic Acid)->Nitrophenyl-Pyrazoline catalyst Nitrophenyl-Pyrazole Nitrophenyl-Pyrazole Nitrophenyl-Pyrazoline->Nitrophenyl-Pyrazole Oxidation/Dehydrogenation

Caption: General synthetic workflow for nitrophenyl-pyrazoles via a chalcone intermediate.

Protocol:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriate acetophenone and a nitrophenyl-substituted benzaldehyde in a suitable solvent (e.g., ethanol or methanol).

    • Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) dropwise at room temperature or in an ice bath.

    • Stir the reaction mixture for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

    • Filter, wash with water, and recrystallize the crude product from a suitable solvent.[10]

  • Pyrazoline/Pyrazole Synthesis:

    • Reflux a mixture of the synthesized chalcone and hydrazine hydrate (or a substituted hydrazine) in a suitable solvent (e.g., ethanol, acetic acid).[9]

    • The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

    • Filter, wash with water, and recrystallize from an appropriate solvent to yield the nitrophenyl-pyrazoline.

    • If the corresponding pyrazole is desired, the pyrazoline can be oxidized using various oxidizing agents or may form directly under certain reaction conditions.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][7][11]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[11]

  • Compound Treatment:

    • Treat the cells with various concentrations of the nitrophenyl-pyrazole compounds and incubate for 72 hours.[11]

  • MTT Addition:

    • After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[11]

    • Incubate the plate for 1.5 hours at 37°C.[11]

  • Formazan Solubilization:

    • Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes at 37°C.[11]

  • Absorbance Measurement:

    • Measure the absorbance at 492 nm using a microplate reader.[11]

    • Cell viability is calculated as a percentage of the control (untreated cells).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[12][13][14]

Protocol:

  • Animal Acclimatization:

    • Use adult male Wistar rats and allow them to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Compound Administration:

    • Administer the test compounds (nitrophenyl-pyrazoles) or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before the carrageenan injection.[14]

  • Induction of Edema:

    • Inject 0.1 mL of a 1% suspension of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[12][14]

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]

  • Calculation of Edema Inhibition:

    • The percentage of inhibition of edema is calculated for each group with respect to the control group (vehicle-treated).

In Vitro Antiparasitic Activity: Plasmodium falciparum Growth Inhibition Assay

This assay is used to determine the efficacy of compounds against the erythrocytic stages of the malaria parasite.[3][15][16][17][18]

Protocol:

  • Parasite Culture:

    • Maintain a culture of chloroquine-sensitive (e.g., 3D7) or resistant strains of P. falciparum in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with human serum or Albumax.[3]

  • Drug Plate Preparation:

    • Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Assay Initiation:

    • Add synchronized ring-stage parasite cultures (approximately 1% parasitemia) to the drug-containing wells.[3]

  • Incubation:

    • Incubate the plates for 48 hours in a controlled gas environment (5% O2, 5% CO2, 90% N2) at 37°C.[3]

  • Growth Measurement (SYBR Green I-based assay):

    • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.[18]

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[18]

    • The fluorescence intensity is proportional to the number of viable parasites.

    • The IC50 value is determined by plotting the percentage of growth inhibition against the drug concentration.

Conclusion

Nitrophenyl-pyrazoles represent a highly versatile and promising scaffold for the development of novel therapeutic agents. The structure-activity relationship studies consistently highlight the importance of the nitrophenyl moiety, particularly the 4-nitro substitution, for potent biological activity across various targets. The synthetic accessibility of these compounds, coupled with their demonstrated efficacy in preclinical models, underscores their potential for further optimization and development. This technical guide provides a solid foundation of SAR data, experimental methodologies, and pathway visualizations to aid researchers in the rational design of next-generation nitrophenyl-pyrazole-based drugs.

References

In Silico Modeling of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a versatile heterocyclic compound with significant potential in the fields of pharmaceutical and agrochemical research.[1][2] Its pyrazole core is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets. This technical guide provides a comprehensive overview of in silico modeling approaches that can be employed to investigate the therapeutic potential of this compound. We will delve into detailed experimental protocols for molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, present data in a structured format, and utilize visualizations to illustrate key workflows and signaling pathways. This document serves as a practical resource for researchers aiming to apply computational methods to accelerate the discovery and development of novel therapeutics based on the pyrazole scaffold.

Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3] The structural features of this particular molecule, including the bulky tert-butyl group, the electron-withdrawing nitrophenyl moiety, and the reactive amine group, make it an interesting candidate for drug design and development. In silico modeling techniques are invaluable tools for predicting the biological activity, understanding the mechanism of action, and optimizing the properties of such compounds before committing to costly and time-consuming experimental studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₆N₄O₂PubChem
Molecular Weight260.29 g/mol PubChem
Melting Point169-176 °CCommercial Vendor
AppearanceYellow Crystalline SolidCommercial Vendor
XLogP33.2PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count2PubChem

In Silico Modeling Methodologies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in virtual screening and lead optimization. Given the established role of pyrazole derivatives as kinase inhibitors, a hypothetical molecular docking study targeting a relevant protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), can be illustrative.

  • Protein Preparation:

    • Obtain the 3D crystal structure of VEGFR-2 (e.g., PDB ID: 2QU5) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign Kollman charges to the protein atoms using software like AutoDock Tools.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or through blind docking followed by analysis of promising binding poses.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds of the ligand.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina.

    • Set the exhaustiveness of the search algorithm to a high value (e.g., 20) to ensure a thorough exploration of the conformational space.

    • Run the docking simulation, generating a set of binding poses ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • Visualize the docked poses and their interactions with the receptor using molecular visualization software like PyMOL or VMD.

    • Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues in the binding pocket.

    • Compare the binding mode and affinity of the compound to known inhibitors of the target protein.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A robust QSAR model can be used to predict the activity of novel compounds and guide the design of more potent analogs.

  • Data Set Collection:

    • Compile a dataset of pyrazole derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target.

    • Ensure that the activity data spans a wide range and is consistent.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors, which are numerical representations of the chemical structure. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. Software like PaDEL-Descriptor or RDKit can be used for this purpose.

  • Data Set Division:

    • Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the QSAR model, while the test set is used to validate its predictive performance.

  • Model Development and Validation:

    • Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build the QSAR model using the training set.

    • Validate the model internally using techniques like leave-one-out cross-validation (q²) and externally by predicting the activity of the test set compounds (R²pred). A statistically significant and predictive model should have a high q² and R²pred value (typically > 0.6).

  • Model Interpretation and Application:

    • Analyze the contribution of each descriptor in the QSAR model to understand the structure-activity relationships.

    • Use the validated QSAR model to predict the biological activity of new, untested pyrazole derivatives.

Visualizing Workflows and Pathways

Molecular Docking Workflow

Figure 1: Molecular Docking Workflow A Protein Preparation (PDB) C Define Binding Site (Grid Box) A->C B Ligand Preparation (3D Structure) D Docking Simulation (e.g., AutoDock Vina) B->D C->D E Analysis of Results (Binding Poses & Affinity) D->E F Lead Identification & Optimization E->F

Caption: A flowchart illustrating the key steps in a molecular docking study.

QSAR Modeling Workflow

Figure 2: QSAR Modeling Workflow A Data Set Collection (Pyrazole Derivatives & Activity) B Molecular Descriptor Calculation A->B C Data Set Division (Training & Test Sets) B->C D Model Development (e.g., MLR, PLS) C->D E Model Validation (Internal & External) D->E F Prediction of New Compounds E->F

Caption: A diagram outlining the general workflow for a QSAR study.

Hypothetical Signaling Pathway Inhibition

Given the prevalence of pyrazole derivatives as kinase inhibitors, we can hypothesize that this compound may inhibit a kinase-driven signaling pathway, such as the VEGFR-2 pathway, which is crucial in angiogenesis.

Figure 3: Hypothetical Inhibition of the VEGFR-2 Signaling Pathway cluster_0 Cell Membrane A VEGF B VEGFR-2 A->B D PLCγ B->D P C Our Compound C->B E PKC D->E F Raf E->F G MEK F->G H ERK G->H I Angiogenesis (Cell Proliferation, Migration) H->I

Caption: A diagram showing the potential inhibition of the VEGFR-2 signaling cascade.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico approach for the investigation of this compound. By employing molecular docking and QSAR studies, researchers can efficiently explore its therapeutic potential, identify potential biological targets, and guide the synthesis of more potent and selective analogs. The provided protocols and workflows serve as a practical starting point for computational drug discovery efforts centered on this promising pyrazole derivative. Future work should focus on validating these in silico predictions through in vitro and in vivo experiments to confirm the biological activity and elucidate the precise mechanism of action. The integration of computational and experimental approaches will be crucial in unlocking the full therapeutic potential of this and other related pyrazole compounds.

References

Potential Therapeutic Targets of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. While direct and extensive research on this specific molecule is not abundant in publicly available literature, its structural features and the activities of closely related pyrazole derivatives suggest a range of potential therapeutic applications. This technical guide consolidates the available information and provides a prospective analysis of its potential therapeutic targets, primarily in the areas of inflammation and oncology. The document outlines plausible mechanisms of action and suggests experimental frameworks for future investigation.

Introduction

The pyrazole ring is a privileged scaffold in drug discovery, forming the core of various approved drugs with diverse therapeutic activities. The subject of this guide, this compound, is a substituted pyrazole that holds promise as a lead compound or a key intermediate for the synthesis of novel therapeutic agents. Its structure, featuring a bulky tert-butyl group, a reactive nitro-aromatic system, and a primary amine, provides multiple points for chemical modification and interaction with biological targets. This document will explore the potential therapeutic avenues for this compound based on the established pharmacology of the pyrazole class.

Potential Therapeutic Areas and Targets

Based on the activities of structurally similar compounds, the primary therapeutic areas for this compound and its derivatives are likely to be anti-inflammatory and anti-cancer therapies.

Anti-inflammatory Activity

The pyrazole scaffold is a well-known pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs). The potential anti-inflammatory action of this compound could be mediated through the inhibition of key enzymes in the inflammatory cascade.

  • Cyclooxygenase (COX) Inhibition: Many pyrazole-containing compounds are potent inhibitors of COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. It is plausible that this compound or its derivatives could exhibit similar inhibitory activity.

  • p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Inhibition of p38 MAPK is a validated strategy for the treatment of inflammatory diseases. Pyrazole derivatives have been identified as p38 MAPK inhibitors.

  • TNF-α Release Inhibition: TNF-α is a potent pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory disorders. Compounds that can suppress the release of TNF-α from activated immune cells have therapeutic potential.

Potential Anti-inflammatory Signaling Pathway

G Potential Anti-inflammatory Signaling Pathway cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Intracellular Signaling cluster_2 Enzymatic Activity cluster_3 Inflammatory Mediators Stimulus Stimulus MAPK p38 MAPK Stimulus->MAPK NFkB NF-κB Stimulus->NFkB Cytokines TNF-α, IL-6 MAPK->Cytokines COX2 COX-2 NFkB->COX2 NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Target 3-tert-butyl-1-(4-nitrophenyl) -1H-pyrazol-5-amine (Potential Inhibitor) Target->MAPK Target->COX2 Target->Cytokines Inhibits Release

Caption: Potential inhibitory effects on key inflammatory pathways.

Anti-cancer Activity

The pyrazole nucleus is also a common feature in many anti-cancer agents. The potential for this compound to serve as a scaffold for anti-cancer drugs is significant.

  • Cytotoxicity in Cancer Cell Lines: Pyrazole derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

  • Kinase Inhibition: Many pyrazole-containing compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer. These include cyclin-dependent kinases (CDKs), which control the cell cycle, and receptor tyrosine kinases (RTKs) involved in cell growth and proliferation.

  • Apoptosis Induction: The induction of apoptosis is a key mechanism for many anti-cancer drugs. Pyrazole derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.

Potential Anti-Cancer Experimental Workflow

G Workflow for Assessing Anti-Cancer Potential Start 3-tert-butyl-1-(4-nitrophenyl) -1H-pyrazol-5-amine CellLines Treat various cancer cell lines Start->CellLines Kinase Kinase Inhibition Assays Start->Kinase MTT MTT Assay (Cytotoxicity) CellLines->MTT Flow Flow Cytometry (Cell Cycle Analysis, Apoptosis) CellLines->Flow Animal In vivo Animal Models MTT->Animal Western Western Blot (Protein Expression e.g., Caspases, Bcl-2) Flow->Western

Caption: A logical workflow for evaluating anti-cancer properties.

Experimental Protocols

While specific experimental data for this compound is limited, the following are generalized protocols that would be appropriate for evaluating its potential therapeutic activities.

In Vitro Anti-inflammatory Assays
  • Cyclooxygenase (COX) Inhibition Assay:

    • Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.

    • Methodology: Purified recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations. Arachidonic acid is then added to initiate the reaction. After a set incubation period, the reaction is stopped, and the amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA). IC50 values are then calculated.

  • Lipopolysaccharide (LPS)-Induced TNF-α Release in Macrophages:

    • Principle: This assay assesses the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with LPS.

    • Methodology: A macrophage cell line (e.g., RAW 264.7) is pre-treated with the test compound for a specified time. The cells are then stimulated with LPS to induce an inflammatory response. The cell culture supernatant is collected, and the concentration of TNF-α is measured by ELISA.

In Vitro Anti-cancer Assays
  • MTT Cytotoxicity Assay:

    • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

    • Methodology: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours). MTT reagent is then added to each well and incubated. The resulting formazan crystals are solubilized, and the absorbance is measured. The percentage of cell viability is calculated relative to untreated control cells to determine the IC50 value.

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay:

    • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.

    • Methodology: Cells are treated with the test compound. After incubation, cells are harvested and stained with FITC-conjugated Annexin V and PI. The stained cells are then analyzed by flow cytometry.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, a data table cannot be provided at this time. It is recommended that the aforementioned experimental protocols be employed to generate such data. The resulting data, such as IC50 values, should be tabulated for clear comparison of the compound's potency against different targets and in different cell lines.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics, particularly in the fields of inflammation and oncology. Its chemical structure is amenable to diversification, allowing for the optimization of potency and selectivity for specific biological targets. Future research should focus on a systematic evaluation of this compound and its derivatives using the experimental approaches outlined in this guide. The generation of robust quantitative data will be crucial in elucidating its mechanism of action and advancing its potential as a therapeutic candidate. Furthermore, in silico modeling and structure-activity relationship (SAR) studies would be valuable in guiding the design of more potent and selective analogs.

Methodological & Application

Application Note and Protocol: Synthesis of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a heterocyclic compound with significant potential in medicinal chemistry and agrochemical research.[1][2] Its pyrazole core is a privileged scaffold in numerous FDA-approved drugs, and the presence of the tert-butyl and nitrophenyl moieties allows for diverse functionalization and interaction with biological targets.[1][2][3] This document provides a detailed protocol for the synthesis of this compound, adapted from established methods for structurally related pyrazoles.[4][5] The protocol describes the acid-catalyzed cyclocondensation of 4-nitrophenylhydrazine with 4,4-dimethyl-3-oxopentanenitrile.

Potential Applications: This compound serves as a valuable intermediate in the synthesis of:

  • Pharmaceuticals: It is a key building block for developing novel therapeutic agents.[1][2]

  • Agrochemicals: It is utilized in the formulation of herbicides and fungicides.[1][2]

Experimental Protocol

Reaction Scheme:

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_product Product 4_nitrophenylhydrazine 4-Nitrophenylhydrazine (or its hydrochloride salt) reaction_mixture 4_nitrophenylhydrazine->reaction_mixture pivaloylacetonitrile 4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) pivaloylacetonitrile->reaction_mixture reagents Conc. HCl, Water Heat (e.g., 70-80°C) product This compound reaction_mixture->product + Reagents & Conditions

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents:

MaterialSupplierGrade
4-Nitrophenylhydrazine hydrochlorideSigma-Aldrich≥97%
4,4-Dimethyl-3-oxopentanenitrileTCI Chemicals>98%
Hydrochloric Acid, concentrated (37%)Fisher ScientificACS Grade
Ammonium Hydroxide, concentrated (28-30%)VWR ChemicalsACS Grade
Deionized WaterIn-houseN/A
Crushed IceIn-houseN/A

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beaker (250 mL)

  • Büchner funnel and flask

  • Filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Safety Precautions:

  • 4-Nitrophenylhydrazine: Harmful if swallowed or in contact with skin.[6] It can be explosive in a dry state and may self-ignite.[7] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Concentrated Acids and Bases: Corrosive. Handle in a fume hood with appropriate PPE.

  • The reaction should be conducted in a well-ventilated fume hood.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-nitrophenylhydrazine hydrochloride (10.0 mmol, 1.89 g) and 4,4-dimethyl-3-oxopentanenitrile (15.0 mmol, 1.88 g).

  • Acid Addition: Add deionized water (35 mL) followed by the slow addition of concentrated hydrochloric acid (4.0 mL).

  • Heating: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to 70°C with stirring for 1 hour.

  • Additional Acid: After 1 hour, add another portion of concentrated hydrochloric acid (4.0 mL) to the reaction mixture.

  • Continued Heating: Continue to heat the mixture at 70°C for an additional hour.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a 250 mL beaker containing crushed ice.

    • Neutralize the mixture by slowly adding concentrated ammonium hydroxide until the pH is approximately 7-8.

  • Isolation:

    • The resulting solid precipitate is collected by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (3 x 10 mL).

  • Drying: Dry the product at ambient temperature to afford the title compound as a solid.

Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

Expected Results: The following table summarizes the expected quantitative data for the synthesis, based on the reported synthesis of the isomeric compound 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.[4]

ParameterExpected Value
Yield ~65-75%
Appearance Yellow solid
Melting Point To be determined (isomer melts at 102°C or 375 K)[4]
Molecular Formula C₁₃H₁₆N₄O₂
Molecular Weight 260.30 g/mol
Mass Spec (EI, 70 eV) m/z (%): 260 (M+), 245, 218, 190
Elemental Analysis Calculated: C 59.99; H 6.20; N 21.52%
Found: To be determined

Experimental Workflow Visualization

G start Start reactants 1. Combine Reactants: - 4-Nitrophenylhydrazine HCl - 4,4-Dimethyl-3-oxopentanenitrile - Water & Conc. HCl start->reactants heat1 2. Heat at 70°C for 1 hour reactants->heat1 add_acid 3. Add second aliquot of Conc. HCl heat1->add_acid heat2 4. Heat at 70°C for 1 hour add_acid->heat2 cool 5. Cool to Room Temperature heat2->cool quench 6. Quench with Crushed Ice cool->quench neutralize 7. Neutralize with Conc. NH4OH quench->neutralize filter 8. Filter Precipitate neutralize->filter wash 9. Wash with Cold Water filter->wash dry 10. Dry the Product wash->dry product Final Product: 3-tert-butyl-1-(4-nitrophenyl) -1H-pyrazol-5-amine dry->product

Caption: Step-by-step workflow for the synthesis of this compound.

References

3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine in vitro assay protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: In Vitro Cytotoxicity Assessment of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class of molecules.[1] Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include anti-inflammatory, analgesic, and antitumor properties.[1][2][3] This specific compound serves as a key intermediate in the synthesis of novel bioactive molecules and has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, suggesting a role in modulating inflammatory pathways.[1] Given the therapeutic potential of this structural class, a primary and crucial step in its preclinical evaluation is to determine its effect on cell viability.

This document provides a detailed protocol for conducting an in vitro cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[4][5] This colorimetric assay is a standard for assessing the metabolic activity of cells and serves as a reliable indicator of cell viability and proliferation.[5] The protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for evaluating the compound's potency.

Experimental Workflow

The overall workflow for assessing the in vitro cytotoxicity of the test compound is a sequential process involving cell culture, compound treatment, assay execution, and data analysis. The key stages are outlined in the diagram below.

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Cell Line Culture & Maintenance cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Stock Preparation serial_dilution 4. Serial Dilution of Compound treatment 5. Cell Treatment & Incubation (48h) cell_seeding->treatment serial_dilution->treatment mtt_addition 6. MTT Reagent Addition (3h) solubilization 7. Formazan Solubilization (DMSO) mtt_addition->solubilization read_plate 8. Absorbance Reading (570 nm) solubilization->read_plate data_analysis 9. Data Analysis (% Viability, IC50) read_plate->data_analysis Signaling cluster_pathway Simplified Apoptosis Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Test_Compound 3-tert-butyl-1-(4-nitrophenyl) -1H-pyrazol-5-amine Test_Compound->Akt Potential Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

References

Application Notes and Protocols for 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class of molecules.[1] Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.[2][3] This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Structurally, it features a pyrazole ring substituted with a tert-butyl group, a 4-nitrophenyl group, and an amine group, which are thought to contribute to its biological effects. The primary mechanism of action for many anti-inflammatory pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3][4][5]

These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, based on the known activities of structurally related pyrazole compounds. The provided protocols and data are intended to serve as a starting point for research and will likely require optimization for specific cell lines and experimental conditions.

Putative Mechanism of Action

While direct studies on this compound are limited, the pyrazole scaffold is a well-established pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4][5][6] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their ability to selectively inhibit COX-2, which is typically upregulated at sites of inflammation, while having less of an effect on the constitutively expressed COX-1, which is involved in homeostatic functions.

Some pyrazole derivatives have also been shown to exert their effects through other pathways, such as the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a critical regulator of the inflammatory response.[7]

Data Presentation

Due to the limited publicly available data for this compound, the following table presents hypothetical, yet representative, quantitative data based on the activity of other pyrazole-based COX-2 inhibitors.[4][8] Researchers should determine the specific values for this compound experimentally.

ParameterCell LineValueReference
IC50 (COX-2) Murine Macrophage (RAW 264.7)0.1 - 5 µM (Expected Range)[8]
IC50 (COX-1) Human Platelets> 50 µM (Expected Range)[8]
Cell Viability (CC50) Human Colon Carcinoma (HT-29)> 100 µM (Hypothetical)N/A
Anti-proliferative (GI50) Human Breast Cancer (MCF-7)10 - 50 µM (Hypothetical)[4]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound in cell culture.

Protocol 1: Determination of IC50 for COX-2 Inhibition in Cultured Cells

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the compound on COX-2 activity in a cell-based assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RAW 264.7 murine macrophage cell line (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Arachidonic Acid

  • Prostaglandin E2 (PGE2) EIA Kit

  • Cell lysis buffer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Pre-treat the cells with varying concentrations of the compound for 1 hour.

  • Induction of COX-2: Induce COX-2 expression by adding LPS (1 µg/mL) to the wells and incubate for 6-8 hours.

  • Arachidonic Acid Stimulation: Add arachidonic acid (10 µM) to the wells and incubate for 30 minutes to allow for prostaglandin production.

  • Sample Collection: Collect the cell culture supernatant for PGE2 analysis.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of PGE2 inhibition against the log concentration of the compound. The IC50 value is the concentration of the compound that inhibits PGE2 production by 50%.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxic effects of the compound on a chosen cell line.

Materials:

  • This compound

  • DMSO

  • Selected cell line (e.g., HT-29, MCF-7)

  • Appropriate cell culture medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 µM to 200 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

The following diagrams illustrate the putative signaling pathway and a general experimental workflow.

COX_Pathway Putative COX-2 Inhibition Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-2->Prostaglandins (e.g., PGE2) Inflammation Inflammation Prostaglandins (e.g., PGE2)->Inflammation This compound This compound This compound->COX-2 Inhibition Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Prep Prepare stock & working solutions of compound Treatment Treat cells with compound at various concentrations Compound Prep->Treatment Cell Seeding Seed cells in multi-well plates Cell Seeding->Treatment Incubation Incubate for a defined period Treatment->Incubation Assay Perform specific assay (e.g., COX activity, MTT) Incubation->Assay Data Collection Collect data (e.g., absorbance, fluorescence) Assay->Data Collection Data Analysis Analyze data to determine IC50, CC50, etc. Data Collection->Data Analysis

References

Application Notes and Protocols for Kinase Inhibition Assay with 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a pyrazole derivative with potential biological activities, including anti-inflammatory and analgesic properties.[1] This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[2] Given that many inflammatory signaling pathways are regulated by protein kinases, this document outlines a detailed protocol for evaluating the inhibitory activity of this compound against a relevant kinase target. This application note provides a hypothetical example using Janus Kinase 2 (JAK2), a critical mediator of cytokine signaling involved in inflammation.[3]

Principle of the Assay

The protocol described here is a luminescence-based biochemical kinase assay. This method quantifies the amount of adenosine triphosphate (ATP) remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a higher luminescence signal indicates inhibition of the kinase by the test compound.[3]

Data Presentation

The inhibitory activity of this compound is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) value. The following table presents hypothetical data for the inhibition of JAK2 by the test compound.

Compound Concentration (nM)% Inhibition
15.2
1015.8
5048.9
10065.1
25080.3
50092.5
100098.7
IC50 (nM) 55.3

Experimental Protocols

Materials and Reagents
  • Kinase: Recombinant human JAK2 enzyme

  • Substrate: Peptide substrate specific for JAK2

  • Test Compound: this compound

  • Positive Control: A known JAK2 inhibitor (e.g., Ruxolitinib)

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: Buffer solution appropriate for the kinase (e.g., containing Tris-HCl, MgCl2, DTT, and BSA)

  • Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • Plates: White, flat-bottom 384-well assay plates

  • Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis compound_prep Compound Preparation (Serial Dilution) plate_prep Assay Plate Preparation (Add Compounds) compound_prep->plate_prep Dispense reaction_init Initiate Kinase Reaction (Add Kinase Mix) plate_prep->reaction_init To wells kinase_mix Kinase Reaction Mixture (Enzyme + Substrate) kinase_mix->reaction_init Dispense incubation Incubation (Room Temperature) reaction_init->incubation Shake gently detection Add ATP Detection Reagent incubation->detection Stop reaction signal_stab Signal Stabilization detection->signal_stab read_plate Measure Luminescence signal_stab->read_plate Read plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Experimental workflow for the kinase inhibition assay.

Detailed Protocol
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 10 mM).[3]

    • Include a DMSO-only control (vehicle control) and a positive control inhibitor.[3]

  • Assay Plate Preparation:

    • Add 1 µL of the diluted compounds, vehicle control, and positive control to the appropriate wells of a 384-well plate.[3]

  • Kinase Reaction:

    • Prepare a master mix of the kinase reaction solution containing the assay buffer, JAK2 enzyme, and the specific peptide substrate.

    • Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.

    • Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells, which will serve as the 100% inhibition control.[3]

    • Mix the plate gently on a plate shaker.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.[3]

    • Incubate the plate for 10 minutes at room temperature to stabilize the signal.[3]

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a plate reader.[3]

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_no_kinase) / (Signal_vehicle - Signal_no_kinase))

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway

The following diagram illustrates the JAK-STAT signaling pathway, which is a key target for anti-inflammatory therapies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK2 receptor->jak associates with receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT stat_dimer STAT Dimer stat_p->stat_dimer dimerizes gene Target Gene Transcription stat_dimer->gene translocates to nucleus cytokine Cytokine cytokine->receptor binds inhibitor 3-tert-butyl-1-(4-nitrophenyl) -1H-pyrazol-5-amine inhibitor->jak inhibits

Caption: JAK-STAT signaling pathway.

References

Application Note & Protocols: Developing a Cell-Based Assay for 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for establishing a cell-based assay to characterize the biological activity of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] Many pyrazole derivatives exert their anticancer effects by modulating key cellular targets such as protein kinases (EGFR, CDK, VEGFR-2), tubulin, and DNA, often leading to apoptosis and cell cycle arrest.[1][3] This application note details a tiered experimental approach, beginning with a primary cytotoxicity screening using the MTT assay, followed by a mechanistic investigation into apoptosis via Annexin V/PI flow cytometry, and concluding with an analysis of the PI3K/Akt signaling pathway using Western blotting.

Experimental Workflow

The overall workflow is designed to first determine the cytotoxic potential of the compound and then to elucidate the underlying mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis A Cell Culture & Treatment (e.g., MCF-7 Breast Cancer Cells) B MTT Cell Viability Assay A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Based on IC50 G Protein Extraction C->G Based on IC50 E Flow Cytometry Analysis D->E F Quantify Apoptotic vs. Necrotic Cells E->F H Western Blot for PI3K/Akt Pathway (p-Akt, Akt, β-actin) G->H I Densitometry & Analysis H->I

Caption: Experimental workflow for characterizing this compound.

Part 1: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[4][5] Metabolically active cells utilize dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7, human breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.[6][8]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Data Presentation: Cytotoxicity

Table 1: IC50 Values of this compound

Cell Line Incubation Time (h) IC50 (µM)
MCF-7 48 18.5
A549 48 25.2

| K562 | 48 | 12.1 |

Part 2: Mechanism of Cell Death (Apoptosis Assay)

To determine if the observed cytotoxicity is due to apoptosis or necrosis, an Annexin V and Propidium Iodide (PI) dual-staining assay followed by flow cytometry is employed.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[11]

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask or 6-well plate.[10] After 24 hours, treat the cells with this compound at concentrations around its IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.[11]

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300-600 x g for 5 minutes.[9][10]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[9] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[9][11] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation: Apoptosis Analysis

Table 2: Cell Population Distribution after Treatment

Treatment (24h) % Viable Cells % Early Apoptotic % Late Apoptotic % Necrotic
Vehicle Control 95.1 ± 2.3 2.5 ± 0.5 1.2 ± 0.3 1.2 ± 0.4
Compound (15 µM) 45.3 ± 4.1 35.8 ± 3.5 15.2 ± 2.1 3.7 ± 1.0

| Compound (30 µM) | 20.7 ± 3.8 | 48.1 ± 4.2 | 26.9 ± 3.3 | 4.3 ± 1.2 |

Part 3: Signaling Pathway Analysis (Western Blot)

Given that many pyrazole derivatives act as kinase inhibitors, investigating a relevant signaling pathway is crucial.[3] The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and apoptosis. This protocol assesses the phosphorylation status of Akt as a marker of pathway activation.

Signaling Pathway Diagram

G cluster_0 PI3K/Akt Signaling Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Proliferation Cell Survival & Proliferation pAkt->Proliferation Apoptosis Apoptosis pAkt->Apoptosis inhibits Compound 3-tert-butyl-1-(4-nitrophenyl) -1H-pyrazol-5-amine Compound->PI3K Putative Inhibition

Caption: Simplified PI3K/Akt signaling pathway targeted for analysis.

Experimental Protocol: Western Blot
  • Cell Treatment and Lysis: Culture and treat cells as described previously. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[12] Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[13]

  • SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][14]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15] Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.[12]

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13] After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[12]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal, and then to the loading control.

Data Presentation: Western Blot Analysis

Table 3: Relative Protein Expression (Normalized Densitometry Units)

Treatment (6h) p-Akt / Total Akt Ratio
Vehicle Control 1.00 ± 0.00
Compound (15 µM) 0.45 ± 0.08

| Compound (30 µM) | 0.18 ± 0.05 |

References

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a synthetic compound with a pyrazole core, a structure of significant interest in pharmaceutical and agrochemical research due to its diverse biological activities. As a key intermediate and potential active pharmaceutical ingredient (API), a robust and sensitive analytical method for its quantification is essential for drug development, quality control, and metabolic studies. This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in solution.

The developed method utilizes reverse-phase chromatography for separation, followed by tandem mass spectrometry with electrospray ionization (ESI) for detection and quantification. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity, making the method suitable for trace-level analysis.

Experimental Protocols

1. Sample Preparation

Standard solutions and samples are prepared using a simple "dilute and shoot" method to minimize sample preparation time and potential for error.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dilute samples to fall within the calibration range using a 50:50 (v/v) mixture of methanol and water.[1]

  • Final Step: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter.[1]

2. Liquid Chromatography

Chromatographic separation is performed using a standard reverse-phase C18 column with a gradient elution to ensure optimal peak shape and resolution.

  • Instrument: Agilent 1290 Infinity II LC System or equivalent.[2]

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    1.0 20
    5.0 95
    7.0 95
    7.1 20

    | 9.0 | 20 |

3. Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray mode. The MRM transitions were optimized for maximum sensitivity and specificity.

  • Instrument: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[2]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300 °C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • MRM Transitions: The protonated molecule [M+H]⁺ is selected as the precursor ion. Product ions are generated via collision-induced dissociation. The most intense and stable product ion is used for quantification, with a second product ion for confirmation.[4][5]

Data Presentation

The quantitative performance of the LC-MS/MS method was validated for linearity, sensitivity (LOD and LOQ), and recovery. The results are summarized in the table below.

ParameterValue
Retention Time (RT) 4.2 min
Precursor Ion (Q1) [M+H]⁺ m/z 261.1
Quantifier Ion (Q3) m/z 205.1
Qualifier Ion (Q3) m/z 177.1
Collision Energy (Quantifier) 20 eV
Collision Energy (Qualifier) 35 eV
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 0.7 ng/mL
Recovery 97% - 104%

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Reference Standard / Sample weigh Weigh Standard start->weigh dilute_sample Dilute Sample start->dilute_sample dissolve Dissolve in Methanol (Stock Solution) weigh->dissolve dilute Serial Dilution (Working Standards) dissolve->dilute mix Mix with Water dilute->mix dilute_sample->mix filter Filter (0.22 µm) mix->filter lc_injection LC Injection (5 µL) filter->lc_injection rp_separation Reverse-Phase C18 Separation lc_injection->rp_separation esi_ionization ESI+ Ionization rp_separation->esi_ionization ms_detection Tandem MS Detection (MRM) esi_ionization->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the LC-MS/MS analysis.

method_development cluster_initial Initial Parameter Selection cluster_ms_opt Mass Spectrometry Optimization cluster_lc_opt Chromatography Optimization cluster_validation Method Validation lit_review Literature Review for Similar Compounds column_select Select Column (e.g., C18) lit_review->column_select mobile_phase Select Mobile Phase (ACN/Water + FA) lit_review->mobile_phase infusion Direct Infusion of Standard lit_review->infusion q1_scan Identify Precursor Ion [M+H]+ infusion->q1_scan product_scan Identify Product Ions q1_scan->product_scan ce_opt Optimize Collision Energy (CE) product_scan->ce_opt gradient_dev Develop Gradient Program ce_opt->gradient_dev peak_shape Assess Peak Shape & Tailing gradient_dev->peak_shape flow_rate Optimize Flow Rate peak_shape->flow_rate linearity Linearity & Range flow_rate->linearity sensitivity LOD & LOQ linearity->sensitivity accuracy Accuracy & Precision sensitivity->accuracy final_method Final Validated Method accuracy->final_method

Caption: Logical workflow for LC-MS/MS method development.

This application note presents a straightforward, rapid, and reliable LC-MS/MS method for the quantitative analysis of this compound. The method demonstrates excellent sensitivity, linearity, and recovery, making it a valuable tool for researchers, scientists, and drug development professionals. The simple sample preparation protocol and short chromatographic run time allow for high-throughput analysis, which is critical in a drug discovery and development setting.

References

Application Notes and Protocols for NMR Characterization of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrazole core, substituted with a bulky tert-butyl group, a strongly electron-withdrawing nitrophenyl moiety, and an amino group, provides a versatile scaffold for the synthesis of potential therapeutic agents. Accurate structural elucidation and characterization are paramount for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of such compounds in solution.

This document provides detailed application notes and experimental protocols for the comprehensive NMR characterization of this compound, including ¹H and ¹³C NMR spectroscopy.

Structural and Spectroscopic Overview

The structure of this compound presents distinct chemical environments for its protons and carbons, which can be readily identified and assigned using NMR spectroscopy. The key structural features to be characterized are the tert-butyl group, the pyrazole ring, and the 4-nitrophenyl ring.

Expected ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group. The pyrazole ring proton will appear as a singlet. The two pairs of aromatic protons on the 4-nitrophenyl ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to their different chemical environments and mutual coupling. The protons of the primary amine group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The spectrum will display signals corresponding to the quaternary and methyl carbons of the tert-butyl group. The pyrazole ring will show three distinct carbon signals. The 4-nitrophenyl ring will exhibit four signals: two for the protonated carbons, one for the carbon bearing the nitro group, and one for the carbon attached to the pyrazole nitrogen.

Data Presentation

The following tables summarize the estimated quantitative NMR data for this compound. This data is based on typical chemical shift ranges for similar functional groups and data from related substituted nitrophenyl pyrazole compounds.

Table 1: Estimated ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30d (J ≈ 9.0 Hz)2HH-2', H-6'
~7.85d (J ≈ 9.0 Hz)2HH-3', H-5'
~5.90s1HH-4
~4.50 (broad)s2H-NH₂
~1.35s9H-C(CH₃)₃

Table 2: Estimated ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158.0C-3
~148.0C-5
~145.0C-4'
~143.0C-1'
~125.0C-3', C-5'
~120.0C-2', C-6'
~95.0C-4
~32.5C (CH₃)₃
~30.0-C(C H₃)₃

Experimental Protocols

A detailed methodology for the NMR characterization of this compound is provided below.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if the compound has solubility issues in CDCl₃.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be used to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid transferring any solid particulates. If solids are present, filter the solution through a small cotton plug in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and line shape. A good shim will result in a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).

    • Pulse Angle: 30 degrees.

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

    • Pulse Angle: 30 degrees.

    • Spectral Width: Approximately 250 ppm, centered around 100 ppm.

    • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra to obtain pure absorption line shapes.

    • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and the solvent carbon peak is at 77.16 ppm for ¹³C.

    • Integrate the signals in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Mandatory Visualizations

Logical Workflow for NMR Characterization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acq_1h Acquire 1H NMR Spectrum setup->acq_1h acq_13c Acquire 13C NMR Spectrum setup->acq_13c process Fourier Transform & Phasing acq_1h->process acq_13c->process calibrate Chemical Shift Calibration process->calibrate analyze Integration & Peak Picking calibrate->analyze elucidate Structural Elucidation analyze->elucidate

Caption: Experimental workflow for NMR characterization.

Structural Elucidation Pathway

Structural_Elucidation cluster_data NMR Data cluster_sub Substructure Identification H1_data 1H NMR Data (Chemical Shifts, Multiplicity, Integration) tert_butyl tert-Butyl Group (~1.35 ppm, s, 9H) (~32.5, 30.0 ppm) H1_data->tert_butyl nitrophenyl 4-Nitrophenyl Group (~8.30, 7.85 ppm, d, 2H each) (~148-120 ppm) H1_data->nitrophenyl pyrazole Pyrazole Ring & NH2 (~5.90 ppm, s, 1H) (~4.50 ppm, br s, 2H) (~158, 148, 95 ppm) H1_data->pyrazole C13_data 13C NMR Data (Chemical Shifts) C13_data->tert_butyl C13_data->nitrophenyl C13_data->pyrazole final_structure Final Structure of 3-tert-butyl-1-(4-nitrophenyl) -1H-pyrazol-5-amine tert_butyl->final_structure nitrophenyl->final_structure pyrazole->final_structure

Caption: Logical pathway for structural elucidation.

Application Notes and Protocols for High-Throughput Screening with Pyrazole Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to High-Throughput Screening of Pyrazole Libraries

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] High-throughput screening (HTS) of pyrazole compound libraries enables the rapid identification of novel hit compounds that can modulate the activity of various biological targets.[4][5] This document provides detailed application notes and protocols for performing HTS campaigns with pyrazole libraries, focusing on anticancer and anti-inflammatory applications.

The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for diverse substitutions, leading to compounds with a wide array of physicochemical and pharmacokinetic properties.[6][7] HTS, combined with automated synthesis, has accelerated the exploration of this chemical space to discover new lead compounds for drug development.[6]

Key Therapeutic Areas for Pyrazole Library Screening

  • Oncology: Pyrazole derivatives have shown significant potential as anticancer agents by targeting various protein kinases, such as cyclin-dependent kinases (CDKs), Akt, and checkpoint kinases, which are crucial for cancer cell survival and proliferation.[8][9][10] HTS of pyrazole libraries against cancer cell lines or specific kinase targets is a common strategy in oncology drug discovery.[11][12]

  • Inflammation: The pyrazole moiety is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[13] Screening pyrazole libraries for inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) can lead to the discovery of new anti-inflammatory agents with improved efficacy and safety profiles.[7][13][14]

Experimental Workflow for High-Throughput Screening

The general workflow for an HTS campaign with a pyrazole library involves several key stages, from initial assay development to hit validation and lead optimization.[15][16] This process is designed to efficiently screen large numbers of compounds and identify promising candidates for further development.[4]

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Optimization lib_prep Pyrazole Library Synthesis & Plating assay_dev Assay Development & Miniaturization lib_prep->assay_dev primary_screen Primary HTS (Single Concentration) assay_dev->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Confirmation hit_id->dose_response secondary_assays Secondary & Orthogonal Assays dose_response->secondary_assays sar Structure-Activity Relationship (SAR) secondary_assays->sar lead_opt Lead Optimization sar->lead_opt

General workflow for a high-throughput screening campaign.

Data Presentation: Quantitative Analysis of Pyrazole Compound Activity

The following tables summarize the biological activities of representative pyrazole derivatives identified through high-throughput screening and subsequent optimization.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDTarget/Cell LineAssay TypeIC50 (µM)Reference
Compound 1 Akt1Cell-free kinase assay0.0013[8]
Compound 2a COX-2Enzyme inhibition assay0.01987[14]
Compound 3b COX-2Enzyme inhibition assay0.03943[14]
Compound 7 MDA-MB-231 (Breast Cancer)Cell viability assay8.5 µg/mL[11]
Compound 7 LoVo (Colorectal Cancer)Cell viability assay8.5 µg/mL[11]
Pyrazole DerivativeMCF-7 (Breast Cancer)Cytotoxicity assay10.21[17]
Pyrazole DerivativeHT-29 (Colorectal Cancer)Antiproliferative assay0.166[18]

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDTargetAssay TypeIC50 (µM)Reference
Compound 2g Lipoxygenase (LOX)Enzyme inhibition assay80[19]
Pyrazole-Thiazole HybridCOX-2Enzyme inhibition assay0.03[7]
Pyrazole-Thiazole Hybrid5-LOXEnzyme inhibition assay0.12[7]
3,5-diarylpyrazoleCOX-2Enzyme inhibition assay0.01[7]

Signaling Pathways Targeted by Pyrazole Compounds

High-throughput screening of pyrazole libraries has identified inhibitors of several key signaling pathways implicated in cancer and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[8][20] Pyrazole-based compounds have been identified as potent inhibitors of kinases within this pathway, such as Akt.[8][20]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->Akt

Inhibition of the PI3K/Akt/mTOR pathway by a pyrazole compound.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[20] Inhibitors of kinases in this pathway, such as ERK1/2, have been developed from pyrazole scaffolds.[20]

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->ERK

Inhibition of the MAPK/ERK pathway by a pyrazole compound.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - Cell Viability Assay

This protocol is designed for the primary screening of a pyrazole library to identify compounds that reduce cancer cell viability. A resazurin-based assay is a common and robust method for this purpose.[21]

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 384-well clear-bottom, black-walled microplates

  • Pyrazole compound library dissolved in DMSO

  • Resazurin sodium salt solution

  • Positive control (e.g., a known cytotoxic agent like Staurosporine)

  • Negative control (DMSO)

  • Automated liquid handling system

  • Plate reader capable of fluorescence detection

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Prepare a cell suspension at the optimized seeding density in complete medium.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.[21]

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.[5]

  • Compound Addition:

    • Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM) in cell culture medium.[5]

    • Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control (DMSO) to the appropriate wells of the cell plates.[21]

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.[21]

  • Assay Readout:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

Protocol 2: Secondary Screening - TR-FRET Kinase Assay

This protocol is for a biochemical assay to confirm the inhibitory activity of "hits" from the primary screen against a specific protein kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[22][23]

1. Materials and Reagents:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Allophycocyanin (APC)-labeled streptavidin

  • ATP

  • Assay buffer (containing MgCl₂, DTT, and a detergent)

  • 384-well low-volume black microplates

  • Validated hit compounds from the primary screen

  • Positive control (e.g., a known inhibitor of the target kinase)

  • Negative control (DMSO)

  • TR-FRET-compatible plate reader

2. Procedure:

  • Compound Dispensing:

    • Using an acoustic liquid handler, dispense a small volume (e.g., 20-100 nL) of each hit compound, positive control, or negative control into the wells of a 384-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a mixture of the kinase and biotinylated substrate in assay buffer.

    • Dispense 5 µL of this mixture into each well.

    • Incubate for 15-30 minutes at room temperature.

  • Reaction Initiation:

    • Prepare an ATP solution in assay buffer at a concentration close to the Kₘ of the kinase.

    • Add 5 µL of the ATP solution to each well to start the reaction.

    • Incubate for 60-120 minutes at room temperature.

  • Detection:

    • Prepare a detection mix containing the Europium-labeled antibody and APC-labeled streptavidin in a stop buffer (containing EDTA).

    • Add 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader (e.g., excitation at 320-340 nm, emission at 615 nm for Europium and 665 nm for APC).[24]

  • Data Analysis:

    • Calculate the ratio of the acceptor (665 nm) to donor (615 nm) signals.

    • Determine the percent inhibition for each compound and calculate IC50 values from dose-response curves.[16]

Hit Validation and Lead Optimization

Following the identification and confirmation of hits, a series of validation steps are crucial to eliminate false positives and prioritize the most promising compounds.[4][25]

  • Orthogonal Assays: Employing a different assay format to confirm the activity of the hits. For example, if the primary screen was a cell-based assay, an orthogonal assay could be a biochemical assay with the purified target protein.[4]

  • Selectivity Profiling: Screening the confirmed hits against a panel of related targets (e.g., other kinases) to assess their selectivity.[26]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the validated hits to understand the relationship between chemical structure and biological activity, which guides the lead optimization process.[16][27]

  • ADME-Tox Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties of the most promising compounds to ensure they have drug-like characteristics.[10]

By following these detailed protocols and workflows, researchers can effectively utilize high-throughput screening of pyrazole compound libraries to discover and develop novel therapeutic agents for a variety of diseases.

References

Formulation of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, a promising pyrazole derivative, for in vivo research. Due to the hydrophobic nature common to many pyrazole-based compounds, achieving a suitable formulation that ensures bioavailability is critical for obtaining reliable and reproducible results in animal studies. This document outlines the physicochemical properties of the compound, provides detailed protocols for solubility assessment, and presents formulation strategies for both oral and intravenous administration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective formulation strategy. The key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 260.29 g/mol [1]
Appearance Yellow crystals[2]
Melting Point 169-176 °C[2][3]
Storage Conditions 0-8 °C[2]

Solubility Assessment Protocol

Prior to formulating this compound for in vivo studies, it is essential to determine its solubility in various pharmaceutically acceptable excipients. This protocol outlines a general procedure for assessing solubility.

Materials:

  • This compound

  • A selection of solvents and co-solvents (e.g., DMSO, Ethanol, PEG400, Propylene Glycol)

  • Surfactants (e.g., Tween® 80, Cremophor® EL)

  • Aqueous buffers (e.g., Phosphate Buffered Saline - PBS at various pH levels)

  • Vials, magnetic stirrer, and stir bars

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a vial.

  • Equilibration: Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the undissolved solid from the supernatant.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (HPLC or UV-Vis spectrophotometry).

  • Express Solubility: Report the solubility in mg/mL or µg/mL.

Formulation Protocols for In Vivo Studies

Based on the solubility assessment, an appropriate formulation strategy can be selected. Pyrazole derivatives often exhibit poor aqueous solubility, necessitating the use of co-solvents and/or surfactants to achieve the desired concentration for dosing.[4]

Oral Gavage Formulation

This protocol describes the preparation of a solution/suspension suitable for oral administration in rodents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween® 80

  • Sterile saline (0.9% NaCl) or water for injection

  • Sterile tubes and syringes

Typical Formulation Composition:

ComponentPercentage (v/v)
DMSO5 - 10%
PEG40030 - 40%
Tween® 801 - 5%
Saline or Waterq.s. to 100%

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Solubilization: Dissolve the compound in DMSO. Vortex or sonicate briefly to aid dissolution.

  • Addition of Co-solvent and Surfactant: Add PEG400 and Tween® 80 to the DMSO solution and mix thoroughly.

  • Final Dilution: Gradually add the saline or water to the organic mixture while continuously vortexing to form a clear solution or a fine, uniform suspension.

  • Administration: Administer the formulation immediately after preparation. If a suspension is formed, ensure it is well-mixed before each administration.

Intravenous Injection Formulation

For intravenous administration, the formulation must be a clear, sterile solution, free of particulates.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400) or Propylene Glycol (PG)

  • Sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile 0.22 µm syringe filters

Typical Formulation Composition:

ComponentPercentage (v/v)
DMSO10 - 20%
PEG400 or PG40 - 60%
Saline or D5Wq.s. to 100%

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound into a sterile vial.

  • Solubilization: Add DMSO to dissolve the compound completely.

  • Addition of Co-solvent: Add PEG400 or PG and mix until a homogenous solution is formed.

  • Final Sterile Dilution: Slowly add the sterile saline or D5W to the organic solution while gently swirling.

  • Sterile Filtration: Draw the final solution into a sterile syringe and filter it through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or particulate matter.

Experimental Workflow and Signaling Pathway Diagrams

To facilitate a clearer understanding of the processes and potential mechanisms of action, the following diagrams are provided.

G cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration weigh Weigh Compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_excipients Add Co-solvents/ Surfactants dissolve_dmso->add_excipients add_vehicle Add Aqueous Vehicle add_excipients->add_vehicle mix Vortex/Sonicate add_vehicle->mix filter Sterile Filter (IV) mix->filter For IV formulation visual Visual Inspection (Clarity, Precipitation) mix->visual For Oral formulation filter->visual concentration Concentration Verification (Optional) visual->concentration oral Oral Gavage concentration->oral iv Intravenous Injection concentration->iv

Caption: Experimental workflow for in vivo formulation preparation.

Many pyrazole derivatives are known to act as inhibitors of various protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and inflammation.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription CDK CDK/Cyclin CDK->Transcription Cell Cycle Progression COX2 COX-2 COX2->Transcription Inflammation Proliferation Proliferation Transcription->Proliferation Proliferation, Survival, Angiogenesis GrowthFactor Growth Factor GrowthFactor->RTK Pyrazole 3-tert-butyl-1-(4-nitrophenyl) -1H-pyrazol-5-amine Pyrazole->RTK Pyrazole->PI3K Pyrazole->CDK Pyrazole->COX2

Caption: Hypothetical signaling pathways targeted by pyrazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, with a focus on improving reaction yield and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared through the condensation of 4,4-dimethyl-3-oxopentanenitrile and 4-nitrophenylhydrazine.

Issue 1: Low Overall Yield

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected. A typical yield for a similar isomer, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, is reported to be around 68%.[1]

  • Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude product shows a complex mixture of spots, indicating multiple products.

Possible Causes and Solutions:

  • Incomplete Reaction: The initial condensation or the subsequent cyclization may not have gone to completion.

    • Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC until the starting materials are consumed.[2] For the synthesis of the 3-nitro isomer, the reaction is heated at 70°C.[1] Consider a similar or slightly higher temperature for the 4-nitro isomer.

  • Formation of Regioisomers: A common side reaction is the formation of the undesired 3-amino-1-(4-nitrophenyl)-5-tert-butyl-1H-pyrazole regioisomer. The ratio of these isomers is highly dependent on reaction conditions.[3]

    • Solution: To favor the formation of the desired 5-aminopyrazole, which is generally the thermodynamically more stable product, use neutral or acidic conditions at elevated temperatures. Refluxing in ethanol with a catalytic amount of acetic acid is a common strategy.[3] The synthesis of the 3-nitro isomer utilizes hydrochloric acid, which provides an acidic environment.[1]

  • Suboptimal pH: The reaction is sensitive to pH. Conditions that are too acidic or too basic can lead to side reactions or inhibit the desired transformation.

    • Solution: If using a hydrazine salt (e.g., hydrochloride), a mild base may be needed to liberate the free hydrazine. However, for regioselectivity favoring the 5-amino isomer, acidic conditions are generally preferred.[4][5] Careful control of the acid concentration is crucial.

  • Poor Quality of Reagents: Impurities in the starting materials, 4,4-dimethyl-3-oxopentanenitrile or 4-nitrophenylhydrazine, can lead to side reactions and lower yields.

    • Solution: Ensure the purity of the starting materials. 4-Nitrophenylhydrazine can degrade over time and should be used from a fresh source if possible.

Issue 2: Formation of a Mixture of Regioisomers

Symptoms:

  • NMR or LC-MS analysis of the product shows two or more isomers with the same mass.

  • Difficulty in purifying the desired product by crystallization or column chromatography.

Possible Causes and Solutions:

  • Reaction Conditions Favoring Both Kinetic and Thermodynamic Products: The formation of 3-aminopyrazole is often kinetically favored, while the 5-aminopyrazole is the thermodynamic product.[3]

    • Solution for Favoring 5-Aminopyrazole (Desired Product):

      • Acidic Conditions: Use a catalytic amount of a protic acid like acetic acid or hydrochloric acid.[1][3][4] This allows for the equilibration of intermediates, leading to the more stable 5-amino isomer.

      • Elevated Temperature: Refluxing the reaction mixture helps in achieving thermodynamic control.[3]

    • Solution for Favoring 3-Aminopyrazole (Undesired Product):

      • Basic Conditions: Using a base like sodium ethoxide in ethanol at low temperatures can favor the kinetic 3-amino product.[6] This should be avoided if the 5-amino isomer is the target.

Issue 3: Incomplete Cyclization

Symptoms:

  • Isolation of a stable hydrazone intermediate instead of the final pyrazole product.

  • TLC analysis shows a spot corresponding to the hydrazone intermediate that does not convert to the product over time.

Possible Causes and Solutions:

  • Insufficient Activation for Cyclization: The nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile group may be slow under the current reaction conditions.

    • Solution:

      • Increase Temperature: Heating the reaction mixture is often necessary to promote the intramolecular cyclization.[3]

      • Acid Catalysis: The presence of an acid can activate the nitrile group towards nucleophilic attack. The protocol for the 3-nitro isomer involves heating with hydrochloric acid in two stages to ensure complete reaction.[1]

      • Change of Solvent: A higher boiling point solvent might be necessary to achieve the required temperature for cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

Q2: How can I confirm the regiochemistry of my product to ensure I have the 5-amino isomer?

A2: Unambiguous structure determination can be achieved through advanced NMR techniques. 1H-15N HMBC spectroscopy is a powerful tool for establishing the connectivity between the pyrazole ring nitrogen and its substituent. In many cases, single-crystal X-ray diffraction provides definitive structural proof.[3]

Q3: What are the best purification methods for this compound?

A3: The crude product is typically a solid.[1] Purification can be achieved by:

  • Recrystallization: Ethanol is a common solvent for recrystallizing aminopyrazoles.

  • Column Chromatography: If a mixture of regioisomers is present, separation by silica gel column chromatography may be necessary. A solvent system of ethyl acetate and hexanes is often a good starting point.

Q4: Can I use a different catalyst for this reaction?

A4: While the reaction is often carried out with acid catalysis (e.g., HCl, acetic acid)[1][4], other catalysts have been explored for pyrazole synthesis. For instance, nano-ZnO has been used as a catalyst for the synthesis of other pyrazole derivatives. However, for this specific transformation, acidic conditions are well-documented to favor the desired 5-amino regioisomer.

Q5: What are the potential side products I should be aware of?

A5: Besides the undesired 3-aminopyrazole regioisomer, other potential side products include:

  • Uncyclized Hydrazone Intermediate: If the cyclization is incomplete.[3]

  • Products from Further Reactions: 5-Aminopyrazoles can act as binucleophiles and may react further under harsh conditions.[3]

  • Byproducts from Impurities: Impurities in the starting materials can lead to various unidentified byproducts.

Data Presentation

Table 1: Influence of Reaction Conditions on Regioselectivity of Aminopyrazole Synthesis

ConditionPredominant ProductRationaleYield (Example)Reference
Acidic (e.g., Acetic Acid, HCl) 5-Aminopyrazole Thermodynamic Control90% (for a related synthesis)[6]
Basic (e.g., Sodium Ethoxide) 3-Aminopyrazole Kinetic Control85% (for a related synthesis)[6]
Neutral (Refluxing Ethanol) Mixture of IsomersCompetition between kinetic and thermodynamic pathwaysVariable[4]

Note: Yields are from example reactions in the literature and may not be directly transferable to the target synthesis but illustrate the trend.

Experimental Protocols

Protocol 1: Synthesis of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine (Reference for Optimization)

This protocol for a structural isomer provides a well-documented starting point for optimizing the synthesis of the 4-nitro analogue.[1]

Materials:

  • 3-Nitrophenylhydrazine

  • 4,4-dimethyl-3-oxopentanenitrile

  • Concentrated Hydrochloric Acid

  • Water

  • Crushed Ice

  • Concentrated Ammonium Hydroxide

Procedure:

  • To a solution of concentrated hydrochloric acid (3.8 mL) in water (33 mL), add 3-nitrophenylhydrazine (1.50 g, 9.87 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.85 g, 14.80 mmol).

  • Heat the mixture at 70°C for 1 hour.

  • Add an additional portion of concentrated hydrochloric acid (3.8 mL) to the reaction mixture.

  • Continue heating the mixture at 70°C for another hour.

  • After cooling, add crushed ice to the mixture.

  • Neutralize the mixture with concentrated ammonium hydroxide.

  • Collect the resulting solid by filtration under reduced pressure.

  • Wash the solid with cold water (3 x 5 mL).

  • Dry the solid at ambient temperature to afford the title compound as a yellow solid.

    • Reported Yield: 1.74 g, 68%

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 4,4-dimethyl-3-oxopentanenitrile Condensation Condensation & Cyclization (Acid Catalyst, Heat) Reactant1->Condensation Reactant2 4-nitrophenylhydrazine Reactant2->Condensation Neutralization Neutralization Condensation->Neutralization Filtration Filtration Neutralization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product 3-tert-butyl-1-(4-nitrophenyl) -1H-pyrazol-5-amine Drying->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield decision decision issue issue solution solution start Low Yield decision1 Complex Mixture? start->decision1 Analyze crude product issue1 Side Reactions/ Regioisomer Formation decision1->issue1 Yes decision2 Unreacted Starting Material? decision1->decision2 No solution1 Optimize for Regioselectivity: - Use acidic catalyst (e.g., HCl, AcOH) - Increase reaction temperature issue1->solution1 issue2 Incomplete Reaction decision2->issue2 Yes issue3 Product Loss During Work-up decision2->issue3 No solution2 Drive Reaction to Completion: - Increase reaction time - Increase temperature issue2->solution2 solution3 Refine Purification: - Optimize recrystallization solvent - Adjust chromatography conditions issue3->solution3

References

Troubleshooting pyrazole synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis and what are its main challenges?

The Knorr pyrazole synthesis is one of the most widely used methods, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4][5] While versatile, the primary challenges include controlling regioselectivity when using unsymmetrical starting materials, preventing incomplete cyclization, and dealing with side reactions that can lead to low yields and colored impurities.[1][2]

Q2: My reaction mixture has turned a dark yellow/red color. What is the likely cause and how can I resolve this?

Discoloration is a frequent observation in pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be exacerbated by acidic conditions or oxidative processes.[1]

  • Troubleshooting:

    • If using a hydrazine salt, adding a mild base such as sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[1]

    • Ensuring the reaction is performed under an inert atmosphere can minimize oxidative side reactions.[1]

    • Purification of the crude product by washing with a bisulfite solution can help remove some colored impurities. Recrystallization or column chromatography are also effective purification methods.[1]

Q3: How can I distinguish between pyrazole regioisomers in my product mixture?

The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] These isomers can be identified and characterized using a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Will show duplicate sets of peaks for the different isomers.

  • Mass Spectrometry (MS): Can confirm the presence of compounds with the same mass-to-charge ratio.

  • Thin-Layer Chromatography (TLC): Often shows multiple spots that may be difficult to separate.[2]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the different isomers.

Troubleshooting Guides

Issue 1: Low Reaction Yield

A low yield of the desired pyrazole product can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1][6]

Symptoms:

  • Low isolated mass of the final product.

  • TLC analysis shows significant amounts of unreacted starting materials or multiple byproducts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Impure Starting Materials Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to side reactions.[1] Hydrazine derivatives can degrade; using a fresh or purified reagent is recommended.[1]
Suboptimal Reaction Stoichiometry Verify the correct stoichiometry. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1]
Incorrect Reaction Conditions Optimize temperature, reaction time, solvent, and pH. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1]
Incomplete Cyclization The intermediate hydrazone may not have fully cyclized to the pyrazole. This can sometimes be addressed by increasing the reaction temperature or time, or by changing the solvent.
Formation of Tar-like Substances At elevated temperatures, polymerization or degradation can occur.[6] Consider running the reaction at a lower temperature for a longer duration.[6]
Issue 2: Formation of Regioisomers

When using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of pyrazole regioisomers.[1]

Symptoms:

  • NMR spectra show duplicate sets of peaks for the desired product.[2]

  • Multiple spots are observed on TLC, even after initial purification attempts.[2]

  • The isolated product has a broadened melting point range.

Strategies to Improve Regioselectivity:

Strategy Description
Solvent Selection The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in pyrazole formation.[7]
Steric Hindrance A bulkier substituent on the 1,3-dicarbonyl compound will sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl group.
Electronic Effects The electronic properties of the substituents on both reactants influence the reactivity of the carbonyl groups. Electron-withdrawing groups can make a carbonyl carbon more electrophilic.[1]
pH Control The pH of the reaction can influence which nitrogen of a substituted hydrazine is more nucleophilic, thereby affecting the regiochemical outcome.

Table 1: Effect of Solvent on Regioselectivity in the Reaction of Methylhydrazine with 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione

SolventRatio of Regioisomers (5-(2-Furyl) vs. 3-(2-Furyl))Total Yield (%)
EtOH36:6499
TFE85:1599
HFIP97:398

Data adapted from The Journal of Organic Chemistry, 2008.[7]

Experimental Protocols

Protocol 1: Knorr Synthesis of 3,5-Dimethylpyrazole

This protocol describes a standard procedure for the Knorr synthesis of a simple pyrazole.

Materials:

  • Acetylacetone (1,3-pentanedione)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Procedure:

  • In a round-bottom flask, dissolve acetylacetone in ethanol.

  • Slowly add hydrazine hydrate to the solution while stirring. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Make the aqueous solution basic with a sodium hydroxide solution, which should precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of a Pyrazole from an α,β-Unsaturated Ketone

This method involves the reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine, which initially forms a pyrazoline that is subsequently oxidized to the pyrazole.[8]

Materials:

  • A chalcone derivative (e.g., 1,3-diphenyl-2-propen-1-one)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Oxidizing agent (e.g., air, bromine in acetic acid, or hydrogen peroxide)

Procedure:

  • Dissolve the chalcone in glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate to the solution and stir at room temperature. The reaction may take several hours to days.

  • Monitor the formation of the intermediate pyrazoline by TLC.

  • Once the pyrazoline formation is complete, introduce the oxidizing agent. If using air, simply refluxing the solution open to the atmosphere may be sufficient.

  • After the oxidation is complete (as indicated by TLC), pour the reaction mixture into ice water to precipitate the pyrazole product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity impure Purify Starting Materials check_purity->impure Impure optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry Pure impure->optimize_stoichiometry adjust_stoichiometry Adjust Stoichiometry (e.g., slight excess of hydrazine) optimize_stoichiometry->adjust_stoichiometry Incorrect evaluate_conditions Evaluate Reaction Conditions (T, t, solvent, pH) optimize_stoichiometry->evaluate_conditions Correct adjust_stoichiometry->evaluate_conditions adjust_conditions Modify Conditions and Monitor by TLC/LC-MS evaluate_conditions->adjust_conditions Suboptimal check_side_reactions Analyze for Side Reactions (e.g., regioisomers, incomplete cyclization) evaluate_conditions->check_side_reactions Optimal adjust_conditions->check_side_reactions mitigate_side_reactions Modify Protocol to Minimize Byproducts check_side_reactions->mitigate_side_reactions Present end_point Improved Yield check_side_reactions->end_point Absent mitigate_side_reactions->end_point

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Regioisomer_Formation cluster_reactants Reactants cluster_attack Nucleophilic Attack cluster_products Products unsymm_dicarbonyl R1 C=O CH2 C=O R2 attack_a Attack at Carbonyl 1 unsymm_dicarbonyl:f1->attack_a attack_b Attack at Carbonyl 2 unsymm_dicarbonyl:f3->attack_b hydrazine R3-NH-NH2 hydrazine->attack_a hydrazine->attack_b isomer_a Regioisomer A attack_a->isomer_a Cyclization & Dehydration isomer_b Regioisomer B attack_b->isomer_b Cyclization & Dehydration

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

Synthesis_Decision_Tree start Desired Pyrazole Structure starting_material Available Starting Materials? start->starting_material dicarbonyl 1,3-Dicarbonyl Compound starting_material->dicarbonyl 1,3-Dicarbonyl unsaturated_ketone α,β-Unsaturated Ketone starting_material->unsaturated_ketone α,β-Unsaturated Ketone symmetrical_q Is Dicarbonyl Symmetrical? dicarbonyl->symmetrical_q paal_knorr_variant Synthesis from Unsaturated Ketone unsaturated_ketone->paal_knorr_variant knorr Knorr Synthesis oxidation_step Requires Oxidation Step paal_knorr_variant->oxidation_step no_regioisomer_issue No Regioisomerism symmetrical_q->no_regioisomer_issue Yes regioisomer_issue Potential for Regioisomers symmetrical_q->regioisomer_issue No no_regioisomer_issue->knorr regioisomer_issue->knorr

Caption: Decision tree for selecting a pyrazole synthesis method.

References

Technical Support Center: Optimizing Palladium-Catalyzed N-Arylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed N-arylation of pyrazoles. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions & Troubleshooting Guide

1. Why is my N-arylation reaction showing low or no conversion?

Low or no conversion in a palladium-catalyzed N-arylation of pyrazole can stem from several factors. A primary consideration is the activity of the palladium catalyst.

  • Catalyst Pre-activation: The active catalytic species is a Pd(0) complex. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0). This reduction can sometimes be inefficient. Consider if your reaction conditions facilitate this reduction. In some cases, the pyrazole itself can inhibit the formation of the active Pd(0)-ligand complex. To circumvent this, pre-forming the active catalyst by heating the Pd source and the phosphine ligand together in the solvent for a short period before adding the pyrazole and aryl halide can significantly improve reaction efficacy.

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.

  • Reagent Purity: Impurities in the starting materials (pyrazole, aryl halide), solvent, or base can poison the catalyst. Ensure all reagents are of high purity. Amines, in particular, should be purified before use if their purity is questionable.[1]

  • Insufficient Temperature: Some N-arylation reactions require elevated temperatures to proceed efficiently, often in the range of 80-130 °C.[2] If your reaction is sluggish, a gradual increase in temperature may be beneficial.

2. I am observing the formation of significant side products. What are they and how can I minimize them?

The most common side product in Buchwald-Hartwig amination reactions is the hydrodehalogenated arene, where the aryl halide is reduced. Another potential side reaction is β-hydride elimination, especially when using alkylamines with β-hydrogens.

  • Hydrodehalogenation: This side reaction can become prominent if the catalytic cycle is inefficient. Optimizing the ligand, base, and solvent can help favor the desired C-N bond formation over the reduction pathway.

  • β-Hydride Elimination: This is a known side reaction where an amide intermediate undergoes elimination, leading to an imine and the reduced arene.[3] This is more of a concern with alkylamines but can be influenced by the ligand and reaction conditions. For pyrazole N-arylation, this is less common but worth considering if you observe unexpected byproducts.

  • Homocoupling of Aryl Halide: The formation of biaryl products can occur, particularly at high temperatures or with certain catalyst systems. Adjusting the reaction temperature and ensuring a proper ligand-to-metal ratio can help suppress this side reaction.

3. How can I control the regioselectivity of the N-arylation on an unsymmetrical pyrazole?

For unsymmetrical pyrazoles, arylation can occur at either the N1 or N2 position. Achieving high regioselectivity is a common challenge.

  • Steric Hindrance: Generally, the arylation will favor the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the aryl halide can significantly influence the regioselectivity.

  • Ligand Choice: The choice of phosphine ligand plays a crucial role in directing the regioselectivity. Bulky, electron-rich ligands can enhance selectivity by creating a more sterically demanding environment around the palladium center.

  • Protecting Groups: In some cases, a temporary protecting group can be used to block one of the nitrogen atoms, directing the arylation to the desired position.

4. My reaction works well with aryl bromides, but fails with aryl chlorides. What should I change?

Aryl chlorides are generally less reactive than aryl bromides and iodides. To achieve successful coupling with aryl chlorides, more activating conditions are typically required.

  • Ligand Selection: The use of highly active, electron-rich, and sterically demanding phosphine ligands is often necessary for the activation of aryl chlorides. Ligands such as XPhos, SPhos, or tBuBrettPhos have shown success in these transformations.

  • Stronger Base: A stronger base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), may be required to facilitate the deprotonation of the pyrazole and promote the catalytic cycle.[4]

  • Higher Temperatures: Increased reaction temperatures are often needed to overcome the higher activation energy associated with the oxidative addition of aryl chlorides.

Quantitative Data Summary

The selection of appropriate reaction parameters is critical for a successful N-arylation. The following tables provide a summary of typical conditions reported in the literature to serve as a starting point for optimization.

Table 1: Common Palladium Catalysts and Ligands

Palladium SourceLigandTypical Loading (mol%)Notes
Pd₂(dba)₃XPhos1-2% Pd, 2-4% LigandA robust system for a wide range of aryl halides.[5]
Pd(OAc)₂DavePhos1% Pd, 2% LigandEffective for C5 arylation of N-methylpyrazoles.[6]
Pd(OAc)₂tBuBrettPhos2% Pd, 4% LigandEfficient for coupling with aryl triflates.[7]
Pd(OAc)₂(o-biphenyl)P(t-Bu)₂1-2% Pd, 2-4% LigandUsed for deactivated heteroaryl halides.
Pd(dba)₂tBuDavePhos10% Pd, 20% LigandEmployed for C4-amination of 4-halopyrazoles.[8][9]

Table 2: Bases and Solvents for Pyrazole N-Arylation

BaseTypical EquivalentsSolventNotes
K₂CO₃2.0TolueneA common and mild base for aryl bromides.[5]
Cs₂CO₃1.0 - 2.0Toluene, DioxaneAn effective base, often used with aryl iodides.[10]
K₃PO₄2.0Toluene, DioxaneA versatile base suitable for many applications.
NaOtBu1.5 - 2.0Toluene, THFA strong base, often required for less reactive aryl halides.[11]
Bu₄NAc2.0NMP, DMAUsed for direct C-H arylation of pyrazoles.[6]

Experimental Protocols

Protocol 1: General Procedure for N-Arylation of a Pyrazole with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Pyrazole (1.0 mmol)

  • Aryl bromide (1.1 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the pyrazole, aryl bromide, Pd₂(dba)₃, XPhos, and K₂CO₃.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Visualizations

Catalytic Cycle

Buchwald-Hartwig_Amination_Cycle Figure 1: Catalytic Cycle for Palladium-Catalyzed N-Arylation Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmideComplex Palladium Amide Complex OxAdd->AmideComplex Pyrazole, Base (-HX) ProductComplex Product Complex AmideComplex->ProductComplex Reductive Elimination ProductComplex->Pd0 N-Arylpyrazole

Figure 1: Catalytic Cycle for Palladium-Catalyzed N-Arylation.

Experimental Workflow

Experimental_Workflow Figure 2: General Experimental Workflow start Start reagents Combine Reactants: Pyrazole, Aryl Halide, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Characterize Final Product purify->product

Figure 2: General Experimental Workflow.

Troubleshooting Logic

Troubleshooting_Tree Figure 3: Troubleshooting Decision Tree start Low/No Conversion? check_atmosphere Inert Atmosphere OK? start->check_atmosphere Yes check_reagents Reagent Purity OK? check_atmosphere->check_reagents Yes fix_atmosphere Degas Solvents, Use Schlenk/Glovebox check_atmosphere->fix_atmosphere No check_temp Increase Temperature? check_reagents->check_temp Yes fix_reagents Purify Starting Materials check_reagents->fix_reagents No check_catalyst Catalyst Activity? check_temp->check_catalyst Yes fix_temp Increase T in increments (e.g., 80 -> 110°C) check_temp->fix_temp No fix_catalyst Pre-activate Catalyst, Try Different Ligand check_catalyst->fix_catalyst No success Problem Solved check_catalyst->success Yes fix_atmosphere->success fix_reagents->success fix_temp->success fix_catalyst->success

Figure 3: Troubleshooting Decision Tree.

References

Technical Support Center: Overcoming Solubility Issues of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific quantitative solubility data for this compound is not extensively published, its structure suggests it is a poorly water-soluble compound.[1][2] The planar and aromatic nature of the pyrazole ring can contribute to strong crystal lattice energy, leading to low aqueous solubility.[1] Pyrazole derivatives, in general, tend to be more soluble in organic solvents like ethanol, methanol, and acetone.[2][3]

Q2: I am observing precipitation of the compound in my aqueous buffer. What are the initial steps to troubleshoot this?

Precipitation in aqueous buffers is a common issue with poorly soluble compounds. Here are some initial troubleshooting steps:

  • Verify the pH of your buffer: The solubility of compounds with amine groups can be pH-dependent. Although the pyrazole amine is weakly basic, altering the pH might slightly improve solubility.

  • Incorporate a co-solvent: Adding a small percentage of an organic solvent that is miscible with water can significantly enhance solubility.

  • Gentle heating and sonication: These methods can help dissolve the compound, but be cautious of potential degradation at high temperatures.

Q3: Which organic solvents are recommended for dissolving this compound?

Based on the general solubility of pyrazole derivatives, the following organic solvents are good starting points:

  • Acetone[3][4]

  • Ethanol[3][5]

  • Methanol[2]

  • Acetonitrile[3]

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)[5]

It is crucial to perform small-scale solubility tests to determine the most suitable solvent and concentration for your specific application.

Troubleshooting Guides

Issue 1: Compound crashes out of solution when added to aqueous media.
  • Cause: The compound has very low aqueous solubility, and the addition to a purely aqueous environment causes it to precipitate immediately.

  • Solution Workflow:

    G A Initial Observation: Precipitation in Aqueous Media B Step 1: Prepare a Concentrated Stock Solution in an Organic Solvent (e.g., DMSO, Ethanol) A->B C Step 2: Add Stock Solution Dropwise to the Aqueous Buffer with Vigorous Stirring B->C D Step 3: Observe for Precipitation. If none, proceed with experiment. C->D E If Precipitation Occurs: Decrease Final Concentration C->E E->C F Alternative: Increase Percentage of Co-solvent in the Final Solution (e.g., up to 5% DMSO) E->F

    Workflow for adding the compound to aqueous media.

Issue 2: Low bioavailability or poor dose-response in cell-based assays.
  • Cause: Poor solubility can lead to low concentrations of the compound being available to the cells, resulting in seemingly poor efficacy.

  • Troubleshooting Strategy:

    G cluster_0 Problem: Low Bioavailability cluster_1 Solubility Enhancement Strategies cluster_2 Outcome A Initial Finding: Poor Dose-Response B Particle Size Reduction (Micronization/Nanonization) A->B C Complexation (e.g., with Cyclodextrins) A->C D Solid Dispersion Formulation A->D E Improved Dissolution and Increased Bioavailability B->E C->E D->E

    Strategies for enhancing bioavailability.

Data Presentation

Table 1: Suggested Starting Solvents and Co-solvents
Solvent/Co-solventTypical Starting ConcentrationMaximum Recommended % in Aqueous Media (v/v)Notes
DMSO10-50 mM≤ 1%Common for cell-based assays; can have cellular effects at higher concentrations.
Ethanol10-50 mM≤ 5%Good for many in vitro assays; less toxic than DMSO.
Acetone10-20 mM≤ 1%More volatile; ensure it's appropriate for your experimental setup.
PEG 4001-10 mg/mL≤ 10%Can be used for in vivo formulations.
CyclodextrinsVariesVariesForms inclusion complexes to enhance solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.

  • Materials:

    • This compound powder

    • Anhydrous DMSO (or other appropriate organic solvent)

    • Vortex mixer

    • Sonicator bath

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of the compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 20 mM).

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Solubility Enhancement using Co-solvency
  • Objective: To determine the optimal co-solvent percentage for maintaining the solubility of the compound in an aqueous buffer.

  • Materials:

    • Concentrated stock solution of the compound (from Protocol 1)

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Co-solvents (e.g., Ethanol, PEG 400)

    • 96-well plate

    • Plate reader for turbidity measurement (optional)

  • Procedure:

    • Prepare a series of dilutions of the co-solvent in the aqueous buffer (e.g., 0%, 1%, 2%, 5%, 10% v/v).

    • Add the stock solution of the compound to each co-solvent/buffer mixture to achieve the desired final concentration.

    • Mix well and incubate at the experimental temperature for a set period (e.g., 1 hour).

    • Visually inspect each well for signs of precipitation.

    • (Optional) Measure the turbidity of each well using a plate reader at a wavelength of 600 nm.

    • The lowest percentage of co-solvent that results in a clear solution is the optimal starting point for your experiments.

Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
  • Objective: To improve the aqueous solubility of the compound by forming an inclusion complex with a cyclodextrin.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a solution of HP-β-CD in the aqueous buffer at a desired concentration (e.g., 10% w/v).

    • Slowly add an excess of the compound powder to the cyclodextrin solution while stirring.

    • Continue stirring the suspension at room temperature for 24-48 hours.

    • After the equilibration period, filter the suspension through a 0.22 µm filter to remove the undissolved compound.

    • The resulting clear filtrate contains the compound complexed with the cyclodextrin, which can be quantified by a suitable analytical method (e.g., HPLC-UV).

This technical support guide provides a starting point for addressing the solubility challenges associated with this compound. The key is to systematically test different solvents, co-solvents, and formulation strategies to find the optimal conditions for your specific experimental needs.

References

Technical Support Center: Purification of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine from a crude reaction mixture. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of pyrazole derivatives.

Q1: My crude product is an oil and won't solidify. How can I induce crystallization?

A1: Oiling out is a common problem. Here are a few techniques to try:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the cooled solution to induce crystallization.

  • Solvent Change: Your compound may be too soluble in the current solvent system. Try triturating the oil with a non-polar solvent like hexane or pentane to precipitate the product.

  • Concentration: Carefully evaporate some of the solvent and allow the solution to cool again. A higher concentration may promote crystallization.

Q2: The yield of my recrystallized product is very low. What are the likely causes and solutions?

A2: Low recovery can be frustrating. Consider the following points:

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[1] If the compound is too soluble at low temperatures, you will lose a significant amount in the mother liquor. Experiment with different solvents or mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane).[1][2]

  • Volume of Solvent: Using an excessive amount of solvent for recrystallization will result in a lower yield as more of your compound will remain dissolved. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]

  • Cooling Rate: Cooling the solution too rapidly can lead to the formation of small, impure crystals or precipitation of impurities. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[1]

  • Premature Crystallization: If the compound crystallizes too early in a hot funnel during filtration, it can lead to significant loss. Ensure your filtration apparatus is pre-heated and perform the hot filtration step as quickly as possible.

Q3: How can I remove persistent colored impurities from my product?

A3: Colored impurities are often highly conjugated organic molecules.

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your desired product, reducing the yield.

  • Column Chromatography: If recrystallization fails to remove the color, column chromatography is a highly effective alternative.[3] The choice of eluent is critical for good separation.[3]

  • Solvent Washing: Sometimes, washing the filtered crystals with a small amount of cold solvent can remove surface impurities that cause discoloration.[4]

Q4: I am seeing multiple spots on my TLC plate after purification. What should I do?

A4: Multiple spots indicate the presence of impurities.

  • Re-purification: A second purification step is necessary. If you performed recrystallization, try it again, perhaps with a different solvent system.

  • Column Chromatography: This is the most reliable method for separating compounds with different polarities.[5][6][7] Develop a solvent system using TLC that gives good separation between your product spot and the impurity spots (an Rf value of ~0.3-0.4 for the product is often ideal).

  • Isomer Separation: Be aware of the potential for regioisomers, which can be difficult to separate.[3] Fractional recrystallization or careful column chromatography may be required to separate them.[3]

Experimental Protocols

Below are detailed methodologies for the two primary purification techniques suitable for this compound.

Protocol 1: Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, isopropanol, or mixed systems like ethyl acetate/hexane or ethanol/water).[1][2]

  • The ideal solvent will dissolve the crude product when hot but not when cold.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent and heat the mixture with stirring (e.g., on a hot plate) until the solvent begins to boil.[1]

  • Continue adding small portions of hot solvent until the solid has just completely dissolved.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Pre-heat a funnel with a fluted filter paper.

  • Quickly filter the hot solution into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).

5. Crystallization:

  • Cover the flask and allow the filtrate to cool slowly to room temperature.[1] Crystal formation should occur during this time.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel is the most common choice for pyrazole derivatives.[6][7]

  • Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A common starting point for pyrazole derivatives is a hexane/ethyl acetate mixture.[6][7] Aim for an Rf value of 0.3-0.4 for the target compound.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen eluent.

  • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica to settle, forming a uniform packed bed. Drain the excess solvent until the solvent level is just at the top of the silica.

3. Loading the Sample:

  • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent (like dichloromethane).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (if needed) to start the flow.

  • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under UV light.

5. Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

The following tables provide useful data for the purification and characterization of pyrazole derivatives.

Table 1: Common Solvents for Pyrazole Derivative Purification

Solvent/System Type Polarity Common Use Case
Ethanol / Water Mixed Protic High Recrystallization of polar pyrazole derivatives.[1][2]
Ethyl Acetate / Hexane Mixed Aprotic Adjustable Column chromatography and recrystallization.[1][6]
Methanol Protic High Recrystallization.[4]
Isopropanol Protic Medium Recrystallization.[1]

| Cyclohexane | Non-polar | Low | Recrystallization of less polar pyrazoles.[1] |

Table 2: Characterization Data for a Related Pyrazole Isomer

Property Value Reference
Compound Name 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine [8]
Molecular Formula C₁₃H₁₆N₄O₂ [8]
Molecular Weight 260.29 g/mol [9]
Melting Point 375 K (102 °C) [8]
Appearance Yellow Solid [8]
¹H-NMR (Typical Shifts) tert-butyl singlet: ~1.3 ppm; Aromatic protons: 7.5–8.5 ppm [9]
IR (Diagnostic Peaks) NO₂ stretch: ~1520 cm⁻¹; NH₂ stretch: ~3300 cm⁻¹ [9]

| Mass Spec (Fragmentation) | Molecular ion peak corresponding to the formula; loss of NO₂ (46 amu) or tert-butyl (57 amu) |[9] |

Visualization of Purification Workflow

The following diagram illustrates the general workflow and decision-making process for purifying crude this compound.

Purification_Workflow Crude Crude Product (this compound) Assess Assess Purity (TLC) & Physical State Crude->Assess IsSolid Is it a solid? Assess->IsSolid Triturate Triturate with non-polar solvent (e.g., Hexane) IsSolid->Triturate No (Oil) Recrystallize Recrystallization IsSolid->Recrystallize Yes Triturate->Recrystallize CheckPurity1 Check Purity (TLC) Recrystallize->CheckPurity1 PureSolid Pure Solid Product CheckPurity1->PureSolid Pure ColumnChrom Column Chromatography CheckPurity1->ColumnChrom Impure CheckPurity2 Check Purity (TLC) ColumnChrom->CheckPurity2 CheckPurity2->PureSolid Pure CheckPurity2->ColumnChrom Impure (Re-run column)

A flowchart detailing the purification steps for this compound.

References

Technical Support Center: Nitrophenylpyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrophenylpyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing byproduct formation and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in nitrophenylpyrazole synthesis?

A1: The most prevalent byproducts in nitrophenylpyrazole synthesis, particularly in Knorr-type syntheses, are regioisomers, which arise from the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[1][2] Other common byproducts include:

  • Pyrazoline intermediates: Resulting from incomplete cyclization or aromatization.[1]

  • Colored impurities: Often yellow or red, these can form from the decomposition of the hydrazine starting material.[1]

  • Hydrazone intermediates: Formed if the intramolecular cyclization does not proceed to completion.[2]

  • Pyrazolone tautomers: Can form depending on the specific starting materials and reaction conditions.

Q2: How can I identify the byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts. Thin-Layer Chromatography (TLC) is a quick method to determine the number of components in your crude product. For detailed structural elucidation, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable for identifying the specific structures of the byproducts.[1]

Q3: What is the primary cause of regioisomer formation?

A3: Regioisomer formation is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The regiochemical outcome depends on which of the two carbonyl groups of the dicarbonyl compound is initially attacked by the substituted nitrogen of the hydrazine. The electronic and steric properties of the substituents on both reactants, as well as the reaction conditions (pH, solvent, catalyst), play a crucial role in determining the selectivity of this initial attack.[3]

Q4: Can the nitro group itself lead to specific byproducts?

A4: While the primary influence of the nitro group is often electronic, affecting the reactivity of the phenylhydrazine and the regioselectivity of the reaction, it can also be involved in side reactions.[4] Under certain conditions, particularly if harsh reducing agents are inadvertently present or during subsequent reactions, the nitro group can be partially or fully reduced, leading to nitroso, hydroxylamino, or amino-substituted byproducts. Additionally, the strong electron-withdrawing nature of the nitro group can make the pyrazole ring susceptible to nucleophilic attack under specific conditions.

Q5: What are the general strategies to minimize byproduct formation?

A5: Key strategies include:

  • Optimizing Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry is crucial.

  • Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity.

  • Catalyst Selection: Appropriate acidic or basic catalysts can improve yields and direct the reaction towards the desired product.

  • Purification of Starting Materials: Using high-purity reagents can prevent side reactions caused by impurities.[5]

  • Post-Synthesis Purification: Effective purification techniques are essential to isolate the desired product from any byproducts formed.

Troubleshooting Guides

This section provides solutions to common problems encountered during nitrophenylpyrazole synthesis.

Issue 1: Formation of Regioisomers

  • Symptoms:

    • NMR spectra show duplicate sets of peaks corresponding to two isomeric products.

    • TLC analysis reveals multiple spots with similar Rf values that are difficult to separate.

    • The isolated product has a broad melting point range.

  • Probable Causes:

    • Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.

    • Reaction conditions (solvent, pH, temperature) that do not favor the formation of a single isomer.

  • Solutions:

    • Solvent Optimization: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) has been shown to enhance regioselectivity.[3]

    • pH Control: Adjusting the pH with a mild acid or base can influence which carbonyl group is more reactive. For instance, using a salt of the hydrazine (e.g., hydrochloride) and adding a molar equivalent of a mild base like sodium acetate can lead to a cleaner reaction.[6]

    • Purification:

      • Column Chromatography: While challenging, separation can sometimes be achieved. Using deactivated silica gel (with triethylamine) or neutral alumina may improve separation.[7]

      • Recrystallization: Careful selection of a solvent system can sometimes allow for the selective crystallization of one regioisomer.[7]

Issue 2: Low Yield and Incomplete Reaction

  • Symptoms:

    • TLC analysis shows a significant amount of unreacted starting materials even after extended reaction times.

    • The isolated yield of the desired nitrophenylpyrazole is low.

  • Probable Causes:

    • Deactivated starting materials (the electron-withdrawing nitro group can reduce the nucleophilicity of the hydrazine).[2]

    • Suboptimal reaction temperature or time.

    • Impure starting materials leading to side reactions.[5]

  • Solutions:

    • Increase Temperature and/or Reaction Time: Monitor the reaction by TLC to determine the optimal conditions.

    • Catalyst: The addition of a catalytic amount of a suitable acid (e.g., acetic acid) can accelerate the reaction.[4]

    • Purity of Reagents: Ensure that the hydrazine and dicarbonyl compound are of high purity. Hydrazine derivatives can degrade over time and should be used fresh or purified before use.[5]

Issue 3: Formation of Colored Impurities

  • Symptoms:

    • The reaction mixture develops a strong yellow, red, or dark color.

    • The isolated product is discolored and difficult to purify.

  • Probable Causes:

    • Decomposition of the nitro-substituted phenylhydrazine starting material.[1]

    • Oxidation of intermediates or the final product.

  • Solutions:

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Control the reaction temperature to prevent thermal decomposition.

    • Purification:

      • Treating the crude product with activated carbon can help remove some colored impurities.[5]

      • Washing the organic extract with a mild reducing agent solution (e.g., sodium bisulfite) may help.

      • Purification via column chromatography or recrystallization is often necessary.

Data Presentation

Table 1: Effect of Reaction Conditions on the Synthesis of 1-(nitrophenyl)-3,5-dimethylpyrazole

EntryHydrazineDicarbonyl CompoundSolventConditionsYieldReference
14-NitrophenylhydrazineAcetylacetoneEthanolReflux, 2h76%[8]
23-NitrophenylhydrazineEthyl acetoacetateEthanolReflux, 3-8hNot specified
3PhenylhydrazineAcetylacetoneWater15°C, 2h95% (for non-nitrated analog)[9]

Note: Direct comparative studies on byproduct distribution for nitrophenylpyrazoles are scarce in the literature. The yield often represents the isolated yield of the major product after purification.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-4-(4'-Nitrophenyl)-1H-Pyrazole

This protocol is adapted from a published research article.[8]

  • Materials:

    • 3-(4'-Nitrophenyl)-2,4-pentanedione (1.4 mmol)

    • Hydrazine hydrate (1.7 mmol)

    • Ethanol (10 mL)

  • Procedure:

    • To a solution of 3-(4'-nitrophenyl)-2,4-pentanedione in ethanol at room temperature, add hydrazine hydrate.

    • Heat the mixture under reflux for 2 hours.

    • Monitor the reaction progress by TLC.

    • After completion, evaporate the solvent under reduced pressure.

    • Purify the resulting residue by recrystallization from ethanol to obtain the product as a white solid.

Protocol 2: General Knorr Synthesis of a 1-(Nitrophenyl)-3,5-disubstituted Pyrazole

This is a general procedure that may require optimization for specific substrates.

  • Materials:

    • Nitrophenylhydrazine (1.0 eq)

    • 1,3-Dicarbonyl compound (1.0 - 1.1 eq)

    • Solvent (e.g., Ethanol, Acetic Acid, or 2,2,2-Trifluoroethanol)

    • Acid catalyst (optional, e.g., a few drops of glacial acetic acid)

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.

    • Add the nitrophenylhydrazine to the solution. If using a hydrazine salt, add one equivalent of a mild base like sodium acetate.

    • If desired, add a catalytic amount of acid.

    • Heat the reaction mixture to reflux (or the desired temperature) and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, it can be collected by filtration and washed with a cold solvent.

    • If the product does not precipitate, remove the solvent under reduced pressure.

    • Perform an aqueous work-up by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Work-up cluster_3 Purification cluster_4 Analysis start Combine Nitrophenylhydrazine and 1,3-Dicarbonyl in Solvent catalyst Add Catalyst (e.g., Acetic Acid) start->catalyst heat Heat to Reflux catalyst->heat tlc Monitor by TLC heat->tlc cool Cool to Room Temperature tlc->cool quench Quench Reaction (e.g., add water) cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product concentrate->purify column Column Chromatography purify->column If mixture recryst Recrystallization purify->recryst If solid analyze Characterize Pure Product (NMR, MS, etc.) column->analyze recryst->analyze G cluster_0 Problem Identification cluster_1 Initial Hypothesis cluster_2 Troubleshooting Strategies cluster_3 Implementation & Verification cluster_4 Outcome start Multiple Spots on TLC / Complex NMR hypothesis Regioisomer Formation start->hypothesis strategy1 Change Solvent (e.g., to TFE) hypothesis->strategy1 strategy2 Modify pH (e.g., add NaOAc) hypothesis->strategy2 strategy3 Purification Approach hypothesis->strategy3 rerun Re-run Reaction with New Conditions strategy1->rerun strategy2->rerun purify Attempt Separation (Column/Recryst.) strategy3->purify analyze Analyze Purity (TLC, NMR) rerun->analyze purify->analyze end Single Isomer / Pure Product Obtained analyze->end

References

Technical Support Center: 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific off-target effect data for 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is limited in publicly available literature. This guide is based on the potential off-target profile of structurally related pyrazole-based compounds, which are frequently developed as kinase inhibitors. The information provided should be used as a general framework for troubleshooting and designing experiments to investigate the specific off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: While specific data is scarce, its pyrazole core is a common scaffold for kinase inhibitors. Therefore, potential off-target effects may include the inhibition of unintended kinases, which can lead to unexpected cellular phenotypes. It has been noted that pyrazole derivatives can be intermediates in the synthesis of molecules targeting enzymes like cyclooxygenases or kinases such as B-Raf.[1][2][3] Researchers should consider screening against a panel of kinases to identify potential off-target interactions.

Q2: How can I experimentally determine the off-target profile of this compound?

A2: A tiered approach is recommended. Start with a broad in vitro kinase screen against a large panel of kinases (e.g., >400 kinases). Follow up on any significant hits with dose-response assays to determine IC50 values. Subsequently, validate these off-targets in a cellular context using techniques like Western blotting to assess the phosphorylation of downstream substrates or Cellular Thermal Shift Assays (CETSA) to confirm target engagement.

Q3: What are some common unexpected phenotypes that could indicate off-target effects?

A3: Unexpected phenotypes may include, but are not limited to:

  • Cellular toxicity at concentrations where the on-target is not expected to be fully inhibited.

  • Effects on cell cycle progression or apoptosis that are inconsistent with the known function of the intended target.

  • Activation or inhibition of signaling pathways unrelated to the primary target.

  • Discrepancies in efficacy or phenotype across different cell lines, which may be due to varying expression levels of off-target proteins.

Q4: Are there any known liabilities with the 4-nitrophenyl group?

A4: The nitroaromatic group can be a concern in drug development. The nitro group can be reduced to an amine group, and this metabolic process can sometimes lead to the formation of reactive intermediates.[1] It is advisable to assess the metabolic stability of the compound and consider potential liabilities associated with the nitro moiety in your experimental system.

Troubleshooting Guides

Issue 1: Inconsistent phenotypic results across different cell lines.

  • Question: Why am I observing potent effects in one cell line but not another, even though my primary target is expressed in both?

  • Answer: This could be due to differential expression of an off-target protein that is mediating the observed effect.

    • Troubleshooting Steps:

      • Confirm the expression level of your primary target in all cell lines via Western blot or qPCR.

      • Perform a kinase screen to identify potential off-targets.

      • Cross-reference the expression profiles of the identified off-targets in your cell lines using publicly available databases (e.g., DepMap, CCLE).

      • If a correlation is found, use siRNA or shRNA to knock down the suspected off-target in the sensitive cell line to see if the phenotype is rescued.

Issue 2: The observed cellular potency does not correlate with the biochemical potency against the intended target.

  • Question: My compound has a low micromolar IC50 against my target kinase in a biochemical assay, but it shows nanomolar potency in my cell-based assay. What could be the reason?

  • Answer: This discrepancy suggests that the cellular phenotype may be driven by one or more potent off-targets.

    • Troubleshooting Steps:

      • Perform a broad in vitro kinase profiling assay at a concentration where you observe the cellular effect (e.g., 1 µM).

      • Follow up with IC50 determination for any kinases that are significantly inhibited.

      • Use a more selective inhibitor for your primary target as a positive control to see if it recapitulates the observed phenotype.

      • Consider performing a Cellular Thermal Shift Assay (CETSA) to identify which proteins are engaged by the compound in the cellular environment at the effective concentration.

Quantitative Data Summary

As specific quantitative off-target data for this compound is not available, the following table provides an illustrative example of how to present data from a kinase profiling experiment. Researchers should generate their own data to populate a similar table.

Table 1: Illustrative Example of Kinase Selectivity Profile

Kinase TargetPercent Inhibition @ 1 µM [Compound]IC50 (nM)Notes
Primary Target (Hypothetical) 95%250On-target activity
Off-Target Hit 1 (e.g., SRC) 88%150More potent than primary target
Off-Target Hit 2 (e.g., LCK) 75%400Similar potency to primary target
Off-Target Hit 3 (e.g., YES) 60%> 1000Weaker off-target interaction
Non-Hit Kinase (e.g., AKT1) 5%> 10000Not significantly inhibited

Experimental Protocols

Protocol 1: General Kinase Profiling Assay

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions to be used in the assay.

  • Assay Plate Preparation: Use a multi-well plate suitable for the detection method (e.g., 384-well). Add the kinase, substrate, and ATP to each well.

  • Compound Addition: Add the test compound at the desired final concentration (e.g., 1 µM for single-point screening or a range of concentrations for dose-response curves). Include positive (staurosporine) and negative (DMSO) controls.

  • Incubation: Incubate the plate at 30°C for the recommended time for the specific kinase assay (typically 30-60 minutes).

  • Detection: Add the detection reagent (e.g., ADP-Glo, LanthaScreen). The specific reagent will depend on the assay format, which measures the amount of substrate phosphorylation.

  • Data Analysis: Read the plate on a suitable plate reader. Calculate the percent inhibition for each kinase relative to the DMSO control. For dose-response experiments, fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Pathway Analysis

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the compound for a specified time (e.g., 1-24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein amounts and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of a downstream effector of a suspected off-target (e.g., p-SRC) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., total SRC) and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Target Primary Target (e.g., Kinase A) Substrate_A Substrate A Target->Substrate_A Phenotype_A Desired Phenotype Substrate_A->Phenotype_A Off_Target Off-Target (e.g., Kinase B) Substrate_B Substrate B Off_Target->Substrate_B Phenotype_B Unintended Phenotype Substrate_B->Phenotype_B Compound 3-tert-butyl-1-(4-nitrophenyl) -1H-pyrazol-5-amine Compound->Target Inhibition Compound->Off_Target Inhibition

Caption: Hypothetical signaling pathways for on-target and off-target effects.

G A Start: Observe Unexpected Phenotype B Perform Broad In Vitro Kinase Screen (>400 kinases) A->B C Analyze Data: Identify Potential Off-Targets (e.g., >50% inhibition) B->C D Determine IC50 Values for Top Hits C->D E Cellular Validation: Western Blot for Downstream Pathways D->E F Cellular Target Engagement: Perform CETSA E->F G Confirm Off-Target Using siRNA/shRNA F->G H Conclusion: Off-Target Confirmed as Source of Phenotype G->H

Caption: Experimental workflow for identifying and validating off-target effects.

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Minimizing Batch-to-Batch Variability in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, control, and minimize batch-to-batch variability in your chemical synthesis experiments. Consistent and reproducible synthesis is critical for reliable research, robust drug development, and efficient manufacturing.

Troubleshooting Guides

This section provides systematic approaches to address common issues related to batch-to-batch variability.

Issue 1: Inconsistent Reaction Yield

Q: My reaction is giving inconsistent yields across different batches. What are the potential causes and how can I troubleshoot this?

A: Inconsistent reaction yields are a common challenge stemming from variability in raw materials, reaction conditions, and work-up procedures. A systematic approach is necessary to pinpoint the root cause.

Troubleshooting Workflow for Inconsistent Yield

The following diagram illustrates a logical workflow to diagnose and resolve inconsistent reaction yields.

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Corrective Actions cluster_3 Outcome start Inconsistent Yield Observed raw_materials Assess Raw Material Consistency start->raw_materials reaction_conditions Verify Reaction Parameters start->reaction_conditions workup Review Work-up & Purification start->workup qualify_rm Qualify New Batches of Raw Materials raw_materials->qualify_rm control_params Implement Stricter Process Controls reaction_conditions->control_params standardize_workup Standardize Work-up Protocol workup->standardize_workup end Consistent Yield Achieved qualify_rm->end control_params->end standardize_workup->end

A logical workflow for troubleshooting inconsistent reaction yields.

Potential Causes and Solutions for Inconsistent Yield

Potential Cause Troubleshooting Steps & Solutions
Raw Material Variability Purity and Impurities: Analyze new batches of starting materials and reagents via HPLC or GC to confirm purity and impurity profiles. Even minor impurities can sometimes act as catalysts or inhibitors.[1] Water Content: Measure the water content of solvents and reagents using Karl Fischer titration, as moisture can significantly impact many organic reactions. Supplier Consistency: If possible, purchase a large single lot of critical starting materials to last for an entire series of experiments. If changing suppliers, perform a direct comparison with the previous supplier's material.
Reaction Condition Deviations Temperature Control: Ensure accurate and consistent temperature monitoring and control. Small fluctuations can significantly affect reaction kinetics and selectivity.[1] Addition Rates & Mixing: Standardize the rate of reagent addition and ensure consistent mixing speed and efficiency. Inadequate mixing can lead to localized concentration gradients and side reactions.[1] Reaction Time: Monitor reaction progress closely using techniques like TLC, LC-MS, or in-situ monitoring (e.g., ReactIR) to determine the optimal and consistent reaction endpoint.
Work-up & Purification Losses Inconsistent Quenching: Standardize the quenching procedure, including the type and amount of quenching agent and the temperature at which it is added. Extraction Inefficiencies: Ensure the pH of the aqueous layer is consistent during extraction and use a standardized volume of extraction solvent. Purification Variability: Standardize chromatography conditions (e.g., silica gel activity, solvent composition) and minimize product loss during solvent removal.
Issue 2: Unexpected Side Products or Impurity Profile

Q: I am observing different side products or a changing impurity profile between batches. How can I identify and control this?

A: The appearance of new or variable side products often points to subtle changes in reaction pathways. Identifying these byproducts and understanding their formation mechanism is key to suppression.

Troubleshooting Workflow for Unexpected Side Products

G cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Optimization & Control cluster_3 Resolution start New/Variable Side Products Detected isolate Isolate & Characterize Side Products (LC-MS, NMR) start->isolate propose Propose Formation Mechanism isolate->propose modify Modify Conditions to Disfavor Side Reaction propose->modify reevaluate Re-evaluate Reagent/Catalyst Choice propose->reevaluate end Consistent Impurity Profile modify->end reevaluate->end

A systematic approach to addressing unexpected side products.

Common Causes and Mitigation Strategies for Impurity Variation

Potential Cause Mitigation Strategies
Raw Material Impurities An impurity in a starting material may be carried through or participate in a side reaction. Characterize raw materials thoroughly and establish acceptance criteria.
Temperature Fluctuations Higher local temperatures can activate alternative reaction pathways. Ensure uniform heating and efficient stirring. Consider lowering the reaction temperature.
Changes in Reaction Kinetics The relative rates of the desired reaction and side reactions can be sensitive to concentration, temperature, and catalyst activity.[2][3] Tighter control over these parameters is crucial.
Atmospheric Contaminants Reactions sensitive to oxygen or moisture can produce different byproducts if the inert atmosphere is compromised. Ensure proper inert gas blanketing.
Polymorphism Different crystalline forms (polymorphs) of a starting material can have different dissolution rates, affecting the effective concentration in solution and potentially altering the reaction outcome.[4][5][6]

Frequently Asked Questions (FAQs)

1. What is "Quality by Design" (QbD) and how can it help minimize batch-to-batch variability?

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. Instead of relying on testing the final product to ensure quality, QbD builds quality into the process. By identifying Critical Quality Attributes (CQAs) of the final product and linking them to Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs), you can establish a "design space" – a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. Operating within this design space ensures batch-to-batch consistency.

2. What is Process Analytical Technology (PAT) and how is it applied in a research setting?

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[7][8][9] In a research or development lab, PAT tools can provide real-time insight into reaction kinetics, crystallization, and polymorphism. Examples of PAT tools include:

  • In-situ FTIR/Raman Spectroscopy: To monitor the concentration of reactants, intermediates, and products in real-time.[8]

  • Focused Beam Reflectance Measurement (FBRM): To monitor particle size and count during crystallization processes.[8]

  • Particle Vision and Measurement (PVM): Provides real-time images of crystals, helping to understand morphology and identify issues like oiling out.[9][10]

By using these tools, you can gain a deeper understanding of your process and identify sources of variability as they happen.

3. How can I use Design of Experiments (DoE) to create a more robust synthesis?

Design of Experiments (DoE) is a powerful statistical tool that allows for the simultaneous study of the effects of multiple variables on a process outcome.[11][12] Unlike the "one-factor-at-a-time" approach, DoE can identify interactions between variables. A typical DoE workflow for synthesis optimization involves:

  • Identifying Factors: Determine the process parameters that could affect the outcome (e.g., temperature, concentration, catalyst loading).

  • Defining Ranges: Set high and low levels for each factor.

  • Choosing a Design: Select a suitable experimental design (e.g., full factorial, fractional factorial).

  • Running Experiments: Perform the experiments as dictated by the design.

  • Analyzing Results: Use statistical software to determine the significance of each factor and any interactions, and to build a predictive model.

This approach helps to identify a robust operating range where the process is less sensitive to minor variations.

DoE Case Study: Maximizing Reaction Yield

The following table presents a hypothetical 2-factor, 2-level full factorial design with a center point to optimize a reaction yield. The factors are Temperature and Reactant B Concentration.

RunTemperature (°C)Reactant B (equivalents)Yield (%)
1601.175
2801.185
3601.582
4801.595
5701.391
6701.390

Analysis of this data would likely show that both higher temperature and higher concentration of Reactant B increase the yield, and may reveal an interaction effect between the two.

4. What is a "Golden Batch" and how do I establish one?

A "Golden Batch" refers to an ideal production run that meets all predefined quality and performance criteria.[13] It serves as a benchmark for future batches. To establish a golden batch profile, you need to:

  • Collect Data: Gather comprehensive data from multiple successful batches, including process parameters, raw material attributes, and final product quality metrics.

  • Identify Key Parameters: Use statistical analysis to identify the critical process parameters that correlate most strongly with a successful outcome.

  • Define the Profile: Create a time-series profile for these key parameters, defining the ideal trajectory and acceptable ranges.

  • Implement and Monitor: Use this profile to monitor future batches in real-time, allowing for early detection of deviations and corrective actions.

5. How should I approach raw material qualification?

A robust raw material qualification program is essential for minimizing variability.[14][15]

  • Define Specifications: For each raw material, establish clear specifications for identity, purity, impurity limits, and any other critical physical or chemical properties (e.g., particle size, water content).[16]

  • Vendor Qualification: Assess the supplier's quality systems and their ability to consistently provide material that meets your specifications.

  • Testing of Incoming Lots: For critical raw materials, perform testing on each new lot to verify it meets the established specifications. This may include identification tests (e.g., FTIR) and purity analysis (e.g., HPLC).

Key Experimental Protocols

Protocol 1: HPLC Analysis for Purity Determination of Small Molecules

This protocol provides a general framework for assessing the purity of a synthesized small molecule compound.

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the sample.

    • Dissolve in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC with a UV detector.

    • Data Acquisition: Chromatography data system.

    Typical HPLC Method Parameters for Small Molecule Purity Analysis

ParameterTypical Setting
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm, 254 nm, or the λmax of the compound
  • Analysis:

    • Inject the prepared sample.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).[17]

    Note: This area percent method assumes that all components have a similar response factor at the detection wavelength. For more accurate quantification, a reference standard and calibration curve are required.

Protocol 2: Raw Material Characterization - Identity Confirmation by FTIR
  • Sample Preparation:

    • For solid samples, place a small amount directly onto the ATR crystal of the FTIR spectrometer.

    • For liquid samples, place a single drop onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the spectrum of the sample. Typically, 16-32 scans at a resolution of 4 cm⁻¹ is sufficient.

  • Analysis:

    • Compare the acquired spectrum of the new batch of raw material to the spectrum of a previously qualified, reference batch.

    • The spectra should show a high degree of correlation in peak positions and relative intensities. Significant differences may indicate a different material or the presence of impurities.

References

Technical Support Center: Synthesis of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine.

Experimental Protocol: Synthesis of this compound

A common and effective method for synthesizing 3-substituted-1-aryl-1H-pyrazol-5-amines is through the cyclocondensation reaction of a β-keto nitrile with a substituted hydrazine. The following protocol is a representative lab-scale synthesis that can be adapted for scale-up.

Reaction Scheme:

Reaction_Scheme reactant1 4,4-Dimethyl-3-oxopentanenitrile plus + reactant2 4-Nitrophenylhydrazine arrow Ethanol, Acetic Acid (cat.) Reflux reactant2->arrow product This compound arrow->product

General reaction scheme for the synthesis.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)
4,4-Dimethyl-3-oxopentanenitrile125.170.916
4-Nitrophenylhydrazine153.14-
Glacial Acetic Acid60.051.049
Ethanol (Anhydrous)46.070.789

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) and anhydrous ethanol (5 mL per gram of β-keto nitrile).

  • Begin stirring the solution and add 4-nitrophenylhydrazine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (approximately 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the scale-up of the synthesis.

IssuePossible Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing. - Product loss during workup and purification.- Extend the reaction time and monitor using in-process controls like HPLC. - Ensure the internal reaction temperature is maintained at the optimal level, as larger volumes have different heat transfer properties.[1] - Use an appropriately sized impeller and optimize the stirring speed for homogenous mixing in the reactor.[1] - Optimize the recrystallization solvent and procedure to minimize product loss.[2]
Impurity Formation - Presence of unreacted starting materials. - Formation of regioisomers. - Side reactions due to localized overheating.- Confirm the quality of starting materials before use. - Precise control of reaction temperature can favor the desired isomer. Lowering the temperature may improve selectivity.[1][2] - Improve heat dissipation by using a jacketed reactor and consider a semi-batch process where one reagent is added portion-wise.[1]
Exothermic Reaction - The condensation reaction can be exothermic, posing a risk of thermal runaway at a larger scale.- Ensure the reactor has sufficient cooling capacity. - Implement controlled, slow addition of one of the reactants. - Use an adequate amount of solvent to help dissipate the heat generated.[2]
Difficulty in Purification - The product and impurities may have similar physical properties, making separation by recrystallization challenging.- Identify the major impurities to devise a targeted purification strategy. - Explore alternative purification techniques such as slurry washes with a solvent in which the product has low solubility but the impurities are soluble.[1] - Consider column chromatography for smaller scale-up batches if economically viable.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The primary safety concerns are managing the potential exotherm of the condensation reaction to prevent thermal runaway and handling of 4-nitrophenylhydrazine, which is a toxic and potentially unstable compound.[2] Ensure adequate cooling and controlled addition of reagents. Use appropriate personal protective equipment (PPE) and engineering controls.

Q2: How does the choice of solvent impact the scale-up process?

A2: The solvent plays a crucial role in heat management, reaction kinetics, and product solubility.[1] When scaling up, a solvent that can effectively dissipate heat and in which the product has lower solubility at cooler temperatures is ideal for easy isolation. Ensure the chosen solvent is appropriate for the scale and equipment being used.

Q3: Can this reaction be run under solvent-free conditions?

A3: While some pyrazole syntheses can be performed under solvent-free conditions, for a scale-up process, a solvent is generally recommended to aid in heat transfer and prevent localized overheating, which can lead to side product formation.[1]

Q4: What is the role of the acetic acid catalyst?

A4: The acidic catalyst protonates the carbonyl group of the β-keto nitrile, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine, thereby increasing the reaction rate.

Q5: How can I improve the regioselectivity of the reaction?

A5: Regioselectivity in pyrazole synthesis can be influenced by the reaction conditions.[2] Lowering the reaction temperature and carefully controlling the rate of addition of reagents can improve the selectivity for the desired isomer.[1] Screening different acid catalysts and solvents may also be beneficial.

Experimental and Process Workflow

The following diagram illustrates the logical workflow for scaling up the synthesis of this compound.

G cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Post-Reaction cluster_3 Analysis reagent_prep Reagent Preparation and Quality Check reactor_setup Reactor Setup and Safety Check reagent_prep->reactor_setup charging Charge Reactor with Reagents and Solvent reactor_setup->charging reaction_conditions Establish and Maintain Reaction Conditions (Temperature, Stirring) charging->reaction_conditions monitoring In-Process Monitoring (TLC/HPLC) reaction_conditions->monitoring workup Reaction Workup (Cooling, Precipitation) monitoring->workup isolation Product Isolation (Filtration) workup->isolation purification Purification (Recrystallization/Slurry Wash) isolation->purification drying Drying of Final Product purification->drying analysis Final Product Analysis (Purity, Yield, Characterization) drying->analysis

Workflow for scaled-up synthesis.

References

Validation & Comparative

Validating Hits from a Screen: A Comparative Guide for 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating hits from a high-throughput screen, using the hypothetical identification of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine as a cyclooxygenase (COX) inhibitor. The content herein is designed to objectively compare its potential performance with other alternatives, supported by experimental data and detailed protocols.

Introduction to the Hit Compound

This compound is a heterocyclic compound belonging to the pyrazole class.[1] Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Structurally, the molecule features a pyrazole core substituted with a tert-butyl group and a 4-nitrophenyl group. Many compounds with a pyrazole scaffold have been identified as selective inhibitors of COX-2.[2][3][4]

This guide will explore the validation of this compound as a potential inhibitor of the cyclooxygenase (COX) enzymes, key players in the inflammatory pathway.

Prostaglandin Biosynthesis Signaling Pathway

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of cyclooxygenase (COX) enzymes. Understanding this pathway is crucial for contextualizing the mechanism of action of a potential inhibitor.

Prostaglandin Biosynthesis Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli (e.g., injury) PGH2_1 PGH2 AA->PGH2_1 PGH2_2 PGH2 AA->PGH2_2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins_phys Prostaglandins (Physiological Functions) e.g., Gastric Protection, Platelet Aggregation PGH2_1->Prostaglandins_phys Prostaglandins_infl Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_infl PLA2 Phospholipase A2

Figure 1: Prostaglandin Biosynthesis Pathway.

Hit Validation Workflow

The validation of a hit from a primary screen is a multi-step process designed to confirm the compound's activity, determine its mechanism of action, and eliminate false positives.

Hit Validation Workflow PrimaryScreen Primary Screen Hit (e.g., 3-tert-butyl-1-(4-nitrophenyl) -1H-pyrazol-5-amine) HitConfirmation Hit Confirmation (Dose-Response Curve) PrimaryScreen->HitConfirmation OrthogonalAssay Orthogonal Assay (Different detection method) HitConfirmation->OrthogonalAssay SelectivityAssay Selectivity Profiling (e.g., COX-1 vs. COX-2) OrthogonalAssay->SelectivityAssay CellBasedAssay Cell-Based Assays (Confirm cellular activity) SelectivityAssay->CellBasedAssay LeadOp Lead Optimization CellBasedAssay->LeadOp

Figure 2: A generalized workflow for hit validation.

Performance Comparison

To objectively evaluate the potential of this compound, its inhibitory activity against COX enzymes should be compared to established drugs. This guide uses Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor) as benchmarks.

Table 1: In Vitro COX Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound Not Available~213.8 (55.65 µg/mL)Not Determined
Ibuprofen1280[4]0.15
Celecoxib82[4]6.8[4]12

Note: The IC₅₀ value for this compound was converted from µg/mL to µM assuming a molecular weight of 260.3 g/mol .

The available data indicates that this compound has inhibitory activity against COX-2.[5] However, without the corresponding data for COX-1, its selectivity cannot be determined. Many pyrazole derivatives have been shown to be selective COX-2 inhibitors. Further experimental validation is required to confirm if this compound shares that characteristic.

Experimental Protocols

To ensure reproducibility and allow for accurate comparison, detailed experimental protocols are essential. Below is a representative protocol for an in vitro COX inhibitor screening assay.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Test compound (dissolved in DMSO)

  • Reference inhibitors (Ibuprofen, Celecoxib)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

  • 96-well plates

  • Incubator

  • Plate reader

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

  • Inhibitor Incubation: Add the diluted test compounds and reference inhibitors to the appropriate wells. For control wells, add only DMSO. Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping agent (e.g., 1 M HCl).

  • PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO) wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Discussion and Future Directions

The preliminary data suggests that this compound is an inhibitor of COX-2.[5] The immediate next step in its validation is to determine its inhibitory activity against COX-1 to establish its selectivity profile. A high selectivity index (a significantly higher IC₅₀ for COX-1 than for COX-2) would classify it as a selective COX-2 inhibitor, similar to Celecoxib.

Further validation should include:

  • Orthogonal Assays: Confirming the inhibitory activity using a different assay format (e.g., a fluorescence-based assay if the primary screen was colorimetric) to rule out assay-specific artifacts.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit prostaglandin production in a cellular context, for instance, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to understand the contribution of different chemical moieties to its activity and selectivity. This can guide the optimization of the compound's potency and pharmacokinetic properties.

References

Comparative Guide to Secondary Assays for Confirming 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of secondary assays to confirm the biological activity of the novel compound 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Based on preliminary screening and structural similarities to known anti-inflammatory agents, the primary hypothesis is that this compound exerts its effects through the inhibition of cyclooxygenase (COX) enzymes.[1] This guide outlines key assays to validate this mechanism of action and compares its potential efficacy and selectivity against established non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

This compound is a heterocyclic compound with potential as a therapeutic agent, particularly in the context of inflammation and pain management.[1][2] Pyrazole derivatives have shown a wide range of biological activities, including anti-inflammatory effects.[1] The following sections detail a series of recommended secondary assays to elucidate the specific activity of this compound, with a focus on its interaction with COX-1 and COX-2 enzymes. The performance of this compound is compared with Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a COX-2 selective inhibitor.

Data Presentation

In Vitro Cyclooxygenase (COX) Inhibition

The inhibitory activity of this compound and comparator compounds against COX-1 and COX-2 was determined using an in vitro enzymatic assay. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound 15.50.819.4
Ibuprofen133500.04
Celecoxib150.04375

Note: Data for this compound is hypothetical and for illustrative purposes. Data for comparator compounds is based on published literature.[3][4][5]

Cell-Based Prostaglandin E2 (PGE2) Production

The inhibitory effect of the compounds on prostaglandin E2 (PGE2) production was assessed in a cell-based assay using lipopolysaccharide (LPS)-stimulated human monocytic cells.

CompoundPGE2 Inhibition IC50 (µM)
This compound 1.2
Ibuprofen5.8
Celecoxib0.1

Note: Data for this compound is hypothetical and for illustrative purposes.

In Vivo Anti-Inflammatory Activity

The in vivo anti-inflammatory efficacy was evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition at a specific dose is presented.

Compound (Dose)Edema Inhibition (%) at 4 hours
This compound (10 mg/kg)55%
Ibuprofen (30 mg/kg)48%
Celecoxib (10 mg/kg)62%

Note: Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

In Vitro COX-1/COX-2 Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Arachidonic acid (substrate)

  • Test compounds and controls dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture in a 96-well plate by adding assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Add the test compound at various concentrations to the wells. For control wells, add DMSO vehicle.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately following the addition of arachidonic acid, add the colorimetric substrate.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This assay quantifies the production of PGE2, a key inflammatory mediator, in cells treated with the test compound.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compounds and controls dissolved in DMSO

  • PGE2 enzyme immunoassay (EIA) kit

  • Cell lysis buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and PGE2 production. Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of PGE2 in the supernatant using a competitive EIA kit according to the manufacturer's instructions.

  • Briefly, the assay involves adding the supernatant, a fixed amount of HRP-labeled PGE2, and a specific antibody to a pre-coated plate.

  • After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader.

  • The concentration of PGE2 in the samples is determined by comparison to a standard curve.

  • Calculate the IC50 value for PGE2 inhibition.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model to assess the acute anti-inflammatory activity of a compound.[6][7][8][9][10]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% in sterile saline)

  • Test compounds and controls formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Fast the animals overnight before the experiment.

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume.

  • The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

COX_Signaling_Pathway membrane Cell Membrane (Phospholipids) pla2 Phospholipase A2 (PLA2) membrane->pla2 Activation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberates cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 homeostasis Gastric Protection, Platelet Aggregation cox1->homeostasis cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins thromboxanes Thromboxanes pgh2->thromboxanes inflammation Inflammation, Pain, Fever prostaglandins->inflammation thromboxanes->homeostasis stimuli Inflammatory Stimuli (e.g., LPS) stimuli->cox2 Induces Expression

Caption: Cyclooxygenase (COX) Signaling Pathway.

In_Vitro_COX_Assay_Workflow start Start prepare_reagents Prepare Reaction Mix (Buffer, Heme, COX Enzyme) start->prepare_reagents add_compound Add Test Compound/ Vehicle (DMSO) prepare_reagents->add_compound pre_incubate Pre-incubate (15 min at RT) add_compound->pre_incubate initiate_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubate->initiate_reaction add_substrate Add Colorimetric Substrate initiate_reaction->add_substrate measure_absorbance Measure Absorbance Over Time add_substrate->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: In Vitro COX Inhibition Assay Workflow.

In_Vivo_Anti_Inflammatory_Assay_Workflow start Start animal_prep Acclimatize and Fast Rats start->animal_prep administer_compound Administer Test Compound/ Vehicle animal_prep->administer_compound wait Wait 1 Hour administer_compound->wait induce_edema Induce Edema (Carrageenan Injection) wait->induce_edema measure_paw_volume Measure Paw Volume (0, 1, 2, 3, 4 hours) induce_edema->measure_paw_volume calculate_inhibition Calculate % Edema Inhibition measure_paw_volume->calculate_inhibition end End calculate_inhibition->end

Caption: In Vivo Anti-Inflammatory Assay Workflow.

References

Comparing 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine to other p38 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of key p38 mitogen-activated protein kinase (MAPK) inhibitors, supported by experimental data. While this guide aims to compare 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine to other p38 inhibitors, a comprehensive search of publicly available scientific literature and databases did not yield any specific data on its p38 MAPK inhibitory activity. Therefore, this document will focus on a comparative analysis of well-characterized p38 inhibitors and discuss the structural characteristics of this compound in the context of known pyrazole-based kinase inhibitors.

The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a significant target for therapeutic intervention in a range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). Of these, p38α is

A Comparative Guide to Small Molecule Inhibitors: BIRB 796 versus 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two small molecule compounds, BIRB 796 (Doramapimod) and 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. While both have been investigated for their anti-inflammatory potential, they operate through distinct mechanisms of action, targeting different key signaling pathways. This document outlines their respective molecular targets, presents available quantitative data, details relevant experimental protocols, and visualizes the signaling pathways involved.

Overview and Mechanism of Action

BIRB 796 (Doramapimod) is a highly potent and selective, allosteric inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] It belongs to a diaryl urea class of inhibitors that bind to a unique allosteric pocket on the p38 kinase, rather than competing directly with ATP.[1][4] This binding stabilizes an inactive conformation of the kinase, preventing its phosphorylation by upstream kinases (like MKK3 and MKK6) and subsequent activation.[1][4] The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[3][5] By inhibiting p38 MAPK, BIRB 796 effectively suppresses the inflammatory response.[3]

This compound is a pyrazole derivative. Compounds with this chemical scaffold are widely recognized for their anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[6] Derivatives synthesized from this compound have shown promising results in inhibiting COX enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation and pain.[6] This suggests that its primary mechanism of action is likely the modulation of the arachidonic acid pathway, a distinct mechanism from that of BIRB 796.

Quantitative Performance Data

The following tables summarize the available quantitative data for BIRB 796 and characterize the reported activity for this compound.

Table 1: Quantitative Data for BIRB 796

TargetAssay TypeValue (IC50 / Kd)Notes
Primary Targets
p38α MAPKCell-free assay38 nM (IC50)Potent inhibition of the primary p38 isoform.
p38β MAPKCell-free assay65 nM (IC50)Strong inhibition.
p38γ MAPKCell-free assay200 nM (IC50)Moderate inhibition.
p38δ MAPKCell-free assay520 nM (IC50)Moderate inhibition.
p38α MAPKBinding Assay (THP-1 cells)0.1 nM (Kd)Demonstrates very high affinity binding in a cellular context.
Off-Targets
JNK2α2Cell-free assay98 nM (IC50)Shows some activity against another MAPK family member.
c-Raf-1Cell-free assay1.4 µM (IC50)Weak inhibition.
B-RafCell-free assay83 nM (IC50)Notable off-target activity.
Cellular Activity
TNFα production (hPBMC)Cellular Assay21 nM (IC50)Inhibition of lipopolysaccharide (LPS)-induced TNFα production.
U87 Glioblastoma CellsCCK-8 Viability Assay34.96 µM (IC50)Demonstrates anti-proliferative effects at higher concentrations.[1][7]
U251 Glioblastoma CellsCCK-8 Viability Assay46.30 µM (IC50)Anti-proliferative effects observed.[1][7]

Table 2: Characterization of this compound

TargetAssay TypeValue (IC50)Notes
Cyclooxygenase (COX)Biochemical AssaysData not availableThis compound serves as a key intermediate for the synthesis of derivatives that exhibit significant COX inhibition.[6] It is a putative COX inhibitor based on its structural class.

Signaling Pathway Diagrams

The diagrams below illustrate the distinct signaling pathways targeted by each compound.

p38_MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effects Cytokines Cytokines (TNF-α, IL-1) TAK1 TAK1 Cytokines->TAK1 Stress Cellular Stress (UV, Osmotic Shock) Stress->TAK1 MKK3_6 MKK3 / MKK6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammation (Cytokine Production) MK2->Inflammation TranscriptionFactors->Inflammation BIRB796 BIRB 796 BIRB796->p38 Allosteric Inhibition

Caption: p38 MAPK signaling pathway inhibited by BIRB 796.

COX_Pathway cluster_membrane Cell Membrane cluster_enzymes Enzymatic Conversion cluster_products Prostanoid Products Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Inflammatory Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX1_2 COX-1 / COX-2 ArachidonicAcid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Pyrazole 3-tert-butyl-1-(4-nitrophenyl) -1H-pyrazol-5-amine (Putative Inhibitor) Pyrazole->COX1_2 Inhibition

Caption: Cyclooxygenase (COX) pathway putatively inhibited by the pyrazole compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Kinase Inhibition Assay (for BIRB 796)

This protocol is designed to determine the IC50 value of an inhibitor against a specific kinase.

Kinase_Assay_Workflow A 1. Compound Preparation Prepare serial dilutions of BIRB 796 in DMSO. B 2. Assay Plate Setup Add diluted compound, kinase (p38α), and assay buffer to a 384-well plate. A->B C 3. Pre-incubation Incubate at room temperature for 15-30 minutes to allow inhibitor-enzyme binding. B->C D 4. Reaction Initiation Add ATP and a specific peptide substrate (e.g., ATF-2) to start the reaction. C->D E 5. Reaction Incubation Incubate for 60 minutes at room temperature. D->E F 6. Signal Detection Add a detection reagent (e.g., ADP-Glo™) that measures ATP consumption via luminescence. E->F G 7. Data Analysis Calculate percent inhibition relative to controls and determine the IC50 value by nonlinear regression. F->G

Caption: Workflow for a biochemical kinase inhibition assay.

Protocol Details:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of BIRB 796 in 100% DMSO, starting from a high concentration (e.g., 10 mM).

  • Reagent Preparation: Prepare a kinase reaction mixture containing recombinant human p38α enzyme and a specific peptide substrate in an appropriate kinase assay buffer.

  • Assay Procedure:

    • Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well assay plate. Include DMSO-only (vehicle) and no-enzyme controls.

    • Add the kinase reaction mixture to all wells.

    • Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal using a luminescence-based ATP detection kit (e.g., ADP-Glo™). The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cyclooxygenase (COX) Inhibitor Screening Assay (for Pyrazole Compound)

This fluorometric assay measures the peroxidase activity of COX enzymes.

Protocol Details:

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound) in a suitable solvent (e.g., DMSO). A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.[4]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer. Keep on ice.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare the substrate by diluting Arachidonic Acid with NaOH solution.

  • Assay Procedure (96-well plate format):

    • Add diluted test inhibitor, positive control, or solvent control to the appropriate wells.

    • Add the Reaction Mix to all wells.

    • Initiate the reaction by adding the diluted Arachidonic Acid substrate to all wells simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.

  • Data Analysis: The rate of increase in fluorescence is proportional to COX-2 activity. Calculate the percent inhibition of the test compound by comparing the reaction rate in its presence to the rate of the solvent control. Determine the IC50 value from a dose-response curve.

Cell Viability (MTT/CCK-8) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol Details:

  • Cell Seeding: Seed cells (e.g., U87, U251) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., BIRB 796) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only control wells.

  • Assay Reagent Addition:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Afterwards, add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group. Determine the IC50 value from the resulting dose-response curve.

Western Blot for p38 MAPK Phosphorylation

This protocol is used to detect the activation state of p38 MAPK by measuring its phosphorylation at Thr180/Tyr182.

Protocol Details:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with the inhibitor (e.g., BIRB 796) for a specified time, then stimulate with an activator of the p38 pathway (e.g., anisomycin, UV, or LPS) for a short period (15-30 minutes).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Reprobing: To normalize the data, strip the membrane and reprobe it with an antibody for total p38 MAPK and/or a housekeeping protein like β-actin.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). The level of p38 activation is determined by the ratio of phosphorylated p38 to total p38.

Conclusion

BIRB 796 and this compound represent two distinct classes of anti-inflammatory compounds.

  • BIRB 796 is a well-characterized, high-affinity allosteric inhibitor of p38 MAPK. Its potent and selective activity against this key cytokine-regulating kinase makes it a valuable tool for studying inflammatory processes and a candidate for therapeutic development. Its performance is supported by extensive quantitative biochemical and cellular data.

The choice between these two compounds depends entirely on the research objective. For targeted inhibition of the p38 MAPK signaling cascade, BIRB 796 is the superior and well-documented choice. For investigations into COX-pathway-mediated inflammation or for use as a synthetic precursor for novel COX inhibitors, this compound is the more relevant compound.

References

A Guide to Kinase Selectivity Profiling: A Comparative Analysis Using Pyrazole-Based Scaffolds as a Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Kinase Selectivity in Modern Drug Discovery

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[2][3] A lack of selectivity can lead to off-target effects, resulting in toxicity and diminished therapeutic windows. Conversely, in some instances, polypharmacology, or the modulation of multiple targets, can be therapeutically advantageous.[4] Therefore, a comprehensive understanding of a compound's kinase selectivity profile is paramount in the early stages of drug discovery.[5][6]

The pyrazole scaffold is a well-established "privileged structure" in the design of kinase inhibitors.[1][7][8][9] Its ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the adenine moiety of ATP, makes it a versatile starting point for the development of potent inhibitors.[1] While the specific kinase selectivity profile for 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is not extensively documented in publicly available literature, this guide will utilize well-characterized, multi-targeted kinase inhibitors as illustrative examples to delineate the principles and methodologies of kinase selectivity profiling. We will use Dasatinib, a potent second-generation tyrosine kinase inhibitor, and Staurosporine, a broad-spectrum inhibitor, as case studies to provide a practical framework for researchers aiming to characterize novel compounds.[10][11][12][13]

Comparative Kinase Selectivity Profiles: Dasatinib vs. Staurosporine

The selectivity of a kinase inhibitor is a quantitative measure of its potency against a specific target relative to its activity against other kinases. This is often determined by measuring the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) against a large panel of kinases. A lower value indicates a higher affinity or potency.

The following table summarizes the inhibitory activities of Dasatinib and Staurosporine against a selection of key kinases, illustrating their distinct selectivity profiles. Dasatinib, while targeting multiple kinases, shows a clear preference for the Abl and Src families.[4][11] In contrast, Staurosporine is a highly promiscuous inhibitor, potently inhibiting a wide range of kinases across different families.[10][12][14]

Kinase TargetDasatinib (Kd, nM)Staurosporine (IC50, nM)Kinase Family
ABL1 <3 -Tyrosine Kinase
SRC <3 6Tyrosine Kinase
LCK <3 -Tyrosine Kinase
BTK 5-Tyrosine Kinase
c-KIT 13-Tyrosine Kinase
PDGFRβ 28-Tyrosine Kinase
PKCα -2Serine/Threonine Kinase
PKA -7Serine/Threonine Kinase
CaMKII -20Serine/Threonine Kinase

Data for Dasatinib is presented as Kd values from chemical proteomics in K562 cells. Data for Staurosporine is presented as IC50 values from in vitro kinase assays.[12][13]

Experimental Methodologies for Kinase Selectivity Profiling

A variety of robust methods are available to determine the kinase selectivity profile of a compound. Two of the most widely used approaches are radiometric assays and competition binding assays, such as the KINOMEscan™ platform.

Method 1: Radiometric Kinase Assay (The "Gold Standard")

Radiometric assays are considered a gold standard due to their direct measurement of kinase activity.[15][16] This method quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a kinase substrate.

  • Prepare Kinase Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, the kinase of interest, and a specific peptide or protein substrate.

  • Initiate the Reaction: Add a mixture of non-radiolabeled ATP and [γ-³²P]ATP to start the phosphorylation reaction. The final ATP concentration should be close to the Michaelis constant (Km) of the kinase for ATP to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C or 37°C) for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Stop the Reaction: Terminate the reaction by adding a stop solution, such as a strong acid (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper (e.g., P81). The positively charged peptide substrate will bind to the negatively charged paper, while the negatively charged ATP will not.[17]

  • Washing: Wash the filters multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unbound [γ-³²P]ATP.[15]

  • Quantification: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.[18][19]

  • ATP Concentration: Using an ATP concentration near the Km is crucial for obtaining accurate and comparable IC50 values, as competitive inhibitors will show varying potency at different ATP concentrations.

  • Phosphocellulose Paper: The choice of P81 paper is based on its ion-exchange properties, which allow for the specific capture of the phosphorylated substrate while washing away the excess radiolabeled ATP.[17]

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_mix Prepare Kinase, Substrate, and Buffer Mixture add_atp Add [γ-³²P]ATP and Test Compound prep_mix->add_atp Initiate Reaction incubate Incubate at 30°C add_atp->incubate stop_rxn Stop Reaction (e.g., add acid) incubate->stop_rxn spot Spot onto P81 Filter Paper stop_rxn->spot wash Wash Filters spot->wash count Scintillation Counting wash->count

Workflow of a radiometric filter-binding kinase assay.
Method 2: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a high-throughput, non-enzymatic assay that measures the binding affinity of a compound to a large panel of kinases.[20][21][22][23]

  • Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.[20]

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) to detect the DNA tag. A lower amount of bound kinase indicates a higher affinity of the test compound for the kinase.[20]

  • ATP-Independent: This method measures the true thermodynamic binding affinity (Kd) rather than an IC50 value, which can be dependent on the ATP concentration.[21]

  • Broad Coverage: It allows for screening against a large portion of the human kinome in a single experiment.[23]

  • High Sensitivity: The use of qPCR for detection provides a wide dynamic range.[20]

Signaling Pathway Context: The Role of Abl and Src Kinases

Understanding the signaling pathways in which a kinase inhibitor's targets are involved is crucial for predicting its cellular effects. Dasatinib is a potent inhibitor of both Abl and Src family kinases, which are key regulators of cell proliferation, survival, and migration.[13][24][25]

Abl Kinase Signaling Pathway

The c-Abl tyrosine kinase is involved in various cellular processes, and its aberrant activation, often through the Bcr-Abl fusion protein in chronic myeloid leukemia (CML), drives oncogenesis.[26][27][28][29] Bcr-Abl constitutively activates several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[26][29]

G BCR_ABL Bcr-Abl GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Dasatinib Dasatinib Dasatinib->BCR_ABL

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors. Understanding the cross-reactivity profile of these compounds is paramount for developing selective and effective therapeutics while minimizing off-target effects. This guide provides a comparative analysis of the cross-reactivity of several pyrazole-based kinase inhibitors, supported by experimental data and detailed protocols.

It is important to note that publicly available kinase screening data for the specific compound 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is limited. Therefore, this guide utilizes data from structurally related and well-characterized pyrazole-based inhibitors to provide insights into the potential selectivity profiles within this chemical class. The presented data illustrates how modifications to the pyrazole core can significantly influence target specificity and off-target interactions.

Comparative Cross-Reactivity of Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of selected pyrazole-based compounds against their primary targets and a panel of off-target kinases. This data, synthesized from published literature, highlights the diverse selectivity profiles achievable with the pyrazole scaffold, ranging from highly selective to multi-targeted inhibitors.

Compound IDPrimary Target(s)Off-Target Kinases Inhibited (>80% at 1 µM)Primary Target IC50 (nM)Reference
Compound 8 (Unnamed) Aurora A, Aurora B22 kinases in a 105-kinase panelAurora A: 35, Aurora B: 75[1]
Barasertib (AZD1152) Aurora BHighly selective (>3000-fold vs Aurora A)0.37[1]
Compound 22 (Unnamed) CDK2, CDK5Not specified, tested against a 14-kinase panelCDK2: 24, CDK5: 23[1]
Compound 47 (Unnamed) JNK3Selective against a 38-kinase panel227[1]
Afuresertib (GSK2110183) Akt1Selective towards the Akt family1.3[1]
Compound 1 (Unnamed) CDK2, CDK5, JNK3Promiscuous, inhibits multiple kinasesCDK2: 4.6, CDK5: 27.6, JNK3: 26.1[2]

Understanding On- and Off-Target Effects in a Signaling Pathway

The diagram below illustrates a simplified generic kinase signaling pathway. The "On-Target" effect represents the desired inhibition of the target kinase, leading to the intended therapeutic outcome. Conversely, "Off-Target" effects occur when the inhibitor interacts with other kinases in different pathways, potentially causing unintended side effects.

G Simplified Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase_A Upstream Kinase Receptor->Kinase_A Signal Target_Kinase Target Kinase Kinase_A->Target_Kinase Activates Off_Target_Kinase Off-Target Kinase Kinase_A->Off_Target_Kinase Activates Substrate_Protein Substrate Protein Target_Kinase->Substrate_Protein Phosphorylates Cellular_Response_1 Cellular Response (e.g., Proliferation) Substrate_Protein->Cellular_Response_1 Substrate_Protein_2 Substrate Protein 2 Off_Target_Kinase->Substrate_Protein_2 Phosphorylates Cellular_Response_2 Cellular Response (e.g., Toxicity) Substrate_Protein_2->Cellular_Response_2 Inhibitor Pyrazole Inhibitor Inhibitor->Target_Kinase On-Target Effect (Inhibition) Inhibitor->Off_Target_Kinase Off-Target Effect (Inhibition)

Caption: On- and Off-Target Kinase Inhibition.

Experimental Protocols for Assessing Kinase Cross-Reactivity

A comprehensive evaluation of a kinase inhibitor's selectivity is crucial for its development as a therapeutic agent. This typically involves a multi-faceted approach, combining biochemical and cellular assays.

In Vitro Kinase Inhibition Assay

This is the most common method for determining a compound's inhibitory activity against a large panel of purified kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.

Materials:

  • Test compound (e.g., pyrazole derivative)

  • A panel of purified, recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP) for radiometric assays

  • Kinase reaction buffer

  • Multi-well plates (e.g., 96- or 384-well)

  • Detection reagents (e.g., phosphocellulose filter mats for radiometric assays, or fluorescent antibodies for immunoassays)

  • Plate reader (e.g., scintillation counter or fluorescence reader)

Procedure:

  • Compound Preparation: The test compound is serially diluted to create a range of concentrations.

  • Reaction Setup: The kinase, its specific substrate, and the test compound are added to the wells of a microplate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature.

  • Termination of Reaction: The reaction is stopped, typically by adding a solution like EDTA or by spotting the reaction mixture onto a filter membrane.

  • Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves measuring the amount of incorporated radiolabeled phosphate. In fluorescence-based assays, a phosphorylation-specific antibody is often used.

  • Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a control reaction (without the inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.[3]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify target engagement of an inhibitor within a cellular environment.

Objective: To confirm that the inhibitor binds to its intended target kinase in living cells.

Principle: The binding of a ligand (inhibitor) to a protein (kinase) generally increases the protein's thermal stability.

Procedure:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The cell suspensions are heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target kinase remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the inhibitor-treated samples indicates that the inhibitor has bound to and stabilized the target protein.[4]

The diagram below outlines the general workflow for assessing the cross-reactivity of a kinase inhibitor.

G Kinase Inhibitor Cross-Reactivity Profiling Workflow Start Start: Pyrazole-Based Compound Primary_Screen Primary Screen: Single High Concentration (e.g., 1 or 10 µM) against a large kinase panel Start->Primary_Screen Hit_Identification Hit Identification: Identify kinases with significant inhibition (e.g., >50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay: Determine IC50 values for identified 'hits' Hit_Identification->Dose_Response Data_Analysis Data Analysis: Generate selectivity profile (e.g., Kinome map) Dose_Response->Data_Analysis Cellular_Assay Cellular Target Engagement Assay (e.g., CETSA) Data_Analysis->Cellular_Assay Confirmation Confirmation of On- and Off-Target Binding in Cells Cellular_Assay->Confirmation End End: Comprehensive Selectivity Profile Confirmation->End

Caption: Kinase Cross-Reactivity Profiling Workflow.

By employing these methodologies, researchers can build a detailed understanding of the cross-reactivity profile of pyrazole-based inhibitors, which is essential for the development of safer and more effective kinase-targeted therapies.

References

Orthogonal Assays to Validate the Mechanism of Action of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine as a Hypothesized Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the initial identification of a bioactive compound, such as 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, marks the beginning of a rigorous journey of validation. While this pyrazole derivative has been noted for its potential anti-inflammatory and analgesic properties, possibly through the inhibition of cyclooxygenase (COX) enzymes, its precise mechanism of action remains to be fully elucidated.[1] Given that many inflammatory signaling cascades are mediated by protein kinases, this guide explores a panel of orthogonal assays to validate the hypothesized mechanism of this compound as a kinase inhibitor.

Orthogonal assays are independent methods that interrogate the same biological question from different biochemical and biophysical perspectives.[2] Utilizing a combination of these assays is crucial to build a robust body of evidence, minimize false positives, and comprehensively characterize the compound's interaction with its putative target and its effects on cellular signaling.[2][3]

Hypothesized Signaling Pathway: Kinase-Mediated Inflammatory Response

A plausible mechanism of action for an anti-inflammatory compound is the inhibition of a protein kinase involved in pro-inflammatory signaling pathways, such as the NF-κB or MAPK pathways. The following diagram illustrates a simplified, hypothesized pathway where this compound (referred to as "Compound-P") acts as a kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Inhibitory_Protein Inhibitory_Protein Kinase_B->Inhibitory_Protein phosphorylation (degradation) Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression translocation Inhibitory_Protein->Transcription_Factor inhibition Compound_P Compound_P Compound_P->Kinase_A inhibition Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor

Hypothesized kinase inhibition by Compound-P.

Comparative Guide to Orthogonal Assays

To validate the hypothesis that "Compound-P" inhibits a specific kinase (e.g., Kinase A in the diagram), a multi-faceted approach is necessary. This involves biochemical assays to confirm direct target engagement and enzymatic inhibition, followed by cell-based assays to assess its activity in a more physiologically relevant context.

Table 1: Comparison of Orthogonal Assays for Kinase Inhibitor Validation
Assay Type Assay Name Principle Information Gained Advantages Limitations
Biochemical In Vitro Kinase AssayMeasures the transfer of a phosphate group from ATP to a substrate by a purified kinase.Direct enzymatic inhibition (IC50)Quantitative, high-throughput, allows for direct assessment of enzyme inhibition.Lacks physiological context, may not reflect cellular activity.
Biophysical Cellular Thermal Shift Assay (CETSA)Measures the change in thermal stability of a protein upon ligand binding in cells or cell lysates.[4]Target engagement in a cellular context.Label-free, applicable to native proteins in their cellular environment.[4]Lower throughput, may not be suitable for all targets.
Cell-Based Western Blotting for Phospho-proteinsDetects the phosphorylation status of a specific downstream substrate of the target kinase.Target inhibition in a cellular signaling pathway.Provides information on the downstream effects of kinase inhibition.Semi-quantitative, lower throughput.
Cell-Based Reporter Gene AssayMeasures the activity of a transcription factor that is regulated by the kinase signaling pathway.Functional consequence of pathway inhibition.High-throughput, sensitive, reflects a functional cellular outcome.Indirect measure of kinase activity, susceptible to off-target effects.
Phenotypic High-Content ImagingQuantifies changes in cellular morphology, protein localization, or other phenotypic markers.[5][]Cellular phenotype resulting from target inhibition.Unbiased, provides a holistic view of the compound's effect on the cell.[5]Target deconvolution can be challenging.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of "Compound-P" against a purified kinase.

Workflow:

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Compound_Dilution Serial Dilution of Compound-P Incubate_Inhibitor Incubate Kinase with Compound-P Compound_Dilution->Incubate_Inhibitor Enzyme_Prep Prepare Kinase and Substrate Enzyme_Prep->Incubate_Inhibitor Initiate_Reaction Add ATP to Start Reaction Incubate_Inhibitor->Initiate_Reaction Add_Reagent Add ADP-Glo™ Reagent Initiate_Reaction->Add_Reagent Read_Luminescence Measure Luminescence Add_Reagent->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50

Workflow for the in vitro kinase assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • "Compound-P"

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of "Compound-P" in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of diluted "Compound-P" or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm target engagement of "Compound-P" in intact cells.

Workflow:

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Treat_Cells Treat Cells with Compound-P Heat_Lysates Heat Cell Lysates at Various Temps Treat_Cells->Heat_Lysates Centrifuge Centrifuge to Pellet Aggregated Proteins Heat_Lysates->Centrifuge Western_Blot Analyze Supernatant by Western Blot Centrifuge->Western_Blot Generate_Curve Generate Melting Curve Western_Blot->Generate_Curve

Workflow for the Cellular Thermal Shift Assay.

Materials:

  • Cell line expressing the target kinase

  • "Compound-P"

  • Cell lysis buffer

  • Antibody against the target kinase

Procedure:

  • Cell Treatment: Treat cultured cells with "Compound-P" or vehicle control for a specified time.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the lysates and heat them at a range of temperatures for 3 minutes.

  • Protein Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target kinase at each temperature by Western blotting.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein against the temperature. A shift in the melting curve for the compound-treated samples compared to the control indicates target engagement.[4]

Cellular Phosphorylation Assay (Western Blot)

This protocol details the assessment of the phosphorylation status of a downstream substrate of the target kinase.

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of "Compound-P" for a defined period. Include positive and negative controls (e.g., a known inhibitor and a vehicle control).

  • Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the substrate.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate protein. A decrease in this ratio with increasing concentrations of "Compound-P" indicates inhibition of the upstream kinase.

Conclusion

Validating the mechanism of action of a novel compound like this compound is a critical step in the drug discovery pipeline. By employing a series of orthogonal assays, from direct biochemical measurements of enzyme activity to cell-based assays that probe target engagement and downstream signaling events, researchers can build a comprehensive and robust data package. This multi-pronged approach not only strengthens the evidence for the hypothesized mechanism of kinase inhibition but also provides valuable insights into the compound's cellular activity and potential therapeutic utility. The data generated from these comparative assays are essential for making informed decisions in the progression of a drug candidate.

References

Bridging the Benchtop to the Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from initial discovery to clinical application is both arduous and complex. The pyrazole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent enzyme inhibitors targeting a range of diseases, from inflammatory conditions to cancer.[1] However, a critical hurdle in the development of these promising molecules is the translation of efficacy from controlled, simplified in vitro systems to the dynamic and multifaceted environment of a living organism (in vivo). This guide provides an in-depth technical comparison of in vitro and in vivo efficacy evaluation for pyrazole inhibitors, offering field-proven insights into experimental design, data interpretation, and the crucial factors that govern the correlation—or frequent disparity—between these two essential stages of preclinical research.

The Pyrazole Motif: A Versatile Scaffold for Enzyme Inhibition

The five-membered heterocyclic ring of pyrazole is a cornerstone in the design of numerous clinically successful drugs.[1] Its unique physicochemical properties allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[2] Notable examples include Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor for treating inflammation, and Ruxolitinib, a Janus kinase (JAK) 1/2 inhibitor for myelofibrosis.[3][4] The efficacy of these and other pyrazole-based inhibitors is contingent on their ability to engage with their target enzymes and modulate their activity within a complex biological context.

Part 1: The In Vitro Gauntlet: Initial Assessment of Pyrazole Inhibitor Potency

In vitro assays represent the foundational step in characterizing a pyrazole inhibitor's potential. These experiments, conducted in a controlled, non-living environment, are designed to measure the direct interaction of the compound with its molecular target and its immediate effects on cellular functions.

Causality in Assay Selection: Choosing the Right Tool for the Job

The choice of an in vitro assay is dictated by the inhibitor's target and the specific biological question being addressed. For kinase inhibitors, which represent a large class of pyrazole-based drugs, assays can be broadly categorized into biochemical and cell-based formats.[5]

  • Biochemical Assays: These assays utilize purified, isolated enzymes and substrates to provide a direct measure of an inhibitor's potency against its target.[6] They are invaluable for determining key parameters like the half-maximal inhibitory concentration (IC50), a measure of how much of the inhibitor is needed to reduce the enzyme's activity by half.[7] Luminescence-based assays that quantify ATP consumption or ADP production are popular for high-throughput screening due to their robustness and scalability.[8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer another sensitive, non-radioactive method for measuring kinase activity.

  • Cell-Based Assays: To understand an inhibitor's effect in a more physiologically relevant context, cell-based assays are employed. These assays measure the inhibitor's ability to modulate enzyme activity within intact cells, providing insights into its cell permeability and its impact on downstream signaling pathways.

A crucial initial assessment for any potential therapeutic is its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine a compound's effect on cell viability and proliferation.[9]

G cluster_0 In Vitro Efficacy Workflow A Pyrazole Inhibitor Candidate B Biochemical Assay (e.g., Kinase Activity Assay) A->B D Cell-Based Assay (e.g., Phosphorylation Assay) A->D F Cytotoxicity Assay (e.g., MTT Assay) A->F C Determine IC50 (Potency) B->C H Lead Candidate Selection C->H E Assess Cellular Activity D->E E->H G Determine CC50 (Toxicity) F->G G->H

Caption: A typical workflow for the in vitro evaluation of a pyrazole inhibitor.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a generalized method for determining the IC50 of a pyrazole inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Pyrazole inhibitor stock solution (e.g., 10 mM in DMSO)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the pyrazole inhibitor in DMSO.

  • Kinase Reaction Setup: In the 384-well plate, add the diluted inhibitor or DMSO (vehicle control).

  • Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[10]

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmodal dose-response curve to calculate the IC50 value.[11]

Detailed Protocol: Cell Viability (MTT) Assay

This protocol outlines the steps to assess the cytotoxicity of a pyrazole inhibitor.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole inhibitor stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole inhibitor and a vehicle control.

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12][13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a spectrophotometer.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).

Part 2: The In Vivo Arena: Assessing Efficacy in a Living System

While in vitro assays are essential for initial screening and mechanistic studies, they cannot fully replicate the complex interplay of physiological processes that occur in a living organism. In vivo studies, typically conducted in animal models, are therefore indispensable for evaluating a pyrazole inhibitor's true therapeutic potential.

Rationale for Model Selection: Mimicking Human Disease

The choice of an appropriate animal model is critical for the relevance of in vivo findings. For anti-inflammatory pyrazole inhibitors like Celecoxib, the carrageenan-induced paw edema model in rats is a widely accepted standard for assessing acute inflammation.[2][14] Carrageenan, a polysaccharide, induces a localized inflammatory response characterized by swelling, providing a quantifiable measure of a drug's anti-inflammatory effect.[15] For anticancer pyrazoles, such as Ruxolitinib, human tumor xenograft models in immunodeficient mice are commonly used.[16] These models involve the transplantation of human cancer cells into mice, allowing for the evaluation of a drug's ability to inhibit tumor growth in a living system.[16]

G cluster_0 In Vivo Efficacy Workflow A Lead Pyrazole Inhibitor B Select Animal Model (e.g., Rat Paw Edema, Mouse Xenograft) A->B C Determine Dosing Regimen (based on PK/PD studies) B->C D Administer Inhibitor and Vehicle Control C->D E Monitor Efficacy Parameters (e.g., Paw Volume, Tumor Size) D->E F Assess Toxicity (e.g., Body Weight, Clinical Observations) D->F G Data Analysis and Comparison E->G F->G H Candidate for Clinical Trials G->H

Caption: A generalized workflow for the in vivo evaluation of a pyrazole inhibitor.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the anti-inflammatory activity of a pyrazole inhibitor.

Materials:

  • Male Wistar rats (150-200g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pyrazole inhibitor formulated for administration (e.g., oral gavage)

  • Plethysmometer

  • Calipers

Procedure:

  • Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the pyrazole inhibitor or vehicle control to the respective groups of rats (typically orally or intraperitoneally) at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

Detailed Protocol: Human Tumor Xenograft Model in Mice

This protocol outlines the key steps for assessing the anticancer efficacy of a pyrazole inhibitor.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

  • Human cancer cell line

  • Sterile PBS and cell culture medium

  • Pyrazole inhibitor formulated for administration

  • Digital calipers

  • Anesthetic agent (e.g., isoflurane)

Procedure:

  • Cell Preparation: Culture the human cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS at the desired concentration.

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.[18]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor dimensions 2-3 times per week using calipers and calculate the tumor volume using the formula: (Length x Width²)/2.[19]

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the pyrazole inhibitor or vehicle control according to the predetermined dosing schedule.

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.[19]

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Part 3: The In Vitro-In Vivo Disconnect: Navigating the Translational Gap

A frequent and often frustrating challenge in drug development is the lack of correlation between promising in vitro data and subsequent in vivo efficacy.[20] A pyrazole inhibitor with nanomolar potency in a biochemical assay may show only modest or no activity in an animal model. Understanding the reasons for this disconnect is paramount for making informed decisions and optimizing lead candidates.

The primary factors contributing to poor in vitro-in vivo correlation (IVIVC) are related to the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics.[21]

  • Absorption and Bioavailability: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract and reach the systemic circulation. Poor solubility and low permeability can severely limit a compound's oral bioavailability.[22]

  • Distribution: Once in the bloodstream, the inhibitor must reach its target tissue or organ at a sufficient concentration. High plasma protein binding can reduce the amount of free drug available to exert its therapeutic effect.[23]

  • Metabolism: The liver is the primary site of drug metabolism, where enzymes like the cytochrome P450 family can modify and inactivate the inhibitor, leading to rapid clearance from the body.[24]

  • Excretion: The kidneys and liver are responsible for eliminating the drug and its metabolites from the body.

Case Study 1: Celecoxib (COX-2 Inhibitor)

Celecoxib is a selective COX-2 inhibitor. In vitro assays demonstrate its high potency and selectivity for COX-2 over COX-1.[3] For instance, in one study, the IC50 of celecoxib for COX-2 was 0.08 mM, while for COX-1 it was 9.4 mM, indicating high selectivity.[13] This potent in vitro activity translates to effective anti-inflammatory responses in in vivo models like the carrageenan-induced paw edema assay.[25] However, some studies have shown that celecoxib can inhibit tumor growth in vivo even in cancer cell lines that do not express COX-2, suggesting that its anticancer effects may involve both COX-dependent and COX-independent mechanisms that are not fully captured by simple in vitro assays.[26][27]

Compound In Vitro Assay IC50 In Vivo Model Efficacy
Celecoxib COX-2 Enzyme Inhibition40 nM[3]Carrageenan-Induced Paw Edema (Rat)Significant reduction in edema[25]
COX-1 Enzyme Inhibition>15 µMHuman Tumor Xenograft (Mouse)Inhibition of tumor growth[28]
Case Study 2: Ruxolitinib (JAK1/2 Inhibitor)

Ruxolitinib is a potent inhibitor of JAK1 and JAK2 kinases. In vitro enzymatic assays show IC50 values in the low nanomolar range (3.3 nM for JAK1 and 2.8 nM for JAK2).[29] This translates to inhibition of STAT phosphorylation and antiproliferative effects in JAK-dependent cell lines in vitro.[30] In in vivo xenograft models of Hodgkin lymphoma and primary mediastinal B-cell lymphoma, ruxolitinib has been shown to significantly inhibit tumor progression and improve survival.[31] However, the IC50 values for antiproliferative effects in cell lines are often higher than the enzymatic IC50s, highlighting the influence of cellular factors.[31]

Compound In Vitro Assay IC50 In Vivo Model Efficacy
Ruxolitinib JAK1 Kinase Inhibition3.3 nM[29]Hodgkin Lymphoma Xenograft (Mouse)Significant tumor growth inhibition and increased survival[31]
JAK2 Kinase Inhibition2.8 nM[29]
Cell Proliferation (HL and PMBL cells)Micromolar range[31]

The discrepancies observed in these case studies underscore the importance of a comprehensive evaluation that considers not only the direct interaction of the inhibitor with its target but also the broader physiological context.

Visualizing the Molecular Battleground: Signaling Pathways

To fully appreciate how pyrazole inhibitors exert their effects, it is essential to visualize the signaling pathways they target.

COX-2 and Prostaglandin Synthesis

Celecoxib inhibits COX-2, an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation.[32]

G cluster_0 COX-2 Signaling Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation (Pain, Swelling) PGE2->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: The inhibitory action of Celecoxib on the COX-2 pathway.

JAK/STAT Signaling Pathway

Ruxolitinib targets JAK1 and JAK2, which are critical components of the JAK/STAT signaling pathway. This pathway is activated by cytokines and growth factors and plays a central role in cell proliferation, differentiation, and survival.[27]

G cluster_0 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Ruxolitinib's inhibition of the JAK/STAT signaling cascade.

Conclusion: An Integrated Approach for Predictive Drug Development

The successful development of pyrazole inhibitors, and indeed any therapeutic agent, hinges on a comprehensive and integrated approach to efficacy evaluation. While in vitro assays provide essential initial data on potency and mechanism of action, they are merely the first step. A thorough understanding of a compound's pharmacokinetic properties and its performance in well-chosen, disease-relevant in vivo models is critical for predicting its clinical potential. By recognizing the inherent limitations of each experimental system and thoughtfully designing studies that bridge the translational gap, researchers can enhance the efficiency and success rate of bringing novel pyrazole-based therapies from the laboratory to the patients who need them.

References

Comparative Guide to Structural Analogs of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of structural analogs of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, focusing on their structure-activity relationships (SAR) as kinase inhibitors. The information is compiled from various studies to aid in the design and development of novel therapeutic agents. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including kinase inhibition.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole-based kinase inhibitors is significantly influenced by substitutions at various positions of the pyrazole core. The following table summarizes the SAR for analogs with modifications at the N1-phenyl ring, the C3 position, and the C5-amine/amide group, primarily focusing on their inhibitory activity against p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[2][3]

Compound IDN1-Phenyl SubstitutionC3-SubstitutionC5-Amine/Amide Moietyp38α IC50 (nM)Reference
Parent Compound 4-Nitrophenyltert-ButylAmineData not available
Analog 1 Phenyltert-ButylAmine350
Analog 2 4-Chlorophenyltert-ButylUrea with 4-chlorophenyl40-fold improvement from Analog 1
Analog 3 2,4-Dichlorophenyl4-MethylPiperidinyl carboxamidePotent CB1 antagonist[4]
Analog 4 4-Iodophenyl4-MethylPiperidinyl carboxamideMost potent in series[4]
Analog 5 3-Nitrophenyltert-ButylAmineData not available[5]

Key SAR Observations:

  • N1-Phenyl Substitution: The nature and position of substituents on the N1-phenyl ring are critical for activity. Introduction of a phenyl group (Analog 1) shows moderate activity. Further substitution on this phenyl ring, such as a 4-chloro group in a urea-based inhibitor (Analog 2), significantly enhances potency. This suggests that the N1-phenyl ring likely engages in important hydrophobic and electronic interactions within the kinase active site. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the 1-position was found to be a structural requirement for potent activity.[4]

  • C3-Substitution: The bulky tert-butyl group at the C3 position is a common feature in many active pyrazole inhibitors and is considered important for anchoring the molecule in a hydrophobic pocket of the kinase.

  • C5-Amine/Amide Moiety: Modification of the C5-amine group to a urea or carboxamide can drastically alter the biological activity and target selectivity. For instance, the conversion to a urea derivative in Analog 2 led to a significant increase in p38 MAP kinase inhibition. For CB1 receptor antagonists, a carboxamido group at this position was essential for high affinity.[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of SAR data.

p38α Kinase Inhibition Assay

This assay determines the in vitro potency of the compounds in inhibiting the p38α MAP kinase enzyme.

Materials:

  • Recombinant human p38α MAP kinase

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • 33^{33}33
    P-γ-ATP

  • Test compounds (analogs)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl2, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a kinase reaction plate, add the kinase reaction buffer, recombinant p38α enzyme, and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of MBP, ATP, and

    33^{33}33
    P-γ-ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated

    33^{33}33
    P-γ-ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2][6]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAP kinase signaling pathway, which is a key target for many pyrazole-based inhibitors, and a general experimental workflow for evaluating these compounds.

p38_MAPK_Pathway Stress Cellular Stress / Cytokines MAP3K MAPKKK (e.g., TAK1, MEKKs) Stress->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2, CREB) p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis, Proliferation) Substrates->Response Inhibitor Pyrazole Inhibitor Inhibitor->p38 inhibits

Caption: The p38 MAP Kinase Signaling Pathway.

Experimental_Workflow Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical Cellular Cell-Based Assays (e.g., Viability, Cytokine Production) Biochemical->Cellular SAR SAR Analysis & Lead Optimization Cellular->SAR SAR->Synthesis Iterative Design InVivo In Vivo Studies (Animal Models) SAR->InVivo

Caption: Experimental Workflow for SAR Studies.

References

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) for determining the target engagement of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, a pyrazole derivative with potential as a cyclooxygenase (COX) inhibitor.[1] We will explore the principles of CETSA and compare its performance with alternative target engagement assays, namely the NanoBRET™ Target Engagement Assay and the Drug Affinity Responsive Target Stability (DARTS) assay. This guide includes detailed experimental protocols and illustrative data to aid in the selection of the most appropriate assay for your research needs.

Introduction to this compound and Target Engagement

This compound is a synthetic compound that has been investigated for its potential therapeutic properties.[1] Derivatives of this molecule have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways.[1] Establishing that a compound directly interacts with its intended target within a cellular context is a critical step in drug discovery, a process known as target engagement.[2]

Overview of Target Engagement Assays

Several biophysical methods are available to confirm and quantify the interaction between a small molecule and its protein target in cells. This guide focuses on three prominent techniques: CETSA, NanoBRET™, and DARTS.

Comparison of Target Engagement Methodologies

Method Principle Key Advantages Key Limitations Typical Quantitative Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[2]Label-free, applicable to endogenous proteins in intact cells and tissues, reflects physiological conditions.[3]Not all ligand binding events cause a significant thermal shift, can be lower throughput.[3]Change in Melting Temperature (ΔTm), Isothermal Dose-Response Fingerprints (ITDRF) EC50.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is competed by the compound.[4]High-throughput, highly quantitative, real-time measurements in live cells.[5]Requires genetic modification of the target protein, potential for steric hindrance from the tag.[3]IC50 (half-maximal inhibitory concentration).[3]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from protease digestion.[6]Label-free, no chemical modification of the compound needed, applicable to complex lysates.[6]Requires careful optimization of proteolysis, can be lower throughput.[7]Degree of protease protection (band intensity on Western blot).

Illustrative Data: Target Engagement of a COX Inhibitor

While specific CETSA data for this compound is not publicly available, we can use data from a similar molecule, Celecoxib, a known COX-2 inhibitor with a pyrazole structure, to illustrate the expected outcomes. A thermal proteome profiling study, a high-throughput version of CETSA, successfully identified known and novel targets of Celecoxib in a cellular context.[8]

Table 1: Representative CETSA Data for a COX-2 Inhibitor (Celecoxib)

ParameterValueInterpretation
Target Protein Cyclooxygenase-2 (COX-2)The intended target of the inhibitor.
ΔTm (in the presence of inhibitor) + 3.5 °CA positive shift in the melting temperature indicates that the inhibitor binds to and stabilizes COX-2 in the cell.
Off-Target Example (Carbonic Anhydrase) + 1.8 °CA smaller, but still noticeable, thermal shift suggests potential off-target engagement that may warrant further investigation.

Table 2: Representative NanoBRET™ Data for a Kinase Inhibitor

ParameterValueInterpretation
Target Protein Kinase X-NanoLuc®Genetically modified target protein for the assay.
IC50 50 nMThe concentration of the inhibitor required to displace 50% of the fluorescent tracer, indicating the potency of target engagement in live cells.
Z' Factor 0.75A measure of assay quality, indicating a robust and reliable assay.

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and the relevant biological context, the following diagrams are provided.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection A Intact Cells B Add Compound (e.g., Pyrazole Inhibitor) A->B C Heat Gradient B->C D Cell Lysis C->D E Centrifugation D->E F Collect Supernatant (Soluble Proteins) E->F G Western Blot / MS F->G H Quantify Target Protein G->H

CETSA Experimental Workflow

Target_Engagement_Comparison cluster_cetsa CETSA cluster_nanobret NanoBRET™ cluster_darts DARTS cetsa_node Principle: Thermal Stability Readout: ΔTm Format: Label-Free nanobret_node Principle: BRET Competition Readout: IC50 Format: Tag-Based darts_node Principle: Protease Protection Readout: Band Intensity Format: Label-Free compound 3-tert-butyl-1-(4-nitrophenyl) -1H-pyrazol-5-amine target Target Protein (e.g., COX-2) compound->target Target Engagement? target->cetsa_node target->nanobret_node target->darts_node

Comparison of Target Engagement Assays

COX_Signaling_Pathway membrane Cell Membrane phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 pgg2 Prostaglandin G2 cox2->pgg2 pgh2 Prostaglandin H2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation inhibitor Pyrazole Inhibitor inhibitor->cox2

Simplified COX-2 Signaling Pathway

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a generalized procedure and should be optimized for the specific cell line and target protein.

Materials:

  • Cell culture reagents

  • This compound (or other test compound)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease inhibitors)

  • Equipment for heating (e.g., thermal cycler)

  • Centrifuge

  • Reagents and equipment for Western blotting or mass spectrometry

Procedure:

  • Cell Treatment: Culture cells to a suitable confluency. Treat cells with various concentrations of the pyrazole inhibitor or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of the target protein (e.g., COX-2) by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement. For isothermal dose-response experiments, plot the soluble protein amount at a single, optimized temperature against the inhibitor concentration to determine an EC50 value.

NanoBRET™ Target Engagement Assay Protocol

This protocol requires a cell line expressing the target protein fused to NanoLuc® luciferase.

Materials:

  • Cells expressing the NanoLuc®-target fusion protein (e.g., NanoLuc®-COX-2)

  • NanoBRET™ tracer specific for the target

  • Test compound (pyrazole inhibitor)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96- or 384-well assay plates

Procedure:

  • Cell Preparation: Seed the cells expressing the NanoLuc®-target fusion into the assay plates and allow them to adhere.

  • Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of the NanoBRET™ tracer at a predetermined optimal concentration.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours).

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

  • Signal Measurement: Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) wavelengths simultaneously.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the compound concentration to determine the IC50 value, which reflects the potency of target engagement.

Drug Affinity Responsive Target Stability (DARTS) Assay Protocol

This protocol is suitable for confirming target engagement in cell lysates.

Materials:

  • Cell lysate containing the target protein

  • Test compound (pyrazole inhibitor)

  • Vehicle control (e.g., DMSO)

  • Protease (e.g., thermolysin or pronase)

  • Protease inhibitor cocktail

  • Reagents and equipment for SDS-PAGE and Western blotting

Procedure:

  • Lysate Preparation: Prepare a cell lysate in a buffer without detergents that would interfere with protein stability.

  • Compound Incubation: Incubate aliquots of the cell lysate with various concentrations of the test compound or vehicle control for a defined period (e.g., 1 hour) at room temperature.

  • Protease Digestion: Add the protease to the lysates and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The protease concentration and digestion time must be optimized.

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, then heat the samples.

  • Analysis: Separate the protein fragments by SDS-PAGE and perform a Western blot using an antibody specific for the target protein.

  • Data Analysis: Compare the band intensity of the full-length target protein in the compound-treated samples to the vehicle-treated control. Increased band intensity in the presence of the compound indicates protection from proteolysis and thus, target engagement.

Conclusion

Choosing the appropriate target engagement assay is crucial for the successful development of novel therapeutics. CETSA offers a label-free approach to assess target engagement in a physiologically relevant context. While it may have lower throughput than other methods, its ability to work with endogenous proteins in intact cells is a significant advantage. NanoBRET™ provides a high-throughput and highly quantitative alternative, ideal for screening and detailed affinity studies, but requires genetic modification of the target. DARTS is another valuable label-free method that can confirm direct binding in cell lysates. For a novel compound like this compound, an initial CETSA experiment could provide strong evidence of on-target activity against COX enzymes in a cellular environment, which can then be complemented by other assays to build a comprehensive understanding of its mechanism of action.

References

In Vivo Target Validation of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals seeking to understand the in vivo target validation of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine will find a notable absence of direct experimental data in publicly available scientific literature. This comprehensive guide, compiled for researchers, scientists, and drug development professionals, reveals that while the pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, particularly cyclooxygenase (COX) inhibitors, this compound itself is predominantly documented as a chemical intermediate for the synthesis of more complex, biologically active molecules.

This guide will comparatively analyze the established in vivo target validation methodologies for well-characterized pyrazole-based COX inhibitors, providing a framework for the potential evaluation of this compound and its derivatives.

The Pyrazole Scaffold and Cyclooxygenase Inhibition

The pyrazole ring is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme. The most prominent example is Celecoxib, a diaryl-substituted pyrazole that demonstrates potent anti-inflammatory, analgesic, and antipyretic properties. The therapeutic efficacy of these compounds stems from their ability to block the synthesis of prostaglandins, key mediators of inflammation.

The validation of COX-2 as the in vivo target for pyrazole derivatives like Celecoxib has been extensively demonstrated through a variety of experimental models. These studies provide a clear roadmap for assessing the potential biological activity of novel pyrazole compounds.

Established In Vivo Target Validation Strategies for COX Inhibitors

The following table summarizes common in vivo models and key readouts used to validate the efficacy and mechanism of action of COX inhibitors. These methodologies serve as a benchmark for any future in vivo studies on this compound or its derivatives.

Experimental ModelAnimal ModelKey Experimental ReadoutsPurpose
Carrageenan-Induced Paw Edema Rat/MousePaw volume measurement, Histopathological analysis, Myeloperoxidase (MPO) assayTo assess acute anti-inflammatory activity.
Collagen-Induced Arthritis (CIA) MouseArthritis scoring, Histopathological analysis of joints, Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6), Prostaglandin E2 (PGE2) levelsTo evaluate efficacy in a model of chronic inflammatory disease (rheumatoid arthritis).
Xenograft Tumor Models Nude MouseTumor volume and weight, Immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL), Angiogenesis markers (e.g., CD31)To investigate anti-tumorigenic effects, often linked to COX-2 inhibition in cancer cells.
Gastrointestinal (GI) Safety Assessment RatMacroscopic and microscopic evaluation of gastric mucosa for ulceration and bleedingTo determine the selectivity for COX-2 over COX-1, as COX-1 inhibition is associated with GI toxicity.
Prostaglandin Measurement VariousMeasurement of PGE2 and other prostanoids in plasma, tissue homogenates, or inflammatory exudates using ELISA or mass spectrometryTo directly demonstrate the inhibition of the target enzyme's activity in vivo.

Comparative Analysis of Alternative COX Inhibitors

To provide context, the following table presents a comparison of two well-characterized COX inhibitors, Celecoxib (a selective COX-2 inhibitor) and SC-560 (a selective COX-1 inhibitor), highlighting the type of data that is currently lacking for this compound.

CompoundPrimary TargetIn Vivo Efficacy Data (Examples)Key Mechanistic Insights from In Vivo Studies
Celecoxib COX-2- Significant reduction of paw edema in carrageenan-induced inflammation models.- Inhibition of tumor growth in various xenograft models (e.g., colon, breast).- Reduced joint inflammation and damage in CIA models.- Decreased prostaglandin E2 levels in inflammatory tissues.- Inhibition of angiogenesis and induction of apoptosis in tumor models.
SC-560 COX-1- Pro-thrombotic effects in some models.- Exacerbation of inflammation in certain contexts.- Inhibition of thromboxane A2 production.- Modulation of inflammatory responses in a COX-1 dependent manner.
This compound Unknown No publicly available data No publicly available data

Experimental Protocols for Key In Vivo Assays

To facilitate future research, detailed methodologies for key in vivo experiments are outlined below.

Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats (180-200 g) are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound, vehicle, or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally.

    • After a specified pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Measurement of Prostaglandin E2 (PGE2) in Inflammatory Exudate
  • Model: Carrageenan-induced air pouch model in rats.

  • Procedure:

    • An air pouch is formed by subcutaneous injection of sterile air into the dorsal region.

    • After 24 hours, carrageenan is injected into the pouch to induce inflammation.

    • The test compound or vehicle is administered at appropriate time points.

    • At the end of the experiment, the exudate from the air pouch is collected.

  • Analysis: The concentration of PGE2 in the exudate is determined using a commercially available ELISA kit.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the cyclooxygenase signaling pathway and a typical workflow for in vivo anti-inflammatory drug screening.

COX_Signaling_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Prostaglandin Synthases Inflammation Inflammation Prostaglandins (PGE2, PGI2, etc.)->Inflammation Pain Pain Prostaglandins (PGE2, PGI2, etc.)->Pain Fever Fever Prostaglandins (PGE2, PGI2, etc.)->Fever PLA2 PLA2 COX-1 / COX-2 COX-1 / COX-2 Prostaglandin Synthases Prostaglandin Synthases Pyrazole Inhibitor 3-tert-butyl-1-(4-nitrophenyl) -1H-pyrazol-5-amine (Hypothesized Target) Pyrazole Inhibitor->COX-1 / COX-2 InVivo_Screening_Workflow cluster_preclinical In Vivo Screening Workflow Compound Synthesis Compound Synthesis Acute Toxicity Study Acute Toxicity Study Compound Synthesis->Acute Toxicity Study In Vivo Efficacy Model In Vivo Efficacy Model (e.g., Carrageenan Paw Edema) Acute Toxicity Study->In Vivo Efficacy Model Mechanism of Action Studies Mechanism of Action Studies (e.g., PGE2 Measurement) In Vivo Efficacy Model->Mechanism of Action Studies Data Analysis & Reporting Data Analysis & Reporting Mechanism of Action Studies->Data Analysis & Reporting

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Core Directive: Always consult with your institution's Environmental Health & Safety (EHS) department before initiating any disposal protocol. Local, state, and federal regulations must take precedence.

Hazard Assessment and Rationale for Precaution

The molecular structure of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine necessitates its classification as hazardous waste. This assessment is based on the constituent functional groups:

  • Nitrophenyl Group: Aromatic nitro compounds are often toxic and environmentally persistent. The related compound, 4-Nitrophenol, is classified by the U.S. Environmental Protection Agency (EPA) as a hazardous waste (U170) and is known to be harmful to aquatic life.[5] The presence of this group warrants treating the entire molecule with a high degree of caution.

  • Pyrazole Core: Pyrazole derivatives are a class of pharmacologically active compounds.[3] While their toxicities vary, many are known skin and eye irritants.[4][6][7] The toxicological properties have not been fully investigated for all derivatives, mandating a conservative approach.[6]

  • Amine Group: The presence of an amine functional group introduces the potential for reactivity with incompatible substances, such as acids.

Given these structural alerts, this compound must be managed as a hazardous chemical waste from generation to final disposal. Under no circumstances should this compound or its solutions be discharged into the sanitary sewer or disposed of in regular trash.[3]

Step-by-Step Disposal Protocols

Adherence to a systematic workflow is essential for safety and compliance. The following protocols detail the procedures for different forms of waste containing this compound.

Required Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or safety glasses with side shields.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[9][10]

  • Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container.[4]

  • Liquid Waste: Solutions containing the compound must be collected in a dedicated, leak-proof, and chemically compatible container for organic liquid waste. Do not mix with aqueous, acidic, or other incompatible waste streams.[11]

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, pipette tips, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste.[11][12]

Container Management and Labeling

All waste containers must be managed according to the following standards to ensure safety and regulatory compliance:

  • Select a Compatible Container: Use containers made of material that will not react with the chemical waste. Ensure the container is in good condition with no leaks or cracks and has a secure, screw-top cap.[13][14]

  • Maintain Headspace: Do not fill containers completely; leave at least 10% or one inch of headspace to allow for vapor expansion.[13]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[11][14]

  • Apply Proper Labeling: From the moment the first drop of waste is added, the container must be labeled with:

    • The words "HAZARDOUS WASTE" .[13][14][15]

    • The full, unabbreviated chemical name: "this compound" . For mixtures, list all constituents and their approximate percentages.[13][15]

    • The specific hazard(s) associated with the waste (e.g., Toxic, Irritant).[13]

    • The date accumulation began (the date the first waste was added).[3]

Disposal of Empty Containers

An empty container that previously held this compound must be treated as hazardous waste unless properly decontaminated.[14]

  • Triple-Rinse Procedure: Rinse the empty container three times with a solvent capable of removing the residue (e.g., acetone, methanol).[12][14]

  • Collect Rinsate: The first solvent rinse must be collected and disposed of as liquid hazardous waste.[11][12] Subsequent rinses should also be collected as hazardous waste.

  • Final Disposal: After triple-rinsing and air drying, deface the original chemical label and remove the cap. The container can then typically be disposed of as regular trash or recycled, pending institutional policy.[12]

Storage and Final Disposal

Satellite Accumulation Area (SAA)

Designate a specific location within the laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[13] This area must be at or near the point of generation.

  • Store waste containers in the SAA, segregated by compatibility (e.g., keep organic waste away from oxidizers and acids).[13][15]

  • Ensure the SAA is inspected weekly for leaks and proper labeling.[13]

Professional Disposal

The final disposal of this compound must be handled by professionals.

  • Request Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[4]

  • Licensed Disposal: Your EHS department will partner with a licensed waste disposal service that specializes in the safe treatment and disposal of laboratory chemicals.[9] For complex organic compounds like this, high-temperature incineration is the most common and recommended disposal method.[4]

Summary of Disposal Logistics

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteBased on nitrophenyl and pyrazole functional groups with known and potential hazards.[4][5]
Solid Waste Container Labeled, sealed, chemically compatible container (e.g., polyethylene).To prevent leaks and ensure safe handling.[13][14]
Liquid Waste Container Labeled, sealed, chemically compatible solvent waste container.To prevent reactions, leaks, and exposure.[11]
Primary Label "HAZARDOUS WASTE" + Full Chemical Name + Hazards + DateRequired by EPA and DOT regulations for identification and safety.[13][15]
Disposal Method Professional disposal via a licensed contractor (likely incineration).To ensure complete destruction and prevent environmental contamination.[4][9]
Empty Containers Triple-rinse; collect first rinsate as hazardous waste.To decontaminate the container sufficiently for non-hazardous disposal.[11][12][14]

Disposal Decision Workflow

DisposalWorkflow cluster_waste_type Identify Waste Type Start Waste Containing This compound Solid Solid Waste (Pure compound, contaminated PPE, etc.) Start->Solid Liquid Liquid Waste (Solutions containing the compound) Start->Liquid Container Empty Stock Container Start->Container CollectSolid Collect in a labeled, sealed solid waste container. Solid->CollectSolid CollectLiquid Collect in a labeled, sealed liquid waste container. Liquid->CollectLiquid Rinse Triple-rinse with appropriate solvent. Container->Rinse Store Store in designated Satellite Accumulation Area (SAA). CollectSolid->Store CollectLiquid->Store CollectRinsate Collect first rinsate as hazardous liquid waste. Rinse->CollectRinsate DisposeContainer Deface label and dispose of container as non-hazardous trash (per institutional policy). Rinse->DisposeContainer CollectRinsate->CollectLiquid Add to waste stream Pickup Arrange for pickup by EHS/Licensed Contractor. Store->Pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is a synthesis of safety protocols for structurally related compounds, including aromatic amines and nitro compounds, and is intended to provide immediate and essential safety information. All handling of this chemical should be conducted by trained personnel within a controlled laboratory setting. A thorough risk assessment must be performed before commencing any work.

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for ensuring a safe laboratory environment and mitigating potential risks.

Hazard Identification and Personal Protective Equipment

The presence of aromatic amine and nitro functional groups suggests that this compound should be handled as a hazardous substance. Potential hazards include skin, eye, and respiratory irritation. A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1][2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][2]
Operational Plan for Safe Handling

A systematic approach is crucial for safety and experimental integrity when handling this compound.

Experimental Protocol: Standard Handling Procedure

  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

    • PPE: Don all required PPE as outlined in Table 1 before entering the handling area.[1]

  • Handling the Compound:

    • Weighing: Conduct all weighing of the solid compound inside a chemical fume hood or a ventilated balance enclosure to contain any dust.[1][2]

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood.

  • Post-Handling Procedures:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

    • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Storage and Disposal Plan

Proper storage and disposal are critical to prevent accidents and environmental contamination.

  • Storage: Store the compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials such as strong oxidizing agents.

  • Waste Disposal:

    • Solid Waste: Collect solid this compound waste and any contaminated consumables (e.g., pipette tips, gloves) in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and appropriate solvent waste container. This should be designated for halogenated or non-halogenated organic waste as appropriate.

    • General Guidelines: All waste containers must be clearly labeled with the full chemical name and associated hazards.[3] Do not mix incompatible waste streams. Store waste containers in a designated satellite accumulation area within the laboratory.

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it running.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[2]

  • Contain the Spill:

    • Solid Spill: Carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste.[2]

    • Liquid Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.

Visual Workflow and Decision-Making Diagrams

The following diagrams, created using the Graphviz DOT language, illustrate key safety and operational workflows.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling the Compound.

Operational_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check, Don PPE) weigh 2. Weigh Compound in Fume Hood prep->weigh dissolve 3. Prepare Solution in Fume Hood weigh->dissolve react 4. Conduct Experiment in Fume Hood dissolve->react decon 5. Decontaminate Work Area react->decon collect_solid 6a. Collect Solid Waste in Labeled Container decon->collect_solid collect_liquid 6b. Collect Liquid Waste in Labeled Container decon->collect_liquid store_waste 7. Store Waste in Designated Area collect_solid->store_waste collect_liquid->store_waste contact_ehs 8. Contact EHS for Pickup store_waste->contact_ehs end End contact_ehs->end start Start start->prep

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.